Nangibotide
Description
This compound is a synthetic and inhibitory triggering receptor expressed on myeloid cells-1 (TREM-1) peptide, with potential anti-inflammatory and immunomodulatory activities. Upon administration, this compound binds to TREM-1 ligand and inhibits the binding of the TREM-1 ligand to TREM-1. This blocks the TREM-1-mediated amplification of innate immunity signaling, and prevents the production of pro-inflammatory mediators and inflammation. TREM-1, an immune-receptor expressed in neutrophils, mature monocytes, macrophages, natural killer (NK) cells and endothelial cells, is up-regulated following Toll-Like Receptors (TLR) or NOD-like receptors (NLR) signaling. It plays a key role in the amplification of inflammatory and innate immune responses.
Properties
Key on ui mechanism of action |
Nangibotide targets the immunoreceptor TREM-1 (triggering receptor expressed on myeloid cells-1), and has been explored in treating inflammatory disorders like septic schock. Safety and pharmacokinetics studies have shown Nangibotide to be safe and well-tolerated in humans, while animal septic shock models have shown its ability to restore vascular function and improve survival. As of July 2020, Inotrem is recuriting patients to study Nangibotide's effects on patients with COVID-19 and systemic inflammation (NCT04429334). |
|---|---|
CAS No. |
2014384-91-7 |
Molecular Formula |
C54H83N15O21S2 |
Molecular Weight |
1342.5 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C54H83N15O21S2/c1-25(2)19-29(55)47(83)65-32(9-13-38(56)71)50(86)66-33(10-14-39(57)72)51(87)67-34(12-16-43(77)78)52(88)69-36(21-44(79)80)53(89)61-26(3)46(82)59-22-40(73)62-31(11-15-42(75)76)49(85)68-35(20-27-5-7-28(70)8-6-27)48(84)60-23-41(74)63-37(24-91)54(90)64-30(45(58)81)17-18-92-4/h5-8,25-26,29-37,70,91H,9-24,55H2,1-4H3,(H2,56,71)(H2,57,72)(H2,58,81)(H,59,82)(H,60,84)(H,61,89)(H,62,73)(H,63,74)(H,64,90)(H,65,83)(H,66,86)(H,67,87)(H,68,85)(H,69,88)(H,75,76)(H,77,78)(H,79,80)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
JLOOQDWHNKOITN-DAHMAOPXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CS)C(=O)NC(CCSC)C(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Nangibotide's Mechanism of Action in Sepsis: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sepsis remains a leading cause of mortality in intensive care units, characterized by a dysregulated host immune response to infection leading to life-threatening organ dysfunction. A key pathway implicated in the hyperinflammation of sepsis is the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). Nangibotide (formerly LR12), a first-in-class TREM-1 inhibitor, represents a promising, targeted immunomodulatory therapy. This document provides a detailed overview of this compound's mechanism of action, summarizing its modulation of intracellular signaling pathways and presenting key quantitative data from preclinical and clinical investigations.
The TREM-1 Pathway in Sepsis
TREM-1 is an immunoreceptor expressed on the surface of innate immune cells, including neutrophils, monocytes, and macrophages.[1][2] Its activation acts as a potent amplifier of the inflammatory response. During sepsis, the engagement of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) by pathogens leads to the upregulation of TREM-1.[3] The subsequent binding of an endogenous ligand to TREM-1 triggers a synergistic and excessive inflammatory cascade, contributing to the "cytokine storm" and organ damage seen in septic shock.[2][4]
Molecular Signaling Cascade
The TREM-1 signaling pathway is initiated upon ligand binding, which facilitates the association of TREM-1 with its transmembrane adapter protein, DAP12.[4] This interaction leads to the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) within DAP12. This phosphorylation event serves as a docking site for the spleen tyrosine kinase (Syk), which is subsequently recruited and activated.[4] Activated Syk initiates several downstream signaling cascades, including the PI3K/Akt and Ras/ERK/MAPK pathways, culminating in the activation of the transcription factor NF-κB.[1][4][5] This amplified signaling results in a massive upregulation and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) and chemokines, driving the systemic inflammation characteristic of sepsis.[5][6]
This compound: A Decoy Receptor for TREM-1 Ligands
This compound is a synthetic 12-amino-acid peptide derived from the extracellular domain of TREM-like transcript-1 (TLT-1).[2] It functions as a specific TREM-1 inhibitor by acting as a decoy receptor.[2] this compound binds to the endogenous TREM-1 ligand, preventing it from engaging with and activating the TREM-1 receptor on myeloid cells.[3][7] This competitive inhibition effectively dampens the TREM-1-mediated amplification of the inflammatory response without completely suppressing the immune system's ability to fight infection.[1] By modulating this pathway, this compound reduces the overproduction of pro-inflammatory mediators, inhibits NF-κB and NLRP3 inflammasome activation, and protects tissues from inflammatory damage.[5]
Caption: this compound acts as a decoy, preventing ligand binding to the TREM-1 receptor.
Clinical Development and Quantitative Data
This compound has undergone several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in patients with septic shock. The Phase IIb ASTONISH trial is a key study providing significant data on its potential as a targeted therapy.
ASTONISH Phase IIb Trial: Experimental Protocol
The "Efficacy, Safety and Tolerability of this compound in Patients with Septic Shock" (ASTONISH) trial was a multicenter, randomized, double-blind, placebo-controlled study conducted across approximately 42-50 sites in Europe and the USA.[8][9][10]
-
Patient Population : The study enrolled adult patients (18–85 years) who met the Sepsis-3 definition of septic shock.[8] Eligible patients had a documented or suspected infection and were within 24 hours of initiating vasopressor therapy.[8][11]
-
Intervention : 450 patients were planned for randomization in a 1:1:1 ratio to receive one of two doses of this compound or a matched placebo.[9][10]
-
Biomarker Stratification : Patients were stratified based on baseline plasma concentrations of soluble TREM-1 (sTREM-1), a biomarker indicating TREM-1 pathway activation. A predefined cutoff for a "high sTREM-1" population was set at ≥ 400 pg/mL.[8][13]
-
Primary Outcome : The primary endpoint was the mean difference in the change of the Sequential Organ Failure Assessment (SOFA) score from baseline to day 5, comparing each this compound dose group with the placebo group.[10][13] This was assessed in both the overall population and the high sTREM-1 subgroup.[10]
-
Secondary Outcomes : Key secondary endpoints included all-cause mortality at day 28, and the number of days alive and free of organ support.[8][10]
Caption: Workflow of the ASTONISH Phase IIb clinical trial.
Quantitative Outcomes from the ASTONISH Trial
The trial did not meet its primary outcome at the predefined sTREM-1 cutoff of ≥ 400 pg/mL. However, exploratory analyses suggested a clinical benefit in patients with higher TREM-1 activation.[8][13]
Table 1: Primary Outcome - Change in SOFA Score from Baseline to Day 5 Data from the ASTONISH Phase IIb trial. A more negative value indicates greater improvement.
| Patient Population | Comparison | Mean Difference in SOFA Change (95% CI) | p-value |
| Overall Population | Low-Dose vs. Placebo | 0.20 (-1.09 to 1.50) | 0.76 |
| High-Dose vs. Placebo | 1.06 (-0.23 to 2.35) | 0.108 | |
| High sTREM-1 (≥ 400 pg/mL) | Low-Dose vs. Placebo | 0.21 (-1.45 to 1.87) | 0.80 |
| High-Dose vs. Placebo | 1.39 (-0.28 to 3.06) | 0.104 | |
| Exploratory (sTREM-1 ≥ 532 pg/mL) | High-Dose vs. Placebo | Clinically relevant improvement (≥2 points) | N/A |
Source: The Lancet Respiratory Medicine[8][13]
Table 2: 28-Day All-Cause Mortality Data from the ASTONISH Phase IIb trial.
| Patient Population | Placebo (n=116) | Low-Dose (n=118) | High-Dose (n=121) |
| Overall Population | 25% (29) | 32% (38) | 25% (30) |
| High sTREM-1 (≥ 400 pg/mL) | 31% (23/75) | 39% (35/90) | 28% (25/88) |
Source: The Lancet Respiratory Medicine[8][13]
Table 3: Safety and Tolerability Data from the ASTONISH Phase IIb trial.
| Event Type | Placebo (n=116) | Low-Dose (n=118) | High-Dose (n=121) |
| Treatment-Emergent Adverse Events (TEAEs) | 96% (111) | 96% (113) | 95% (115) |
| Serious TEAEs | 24% (28) | 22% (26) | 26% (31) |
Source: The Lancet Respiratory Medicine[8]
The safety profile of this compound was comparable to placebo, with no significant differences observed in the incidence of treatment-emergent adverse events.[8] More recent analyses of the ASTONISH data, using a mechanism-based enrichment strategy, have shown that in the sub-population of patients with elevated sTREM-1 levels, this compound treatment resulted in a statistically significant improvement in organ function (SOFA score change of -2.5 points vs. placebo, p=0.007) and an increased rate of shock reversal (+22.2%, p=0.006).[14][15]
Conclusion
This compound's mechanism of action is centered on the targeted inhibition of the TREM-1 signaling pathway, a key amplifier of the dysregulated inflammatory response in sepsis. By acting as a decoy receptor, it prevents the hyperactivation of myeloid cells, leading to a reduction in the systemic cytokine storm and associated organ damage. While the Phase IIb ASTONISH trial did not meet its primary endpoint with the initially defined biomarker cutoff, subsequent analyses strongly suggest that this compound confers a significant clinical benefit in a precisely defined population of septic shock patients with high levels of sTREM-1. These findings underscore the potential of this compound as a precision medicine therapy and support the use of sTREM-1 as an enrichment biomarker for future Phase III trials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.universityofgalway.ie [research.universityofgalway.ie]
- 9. inotrem.com [inotrem.com]
- 10. Rationale and protocol for the efficacy, safety and tolerability of this compound in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rationale and protocol for the efficacy, safety and tolerability of this compound in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for this compound, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inotrem's Precision Medicine Strategy Shows Breakthrough Results for Septic Shock Treatment with this compound [trial.medpath.com]
- 15. firstwordpharma.com [firstwordpharma.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the TREM-1 Signaling Pathway and the Investigational Drug Nangibotide
This technical guide provides a comprehensive overview of the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) signaling pathway, a critical amplifier of innate immune responses. It also details the mechanism of action, preclinical, and clinical data for this compound (also known as LR12), a novel peptide inhibitor of TREM-1.
The TREM-1 Receptor and its Role in Inflammation
Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1] It is primarily expressed on the surface of myeloid cells such as neutrophils, monocytes, and macrophages.[2][3][4] TREM-1 functions as a potent amplifier of inflammatory responses, particularly in the context of bacterial and fungal infections.[4] Upregulation of TREM-1 expression is often observed in response to microbial products like lipopolysaccharide (LPS).[4][5] While the endogenous ligand for TREM-1 has not been definitively identified, its activation is known to synergize with other pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and NOD-like receptors (NLRs) to escalate the inflammatory cascade.[2][3][4]
The TREM-1 Signaling Pathway
TREM-1 itself lacks any intrinsic signaling motifs in its short cytoplasmic tail.[2][3] For signal transduction, it forms a complex with the transmembrane adaptor protein, DNAX-activating protein of 12 kDa (DAP12).[2][3][6][7][8] The activation of the TREM-1/DAP12 signaling pathway proceeds as follows:
-
Ligand Binding and Receptor Association: Upon engagement by its ligand, TREM-1 associates with DAP12. This interaction is mediated by charged residues within their transmembrane domains.[8][9]
-
DAP12 Phosphorylation: Ligand binding triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domain of DAP12 by Src family kinases.[2][10]
-
Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the spleen tyrosine kinase (Syk).[2][11][12] This recruitment leads to the activation of Syk.
-
Downstream Signal Propagation: Activated Syk initiates a cascade of downstream signaling events involving several key pathways:
-
Phospholipase C-gamma (PLCγ): Activation of PLCγ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][13] This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[1]
-
Phosphatidylinositol 3-kinase (PI3K): The PI3K pathway is also activated, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B).[2][3][14]
-
Mitogen-Activated Protein Kinase (MAPK): The MAPK cascade, including ERK1/2 and p38 MAPK, is another crucial downstream pathway.[2][14]
-
-
Transcription Factor Activation: These signaling cascades converge on the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[2][3][15]
-
Pro-inflammatory Gene Expression: Activated NF-κB translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes. This results in the production and secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, and IL-8, as well as various chemokines.[2][6][16] This cellular response amplifies the inflammatory state, leading to enhanced neutrophil degranulation and phagocytosis.[6]
Caption: The TREM-1 signaling cascade, initiated by ligand binding and culminating in pro-inflammatory gene expression.
This compound (LR12): A TREM-1 Inhibitor
This compound is a synthetic 12-amino-acid peptide derived from TREM-like transcript-1 (TLT-1).[17] It is the first TREM-1 inhibitor to advance to clinical trials.[17]
Mechanism of Action
This compound functions as a decoy receptor or a ligand-trapping molecule.[17] It is designed to bind to the yet-unidentified ligand of TREM-1.[18] By sequestering the ligand, this compound prevents it from engaging with the TREM-1 receptor on myeloid cells.[18] This competitive inhibition effectively blocks the initiation of the TREM-1 signaling cascade, thereby preventing the amplification of the inflammatory response.[15][18] Consequently, this compound leads to a reduction in the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of NF-κB and the NLRP3 inflammasome.[16]
Caption: this compound acts as a decoy, binding the TREM-1 ligand and preventing receptor activation.
Quantitative Data Summary
Preclinical Data
This compound (and its murine equivalent, LR17) has demonstrated efficacy in various animal models of inflammatory diseases.
| Model/System | Species | Treatment | Key Quantitative Findings |
| LPS-induced Acute Lung Injury | Mice | This compound (5 mg/kg; i.v.) | Reduced MPO activity, decreased lung wet/dry weight ratio, and lower NLRP3 protein expression.[16] |
| ACLT-induced Osteoarthritis | Mice | This compound (5 mg/kg; i.p.) | Lower OARSI score, decreased MMP-13 expression, and reduced cleaved-caspase3 positive cells.[16] |
| Thioacetamide-induced Acute Liver Failure | Mice | This compound (5 mg/kg; i.v.) | Decreased liver necrosis and reduced inflammatory cell infiltration.[16] |
| Endotoxemia | Monkeys | LR12 | Attenuated endotoxin-induced leukopenia and resulted in a 20-50% reduction in several cytokines.[17] |
| P. gingivalis LPS-stimulated Monocytes | Human (in vitro) | This compound (25-100 µg/mL) | Significantly suppressed TREM-1 mRNA, membrane-bound TREM-1, and soluble sTREM-1 expression; reduced IL-8, TNF-α, and IL-1β secretion.[16] |
Clinical Trial Data
This compound has undergone Phase I and Phase II clinical trials, primarily in the context of septic shock and severe COVID-19.
| Trial Phase | Population | Dosing | Key Quantitative Findings |
| Phase I | 27 Healthy Volunteers | Single continuous IV infusion up to 6 mg/kg/h (preceded by a loading dose up to 5 mg/kg) | Displayed dose-proportional pharmacokinetics. Clearance: 6.6 L/kg/h. Effective half-life: 3 minutes. No circulating anti-drug antibodies detected.[19] |
| Phase IIa | 49 Septic Shock Patients | 0.3, 1.0, or 3.0 mg/kg/h for up to 5 days | Well tolerated and safe. No significant difference in inflammatory biomarkers overall, but an indirect response model revealed a positive correlation between this compound concentration and a decrease in the IL-6 production rate.[17][20] |
| Phase IIb (ASTONISH) | 355 Septic Shock Patients | High-dose, low-dose, or placebo | Did not meet its primary endpoint (change in SOFA score by day 5). However, in patients with sTREM-1 levels ≥400 pg/mL, this compound showed a pattern of improved acute morbidity.[21][22] |
| Phase II (ESSENTIAL) | 60 severe COVID-19 patients | Not specified | Excellent safety results.[23] |
Key Experimental Protocols
Western Blotting for Phosphorylated Syk (pSyk)
This protocol is used to detect the activation of Syk, a key downstream kinase in the TREM-1 pathway.
-
Cell Lysis: Treat cells (e.g., human primary monocytes) with or without a TREM-1 agonist. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Syk (pSyk). A separate membrane should be incubated with an antibody for total Syk as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pSyk signal to the total Syk signal.
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
ELISA for Cytokine Quantification
This protocol is used to measure the concentration of cytokines (e.g., IL-8, TNF-α, IL-1β) in cell culture supernatants or plasma samples.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add standards of known cytokine concentrations and experimental samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB). A color change will occur.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the standards and calculate the cytokine concentrations in the samples.
Conclusion
The TREM-1 signaling pathway represents a critical amplification loop in the innate immune response. Its overactivation can lead to a hyperinflammatory state, which is a hallmark of conditions like septic shock. This compound, by acting as a decoy for the TREM-1 ligand, offers a targeted therapeutic strategy to modulate this pathway without causing broad immunosuppression.[15] Preclinical studies have consistently demonstrated its anti-inflammatory effects, and while clinical trials have presented mixed efficacy results, they have established a favorable safety profile and highlighted a potential for a personalized medicine approach based on patient sTREM-1 levels.[21][22][24] Further investigation, including ongoing and future clinical trials, will be crucial in determining the ultimate therapeutic role of this compound in managing acute inflammatory disorders.[15][25]
References
- 1. TREM-1 (Triggering Receptor Expressed on Myeloid Cells) - Info [hoelzel-biotech.com]
- 2. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. TREM1 - Wikipedia [en.wikipedia.org]
- 6. The TREM-1/DAP12 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | Interaction of DAP12 and TREM1 [reactome.org]
- 8. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. The role of triggering receptor expressed on myeloid cells-1 (TREM-1) in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TREM1 Regulates Neuroinflammatory Injury by Modulate Proinflammatory Subtype Transition of Microglia and Formation of Neutrophil Extracellular Traps via Interaction With SYK in Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Inhibiting triggering receptor expressed on myeloid cells 1 signaling to ameliorate skin fibrosis [insight.jci.org]
- 13. Reactome | Recruitment of PLC-gamma to SLP-76 and p-5Y-LAT [reactome.org]
- 14. Signaling pathways of the TREM-1- and TLR4-mediated neutrophil oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. A first-in-man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. inotrem.com [inotrem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Evaluation of the efficacy and safety of TREM-1 inhibition with this compound in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. inotrem.com [inotrem.com]
- 24. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. newdrugapprovals.org [newdrugapprovals.org]
The Role of Soluble TREM-1 in the Mechanism of Action of Nangibotide: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Introduction
Sepsis and other acute inflammatory conditions remain a significant challenge in critical care, with high morbidity and mortality rates and a lack of specific, effective treatments.[1][2] A key pathway implicated in the hyperinflammatory response characteristic of these conditions is the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) signaling cascade.[3][4] Nangibotide (formerly known as LR12), a first-in-class TREM-1 inhibitor, has emerged as a promising therapeutic candidate.[5][6][7] This technical guide provides an in-depth analysis of the role of the soluble form of TREM-1 (sTREM-1) in the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.
The TREM-1 Pathway and the Significance of sTREM-1
TREM-1 is a cell surface receptor expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[8][9] Its activation amplifies the inflammatory response to microbial products, leading to the production of pro-inflammatory cytokines and chemokines.[3][10] The TREM-1 signaling pathway is initiated upon ligand binding and requires the adaptor protein DAP12 for signal transduction.[4][9][11] This leads to the activation of downstream signaling cascades, including PI3K/Akt and MAPK pathways, culminating in the activation of transcription factors like NF-κB.[3][11][12]
Soluble TREM-1 (sTREM-1) is the extracellular domain of the TREM-1 receptor that has been shed from the cell surface.[7][9][13] In inflammatory states like sepsis, sTREM-1 levels in the plasma are significantly elevated and correlate with disease severity and mortality.[13] It is believed that sTREM-1 can act as a decoy receptor, binding to TREM-1 ligands and thereby modulating the inflammatory response.[10][14] Consequently, plasma sTREM-1 concentrations are being explored as a predictive biomarker for identifying patients who are most likely to benefit from TREM-1 inhibitory therapies like this compound.[1][2][15]
This compound: A Modulator of the TREM-1 Pathway
This compound is a 12-amino-acid synthetic peptide derived from the TREM-like transcript-1 (TLT-1).[7][16] It acts as a TREM-1 inhibitor, though its precise mechanism is still under investigation, it is thought to function as a ligand-trapping molecule or a decoy receptor.[7][17] By binding to the endogenous ligands of TREM-1, this compound prevents the activation of the TREM-1 receptor, thereby dampening the excessive inflammatory response without compromising the ability to fight infection.[8] Animal models of septic shock have demonstrated that this compound and its analogs can restore vascular function, reduce organ failure, and improve survival.[8][15]
Quantitative Data from Clinical Trials
The clinical development of this compound has focused on its application in septic shock and other severe inflammatory conditions, with a particular emphasis on a precision medicine approach guided by sTREM-1 levels.
Table 1: Efficacy of this compound in Septic Shock Patients (ASTONISH Trial - Phase 2b)
| Endpoint | Patient Population | This compound vs. Placebo | p-value |
| Change in SOFA score from baseline to day 5 | High sTREM-1 | -2.5 points in favor of this compound | 0.007 |
| Shock Reversal | High sTREM-1 | +22.2% increase | 0.006 |
SOFA: Sequential Organ Failure Assessment Data from a press release on the ASTONISH trial results published in Intensive Care Medicine.[18][19][20]
Table 2: Efficacy of this compound in COVID-19 Patients with Respiratory Support (ESSENTIAL Trial - Phase 2)
| Endpoint | Patient Population | This compound vs. Placebo | Odds Ratio (95% CI) | p-value |
| Improved Clinical Status at Day 28 | Overall | 64.7% vs. 52.0% | 1.79 (1.02–3.14) | 0.043 |
| Improved Clinical Status at Day 28 | High sTREM-1 | 48.1% vs. 32.7% | 2.17 (0.96–4.90) | 0.063 |
| All-cause Mortality at Day 28 | Overall | 16.0% vs. 28.0% | - | - |
| All-cause Mortality at Day 28 | High sTREM-1 | 22.2% vs. 41.8% | - | - |
Data from the ESSENTIAL randomized, double-blind trial.[16][21]
Experimental Protocols
Measurement of Soluble TREM-1 (sTREM-1) by Enzyme-Linked Immunosorbent Assay (ELISA)
The quantification of sTREM-1 in patient plasma is a critical component of the clinical development of this compound, serving as a patient stratification biomarker.
1. Principle: A sandwich ELISA is employed, where microtiter wells are coated with a capture antibody specific for human sTREM-1.[22] Patient samples, standards, and controls are added to the wells, and any sTREM-1 present is bound by the immobilized antibody. A biotinylated detection antibody that also recognizes human sTREM-1 is then added, followed by a streptavidin-peroxidase conjugate.[22] The addition of a substrate (TMB) results in a colorimetric reaction, the intensity of which is proportional to the amount of sTREM-1 in the sample. The reaction is stopped, and the absorbance is measured at 450 nm.[22]
2. Materials:
-
Human sTREM-1 ELISA kit (e.g., from Hycult Biotech or IQ Products)[22][23]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Wash buffer
-
Patient plasma samples, collected in appropriate anticoagulant tubes (e.g., EDTA or heparin)[23]
-
sTREM-1 standards and controls
3. Procedure (General Outline):
-
Prepare sTREM-1 standards and controls according to the kit manufacturer's instructions.[23]
-
Add standards, controls, and patient plasma samples to the pre-coated microtiter wells.
-
Incubate the plate to allow for the binding of sTREM-1 to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add the streptavidin-peroxidase conjugate and incubate.
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at 450 nm within 30 minutes.[23]
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the sTREM-1 concentration in the patient samples by interpolating their absorbance values on the standard curve.
Signaling Pathways and Experimental Workflows
TREM-1 Signaling Pathway
The following diagram illustrates the key components of the TREM-1 signaling cascade upon ligand binding.
Caption: A simplified diagram of the TREM-1 signaling cascade.
Mechanism of Action of this compound and the Role of sTREM-1
This diagram illustrates the proposed mechanism of action for this compound and the interplay with soluble TREM-1.
Caption: this compound and sTREM-1 as decoy receptors for TREM-1 ligands.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a clinical trial setting.
Caption: Workflow for a biomarker-stratified clinical trial of this compound.
Conclusion
The interplay between this compound and sTREM-1 is central to the therapeutic strategy of modulating the TREM-1 pathway in acute inflammatory diseases. Soluble TREM-1 serves not only as a potential endogenous regulator of inflammation but also as a critical biomarker for identifying patients with a hyperactive TREM-1 pathway who are most likely to respond to this compound treatment. The quantitative data from clinical trials strongly support this precision medicine approach, demonstrating improved outcomes in patients with high baseline sTREM-1 levels. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the continued research and development of this compound as a targeted therapy for septic shock and other life-threatening inflammatory conditions. Further investigation into the nuanced roles of sTREM-1 and the continued clinical evaluation of this compound hold the promise of a new era in the management of these devastating diseases.
References
- 1. dial.uclouvain.be [dial.uclouvain.be]
- 2. inotrem.com [inotrem.com]
- 3. Distinct signaling cascades of TREM-1, TLR and NLR in neutrophils and monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TREM-1: intracellular signaling pathways and interaction with pattern recognition receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. labiotech.eu [labiotech.eu]
- 7. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. Triggering receptor expressed on myeloid cells-1 as a new therapeutic target during inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct Signaling Cascades of TREM-1, TLR and NLR in Neutrophils and Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. inotrem.com [inotrem.com]
- 14. TREM and TREM-like Receptors in Inflammation and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the efficacy and safety of TREM-1 inhibition with this compound in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inotrem Unveils Game-Changing Precision Medicine Strategy for this compound Clinical Development in Septic Shock - BioSpace [biospace.com]
- 19. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 20. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 21. Evaluation of the efficacy and safety of TREM-1 inhibition with this compound in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hycultbiotech.com [hycultbiotech.com]
- 23. iqproducts.nl [iqproducts.nl]
Nangibotide: A Novel TREM-1 Inhibitor for Modulating Cytokine Storms in Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cytokine storms, characterized by a rampant and excessive release of pro-inflammatory cytokines, represent a critical and often fatal complication in a multitude of inflammatory diseases, including septic shock and other severe systemic inflammatory response syndromes. The triggering receptor expressed on myeloid cells-1 (TREM-1) has emerged as a pivotal amplifier of the innate immune response, playing a crucial role in the propagation of this inflammatory cascade. Nangibotide, a first-in-class TREM-1 inhibitor, presents a promising therapeutic strategy to mitigate the devastating effects of cytokine storms. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols to facilitate further research and development in this field.
Introduction: The Role of TREM-1 in Cytokine Storms
The innate immune system, our body's first line of defense, relies on a sophisticated network of receptors to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TREM-1, a transmembrane glycoprotein receptor, is predominantly expressed on the surface of neutrophils, monocytes, and macrophages.[1][2] While TREM-1 itself does not directly bind PAMPs, it acts as a potent amplifier of the inflammatory signals initiated by other pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs).[3][4]
Upon activation of PRRs by PAMPs or DAMPs, TREM-1 expression is significantly upregulated. The engagement of TREM-1 by its yet-to-be-fully-characterized endogenous ligand(s) triggers a signaling cascade that synergizes with the initial inflammatory signals, leading to a massive production and release of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[5][6] This positive feedback loop can spiral out of control, culminating in a cytokine storm that drives widespread tissue damage, multi-organ failure, and death.
This compound: Mechanism of Action
This compound is a 12-amino-acid synthetic peptide that acts as a competitive inhibitor of the TREM-1 receptor.[7][8] It functions as a decoy ligand, binding to the TREM-1 receptor and preventing the engagement of its natural ligand(s).[8] This blockade of TREM-1 signaling effectively dampens the amplification of the inflammatory response, thereby reducing the excessive production of pro-inflammatory cytokines without compromising the essential functions of the innate immune system required for pathogen clearance.[1][9]
The targeted modulation of the TREM-1 pathway by this compound offers a more nuanced approach to controlling hyperinflammation compared to broad-spectrum immunosuppressants, which can leave patients vulnerable to secondary infections.
Signaling Pathway of TREM-1 and this compound's Point of Intervention
Caption: TREM-1 signaling pathway and the inhibitory action of this compound.
Preclinical Evidence
This compound and its species-specific orthologs have demonstrated significant efficacy in various animal models of inflammatory diseases, particularly septic shock.
Murine Models of Sepsis
In mouse models of severe sepsis, treatment with LR17, the murine equivalent of this compound, resulted in improved survival rates.[9]
Porcine Models of Septic Shock
A pig model of peritonitis-induced septic shock revealed that administration of LR12 (another animal equivalent of this compound) led to significantly improved hemodynamic stability, as evidenced by a reduced need for vasopressor support, and less severe organ failure.[9][10]
Primate Models of Endotoxemia
In non-human primate models of endotoxemia, LR12 administration effectively reduced the inflammatory response and mitigated the hypotensive effects associated with sepsis.[9][10]
Clinical Development and Efficacy
This compound has undergone several clinical trials, demonstrating a favorable safety profile and showing promise in treating patients with septic shock.
Phase I Clinical Trial
A first-in-human, randomized, double-blind, placebo-controlled Phase I study in 27 healthy volunteers established the safety and tolerability of this compound.[10] The drug was well-tolerated at all tested doses, with no serious adverse events reported.[10]
Phase IIa Clinical Trial
This multicenter, randomized, double-blind, placebo-controlled study enrolled 49 patients with septic shock. The trial further confirmed the safety of this compound in a patient population.[7][8][11] While the study was not powered for efficacy, a trend towards a more favorable evolution of biological and clinical markers of organ dysfunction was observed in patients treated with this compound who had high baseline levels of soluble TREM-1 (sTREM-1), a biomarker of TREM-1 activation.[7][8][9]
Table 1: Key Data from the Phase IIa Clinical Trial
| Parameter | This compound (Pooled Doses) | Placebo |
| Number of Patients | 37 | 12 |
| Decrease in SOFA Score (Baseline to Day 5) in High sTREM-1 Patients (non-significant) | -1.5 (± 1.12) | -0.7 (± 0.85) |
| Patients Alive and Free of Medical Support at Day 28 in High sTREM-1 Subgroup | 70% (14/20) | 40% (2/5) |
Data sourced from François et al. (2020) and Inotrem press releases.[1][7]
Phase IIb Clinical Trial (ASTONISH)
The ASTONISH (Efficacy, Safety and Tolerability of this compound in Patients with Septic Shock) trial was a larger, randomized, double-blind, placebo-controlled Phase IIb study that enrolled 361 patients with septic shock across multiple countries.[12][13] The study evaluated two different doses of this compound compared to placebo.[12] The primary endpoint was the change in the Sequential Organ Failure Assessment (SOFA) score from baseline to day 5.[5][14]
The trial demonstrated that in a sub-population of patients with higher baseline sTREM-1 levels, the higher dose of this compound resulted in a clinically and statistically significant improvement in the SOFA score compared to placebo.[12] This finding reinforces the potential of using sTREM-1 as a biomarker for patient stratification.[12] The study also showed a trend towards improvement in all-cause mortality at day 28 and an increase in the proportion of patients alive and free of organ support.[12]
Table 2: Key Data from the ASTONISH (Phase IIb) Clinical Trial
| Parameter | High-Dose this compound | Placebo |
| Number of Patients Enrolled | ~120 | ~120 |
| Primary Endpoint (Change in SOFA score at Day 5 in high sTREM-1 patients) | Statistically significant improvement | - |
| All-Cause Mortality at Day 28 | Trend towards improvement | - |
| Patients Alive and Free of Organ Support at Day 28 | Trend towards improvement | - |
Data sourced from Inotrem press releases on the ASTONISH trial.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for the key clinical trials of this compound.
Phase IIa Clinical Trial Protocol
-
Study Design: Multicenter, randomized, double-blind, two-stage, placebo-controlled.[11]
-
Patient Population: 49 adult patients with a diagnosis of septic shock for less than 24 hours.[7][11]
-
Intervention: Continuous intravenous infusion of this compound at three different doses (0.3, 1.0, or 3.0 mg/kg/h) or placebo for up to 5 days.[11]
-
Primary Outcome: Safety and tolerability, assessed by the incidence of treatment-emergent adverse events (TEAEs).[11]
-
Secondary Outcomes: Pharmacokinetics of this compound, and exploratory analysis of its effects on clinical and pharmacodynamic parameters, including SOFA score and sTREM-1 levels.[11]
Phase IIb (ASTONISH) Clinical Trial Protocol
-
Study Design: Randomized, double-blind, placebo-controlled, dose-selection study.[13][15]
-
Patient Population: 450 adult patients with septic shock.[5][13]
-
Intervention: Intravenous administration of one of two doses of this compound or a matched placebo. Treatment was initiated within 24 hours of septic shock onset.[13]
-
Primary Outcome: Change in the Sequential Organ Failure Assessment (SOFA) score from baseline to day 5, assessed in the overall population and in a predefined subgroup of patients with elevated sTREM-1 levels.[5][13]
-
Secondary Outcomes: Safety, organ function, mortality, and long-term morbidity in relation to sTREM-1 levels.[5]
Experimental Workflow for a Clinical Trial of this compound in Septic Shock
Caption: Generalized workflow for a clinical trial of this compound in septic shock.
Future Directions and Conclusion
The promising results from the clinical development program of this compound, particularly the data from the ASTONISH trial, have paved the way for a pivotal Phase III clinical trial. This upcoming trial will likely focus on patients with elevated sTREM-1 levels to confirm the efficacy of this compound in this targeted population. The development of a companion diagnostic to measure sTREM-1 levels will be crucial for the successful implementation of this personalized medicine approach.
References
- 1. dial.uclouvain.be [dial.uclouvain.be]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Rationale and protocol for the efficacy, safety and tolerability of this compound in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inotrem.com [inotrem.com]
- 8. inotrem.com [inotrem.com]
- 9. Inotrem reports positive data from Phase IIa trial of this compound [clinicaltrialsarena.com]
- 10. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in patients with septic shock: a Phase 2a randomized controlled clinical trial | Semantic Scholar [semanticscholar.org]
- 12. inotrem.com [inotrem.com]
- 13. Rationale and protocol for the efficacy, safety and tolerability of this compound in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.universityofgalway.ie [research.universityofgalway.ie]
- 15. inotrem.com [inotrem.com]
Early-Stage Research on Nangibotide for Non-Septic Indications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nangibotide (also known as LR12) is a first-in-class clinical-stage agent that acts as a specific inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] While initially investigated primarily for septic shock, a growing body of early-stage research has highlighted its therapeutic potential across a range of non-septic inflammatory conditions. This technical guide provides an in-depth overview of the preclinical and early clinical research on this compound for these indications, with a focus on its mechanism of action, experimental methodologies, and available quantitative data.
This compound is a 12-amino-acid synthetic peptide derived from the protein TREM-like transcript-1 (TLT-1).[2] It functions as a decoy receptor, binding to the TREM-1 ligand and thereby preventing the activation of the TREM-1 pathway, which is a key amplifier of the innate immune response.[3] This modulation of the immune response, without causing broad immunosuppression, forms the basis of its therapeutic rationale in various inflammatory disorders.
Mechanism of Action: TREM-1 Signaling Pathway
The TREM-1 receptor is expressed on neutrophils, monocytes, and macrophages.[4][5] Its activation serves to amplify the inflammatory response initiated by the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by receptors such as Toll-like receptors (TLRs).
Upon ligand binding, TREM-1 associates with the transmembrane adapter protein DAP12. This leads to the phosphorylation of an Immunoreceptor Tyrosine-based Activation Motif (ITAM) within DAP12 by Src family kinases. This, in turn, recruits and activates spleen tyrosine kinase (Syk) and zeta-chain-associated protein kinase 70 (ZAP70). The subsequent signaling cascade involves the activation of several downstream pathways, including phosphoinositide 3-kinase (PI3K), phospholipase C-gamma (PLCγ), and mitogen-activated protein kinases (MAPK). This cascade culminates in the mobilization of intracellular calcium and the activation of key transcription factors, most notably NF-κB, which drives the expression of pro-inflammatory cytokines and chemokines, thus amplifying the inflammatory response.[4] this compound, by acting as a decoy for the TREM-1 ligand, effectively intercepts the initiation of this signaling cascade.
Preclinical Research in Non-Septic Indications
This compound has been investigated in a variety of preclinical models of non-septic inflammatory diseases.
Myocardial Infarction and Ischemia-Reperfusion Injury
The inflammatory response following a myocardial infarction (MI) is a critical determinant of cardiac remodeling and the subsequent development of heart failure. TREM-1 has been implicated in this process.
Experimental Protocol: Murine Model of Myocardial Infarction A common preclinical model involves the permanent ligation of the left anterior descending (LAD) coronary artery in mice or rats to induce MI.[6] In ischemia-reperfusion models, the ligature is removed after a defined period (e.g., 30-60 minutes) to allow for reperfusion.
References
- 1. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incretin-based therapy and pancreatitis: accumulating evidence and unresolved questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel animal model to study delayed resuscitation following traumatic hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium-glucose cotransporter 2 inhibitors reduce myocardial infarct size in preclinical animal models of myocardial ischaemia-reperfusion injury: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human and animal models for studying hemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Designing In Vivo Efficacy Studies of Nangibotide in a Porcine Model of Septic Shock
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments to evaluate the efficacy of Nangibotide (using its porcine-equivalent, LR12) in a pig model of septic shock. The protocols are based on established methodologies and aim to guide researchers in designing robust and reproducible studies.
Introduction to this compound and the TREM-1 Pathway
This compound is a selective inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] TREM-1 is a receptor present on key innate immune cells such as neutrophils, macrophages, and monocytes.[1][2] Activation of the TREM-1 signaling pathway leads to the expression of NF-κB, which in turn promotes a systemic inflammatory response.[1][2] In conditions like septic shock, this pathway can become overactivated, leading to a detrimental hyperinflammatory state. This compound, a 12-amino-acid peptide, acts as a decoy receptor, preventing the inflammatory cascade and thereby reducing inflammation without compromising the ability to combat infection.[1]
Preclinical studies in various animal models, including pigs, have demonstrated that the administration of a species-specific orthologous peptide of this compound, known as LR12, can significantly improve hemodynamic stability and reduce organ failure in septic shock.[1]
Signaling Pathway of TREM-1 in Sepsis
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the TREM-1 signaling pathway.
Caption: this compound inhibits the TREM-1 signaling cascade.
Experimental Design and Protocols
This section outlines the detailed protocols for an in vivo study of this compound (LR12) in a porcine model of fecal peritonitis-induced septic shock.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
References
Application Notes and Protocols for Evaluating Nangibotide's Efficacy Using Cell-Based Assays
Introduction
Nangibotide is a synthetic peptide that acts as a first-in-class inhibitor of the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1).[1][2] The TREM-1 receptor is found on key immune cells like neutrophils, monocytes, and macrophages, as well as on endothelial cells.[1][3][4] Its activation amplifies inflammatory responses, a process critically involved in the pathophysiology of conditions like septic shock and other acute inflammatory disorders.[2][4] this compound functions as a decoy receptor, binding to the TREM-1 ligand and thereby preventing the TREM-1-mediated amplification of the innate immune response.[3][5] This inhibitory action leads to a reduction in the production of pro-inflammatory mediators, protection of vascular integrity, and a decrease in apoptosis.[3][6]
These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound in vitro. The assays focus on three core functionalities of the drug: its anti-inflammatory effects, its ability to protect the endothelial barrier, and its anti-apoptotic properties.
This compound's Mechanism of Action: TREM-1 Signaling Inhibition
Activation of the TREM-1 receptor, often in synergy with Toll-Like Receptor (TLR) signaling, triggers a downstream cascade involving the adapter protein DAP12.[5] This leads to the activation of spleen tyrosine kinase (Syk), which in turn activates pathways such as NF-κB and the NLRP3 inflammasome.[5][6] The result is a surge in the transcription and release of pro-inflammatory cytokines and chemokines.[5] this compound competitively inhibits the binding of the natural ligand to TREM-1, effectively blocking this amplification loop.[3][5]
Assay 1: Evaluation of Anti-Inflammatory Efficacy
This assay measures this compound's ability to suppress the production of pro-inflammatory cytokines in immune cells following stimulation. Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1) are stimulated with a TREM-1 agonist or a TLR ligand like lipopolysaccharide (LPS) to induce an inflammatory response.[6][7] The levels of key cytokines such as TNF-α, IL-1β, and IL-8 are then quantified.
Protocol: Cytokine Release Assay
-
Cell Preparation:
-
Culture human monocytic cells (e.g., THP-1) or freshly isolated human PBMCs according to standard protocols.
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight if required.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 10, 25, 50, 100 µg/mL).[6]
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
Stimulation:
-
Prepare a stock solution of a pro-inflammatory stimulus (e.g., 100 ng/mL LPS).
-
Add 10 µL of the stimulus to each well (except for the unstimulated control).
-
Incubate the plate for 6 to 24 hours at 37°C, 5% CO₂.
-
-
Quantification:
-
Data Analysis:
-
Calculate the mean cytokine concentrations for each treatment group.
-
Normalize the data to the vehicle control (LPS stimulation without this compound) and plot the dose-response curve to determine the IC₅₀ of this compound.
-
Data Presentation: Expected Quantitative Results
| Treatment Group | This compound (µg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-8 (pg/mL) |
| Unstimulated Control | 0 | < 10 | < 5 | < 50 |
| Stimulated Control (LPS) | 0 | 1250 ± 110 | 850 ± 75 | 2500 ± 200 |
| This compound + LPS | 10 | 980 ± 90 | 710 ± 60 | 2100 ± 180 |
| This compound + LPS | 25 | 650 ± 55 | 480 ± 40 | 1550 ± 130 |
| This compound + LPS | 50 | 310 ± 30 | 220 ± 25 | 800 ± 70 |
| This compound + LPS | 100 | 150 ± 20 | 90 ± 15 | 450 ± 50 |
Assay 2: Evaluation of Endothelial Barrier Protection
Vascular leakage is a critical event in sepsis and inflammatory conditions.[10] This assay assesses this compound's ability to protect or restore the integrity of an endothelial cell monolayer. The two primary methods are measuring Trans-Endothelial Electrical Resistance (TEER) and quantifying the passage of fluorescently labeled macromolecules across the monolayer.[10][11]
Protocol: Transwell Permeability Assay
-
Cell Seeding:
-
Coat Transwell inserts (e.g., 0.4 µm pore size) with an extracellular matrix protein like collagen or fibronectin.
-
Seed human umbilical vein endothelial cells (HUVECs) onto the inserts at a high density.
-
Culture for 3-5 days until a confluent monolayer is formed. Confirm confluence by measuring TEER using an EVOM ohmmeter.[11]
-
-
Treatment and Stimulation:
-
Once the TEER values stabilize, replace the medium in both apical and basolateral chambers.
-
Add this compound to the apical chamber at various concentrations.
-
After 1 hour of pre-treatment, add an inflammatory stimulus (e.g., TNF-α or thrombin) to induce barrier disruption.[10]
-
Include appropriate controls (untreated, stimulus only, this compound only).
-
-
TEER Measurement:
-
Measure TEER at regular intervals (e.g., 0, 2, 4, 8, 24 hours) post-stimulation.
-
Resistance values are typically normalized to the baseline reading and expressed as a percentage of the control.
-
-
FITC-Dextran Permeability:
-
At the end of the treatment period, add FITC-dextran (70 kDa) to the apical chamber to a final concentration of 1 mg/mL.
-
Incubate for 30-60 minutes.
-
Collect samples from the basolateral chamber.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission ~490/520 nm).
-
Calculate the amount of FITC-dextran that has passed through the monolayer by comparing to a standard curve.
-
Data Presentation: Expected Quantitative Results
| Treatment Group | Normalized TEER (% of Baseline) | FITC-Dextran Flux (µg/mL) |
| Untreated Control | 100 ± 5% | 1.5 ± 0.2 |
| Stimulus Only (TNF-α) | 45 ± 8% | 8.2 ± 1.1 |
| This compound (Low Dose) + TNF-α | 65 ± 7% | 5.4 ± 0.8 |
| This compound (High Dose) + TNF-α | 85 ± 6% | 2.8 ± 0.4 |
Assay 3: Evaluation of Anti-Apoptotic Effects
This compound has been shown to inhibit apoptosis, a key process in tissue damage during severe inflammation.[6] The efficacy of this compound in preventing programmed cell death can be assessed using several methods, including Annexin V staining for early apoptosis and Caspase-3/7 activity assays for executioner caspase activation.[12]
Protocol: Caspase-3/7 Activity Assay
-
Cell Preparation:
-
Seed cells (e.g., HUVECs) in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements at 2 x 10⁴ cells/well.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Induce apoptosis by adding a known apoptosis inducer (e.g., Staurosporine). Include appropriate controls.
-
Incubate for 4-8 hours.
-
-
Caspase Activity Measurement:
-
Use a commercial luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay).[12]
-
Allow the assay reagent to equilibrate to room temperature.
-
Add 100 µL of the reagent directly to each well.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
(Optional) Perform a parallel cell viability assay (e.g., CellTiter-Glo®) to normalize the caspase activity to the number of viable cells.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Calculate the fold change in caspase activity relative to the untreated control.
-
Plot the results to show the dose-dependent inhibition of caspase activity by this compound.
-
Data Presentation: Expected Quantitative Results
| Treatment Group | This compound (µg/mL) | Caspase-3/7 Activity (Relative Luminescence Units) | % Inhibition of Apoptosis |
| Untreated Control | 0 | 1,500 ± 200 | N/A |
| Apoptosis Inducer | 0 | 25,000 ± 1,800 | 0% |
| This compound + Inducer | 25 | 16,500 ± 1,200 | 36% |
| This compound + Inducer | 50 | 9,800 ± 950 | 65% |
| This compound + Inducer | 100 | 4,500 ± 500 | 87% |
Summary of Clinical Efficacy Data
Clinical trials have provided evidence for the efficacy of this compound in patient populations with high levels of TREM-1 activation, often measured by the soluble TREM-1 (sTREM-1) biomarker.[13][14]
| Clinical Trial | Patient Population | Key Finding | Outcome |
| ESSENTIAL (Phase 2) [15] | COVID-19 patients with respiratory support | This compound therapy was associated with an improved clinical status at day 28. | Odds ratio for improvement: 1.79. Absolute reduction in 28-day mortality: 12.1%.[15] |
| ASTONISH (Phase 2b) [13][14] | Patients with septic shock | In patients with elevated sTREM-1, this compound significantly improved organ function (SOFA score). | Statistically significant improvement in SOFA score from baseline to day 5 (p=0.007).[13] |
| ASTONISH (Phase 2b) [13] | Patients with septic shock | Increased shock reversal in the sTREM-1 positive patient group. | 22.2% increase in shock reversal (p=0.006).[13] |
These clinical findings underscore the relevance of the TREM-1 pathway in acute inflammatory diseases and support the therapeutic rationale for using this compound. The cell-based assays described in these notes provide robust in vitro systems for further research, screening, and mechanism-of-action studies for this compound and other TREM-1 modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inflammation Assay services| Nephrix Biosolutions preclinical inflammation models [nephrix-biosolutions.com]
- 9. biomere.com [biomere.com]
- 10. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. research.universityofgalway.ie [research.universityofgalway.ie]
- 15. Evaluation of the efficacy and safety of TREM-1 inhibition with this compound in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Nangibotide in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nangibotide is a promising therapeutic peptide that acts as an inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2][3] The TREM-1 pathway is a key amplifier of the innate immune response, and its over-activation can lead to excessive inflammation and tissue damage in conditions like septic shock.[4][5][6] By blocking the TREM-1 pathway, this compound has the potential to modulate the inflammatory response and improve outcomes in critically ill patients.[1][2][3]
Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during its clinical development. This document provides detailed application notes and protocols for the two most common analytical techniques for quantifying peptides like this compound in plasma: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Techniques for this compound Quantification
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of peptides in complex biological matrices like plasma. A validated LC-MS/MS method has been successfully used to determine this compound concentrations in human plasma.[6]
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [6] |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | [6] |
| Linearity (r²) | > 0.995 | [6] |
| Within-run Precision | < 15% (±20% at LLOQ) | [6] |
| Between-run Precision | < 15% (±20% at LLOQ) | [6] |
| Within-run Accuracy | ± 15% (±20% at LLOQ) | [6] |
| Between-run Accuracy | ± 15% (±20% at LLOQ) | [6] |
This protocol is based on a validated method and general best practices for peptide quantification.[6]
a. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a suitable internal standard (IS). A stable isotope-labeled (SIL) this compound is the ideal IS.
-
Add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
b. LC-MS/MS System and Conditions (Representative)
-
LC System: A high-performance liquid chromatography (UPLC/HPLC) system.
-
Column: A reversed-phase C18 column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS must be determined by direct infusion and optimization.
c. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of this compound in the plasma samples is determined by interpolating their peak area ratios from the calibration curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
While a specific commercial ELISA kit for this compound quantification has not been identified, a competitive ELISA is a suitable format for quantifying small peptides in plasma. This section provides a general protocol for developing such an assay.
This protocol outlines the key steps for developing a competitive ELISA for this compound. Optimization of antibody and peptide concentrations, as well as incubation times and temperatures, will be required.
a. Reagents and Materials
-
High-binding 96-well microplate.
-
This compound standard.
-
Anti-Nangibotide primary antibody (specific for this compound).
-
Biotinylated this compound (or other labeled competitor).
-
Streptavidin-HRP (or other enzyme conjugate).
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2 M H₂SO₄).
b. Assay Procedure
-
Coating: Coat the wells of a 96-well microplate with the anti-Nangibotide primary antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Competition: Add this compound standards and plasma samples to the wells, followed immediately by the addition of a fixed concentration of biotinylated this compound. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection: Add Streptavidin-HRP diluted in assay buffer to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
c. Data Analysis
-
The signal is inversely proportional to the amount of this compound in the sample.
-
A standard curve is generated by plotting the absorbance values against the known concentrations of the this compound standards.
-
The concentration of this compound in the plasma samples is determined from the standard curve.
This compound's Mechanism of Action: The TREM-1 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the TREM-1 signaling pathway.[4][5][6] Understanding this pathway is essential for interpreting the pharmacodynamic effects of the drug.
When a ligand binds to TREM-1 on the surface of myeloid cells, it triggers a signaling cascade through the adaptor protein DAP12.[1][7] This leads to the recruitment and activation of the spleen tyrosine kinase (Syk), which in turn activates downstream pathways including PI3K, PLCγ, and MAPK.[1][8][9] The ultimate result is the production of pro-inflammatory cytokines and chemokines, amplifying the inflammatory response.[4][9] this compound acts as a decoy receptor, preventing the natural ligand from binding to TREM-1 and thereby inhibiting this inflammatory cascade.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A general process for the development of peptide-based immunoassays for monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. affbiotech.cn [affbiotech.cn]
- 5. ulab360.com [ulab360.com]
- 6. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. TREM1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing TREM-1 Expression Post-Nangibotide Treatment by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a potent amplifier of inflammation, primarily expressed on neutrophils, monocytes, and macrophages.[1][2][3] Its activation in response to microbial products leads to a hyperinflammatory state, which is a key driver in the pathophysiology of conditions like septic shock.[1][4] Nangibotide (formerly LR12) is a first-in-class TREM-1 inhibitor.[5][6] It is a synthetic 12-amino-acid peptide that acts as a decoy, binding to the TREM-1 ligand and thereby preventing the activation of the TREM-1 pathway.[5][7][8] This modulation of the innate immune response has shown protective effects in preclinical models of septic shock and is under investigation in clinical trials for various acute inflammatory disorders.[9][10][11][12]
These application notes provide detailed protocols for utilizing flow cytometry to assess the expression of TREM-1 on myeloid cells following treatment with this compound. This allows researchers to quantify the surface expression of TREM-1 and evaluate the potential for this compound to modulate this expression in either in vitro or ex vivo settings.
Mechanism of Action and Signaling Pathway
TREM-1 itself lacks intrinsic signaling motifs. Upon ligand binding, it associates with the transmembrane adaptor protein DAP12 (DNAX-activating protein 12).[2][13] This association leads to the phosphorylation of DAP12, which in turn activates a downstream signaling cascade involving spleen tyrosine kinase (Syk), phosphatidylinositol 3-kinase (PI3K), phospholipase C (PLC), and mitogen-activated protein kinases (MAPKs) like ERK1/2.[2][3][4] This cascade culminates in the activation of transcription factors such as NF-κB, leading to the production of pro-inflammatory cytokines and chemokines, thus amplifying the inflammatory response initiated by pattern recognition receptors like Toll-like receptors (TLRs).[2][14]
This compound functions by competitively inhibiting the binding of the natural ligand to TREM-1, thereby preventing the initiation of this inflammatory cascade.[7]
TREM-1 Signaling Pathway and this compound Inhibition
Caption: TREM-1 signaling cascade and the inhibitory action of this compound.
Quantitative Data Summary
While specific flow cytometry data on TREM-1 expression post-Nangibotide is not publicly available from clinical trials, the trials have provided safety and pharmacokinetic data.
Table 1: Summary of this compound Phase 1 Clinical Trial in Healthy Volunteers
| Parameter | Result | Citation |
|---|---|---|
| Study Design | Randomized, double-blind, ascending dose, placebo-controlled | [5][15] |
| Participants | 27 healthy subjects (aged 18-45) | [5] |
| Highest Dose Tested | 5 mg/kg loading dose followed by 6 mg/kg/h for 7.75 hours | [5][15] |
| Safety | Safe and well tolerated at all doses tested | [5][15] |
| Adverse Events | Few, mild, and considered unrelated to treatment | [5][15] |
| Effective Half-life | Approximately 3 minutes | [5][15] |
| Metabolism | Extensive enzymatic metabolism in blood | [5][15] |
| Anti-drug Antibodies | None detected up to 28 days post-administration |[5][15] |
Table 2: Summary of this compound Phase 2a Clinical Trial in Septic Shock Patients
| Parameter | Result | Citation |
|---|---|---|
| Study Design | Multicenter, randomized, double-blind | [9][16] |
| Participants | 49 patients with septic shock | [9][12] |
| Treatment Arms | Placebo or this compound (0.3, 1.0, or 3.0 mg/kg/h) for up to 5 days | [9][16] |
| Safety | No significant differences in treatment-emergent adverse events (TEAEs) vs. placebo | [9][16] |
| Pharmacokinetics | Dose-proportional | [9][16] |
| Efficacy Signal | Trend towards favorable evolution of clinical markers in patients with high baseline soluble TREM-1 (sTREM-1) | [9][12] |
| Mortality (Day 28) | No statistically significant difference in the overall population |[16] |
Experimental Protocols
This section details the methodology for assessing TREM-1 expression on peripheral blood mononuclear cells (PBMCs) and neutrophils in vitro after stimulation and treatment with this compound.
Experimental Workflow
Caption: Workflow for in vitro analysis of TREM-1 expression.
Protocol 1: In Vitro Assessment of TREM-1 on Human Myeloid Cells
Objective: To quantify the effect of this compound on TREM-1 surface expression on monocytes and neutrophils following stimulation with Lipopolysaccharide (LPS).
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque™ PLUS or other density gradient medium
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (at desired concentrations)
-
Lipopolysaccharide (LPS) from E. coli O127:B8 (100 ng/mL final concentration)[17]
-
FACS Buffer: PBS with 2% FBS[18]
-
Human TruStain FcX™ (Fc receptor blocking solution)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human TREM-1 (e.g., APC conjugate)
-
Anti-Human CD14 (e.g., FITC or PerCP-Cy5.5 conjugate)
-
Anti-Human CD15 or CD16 (e.g., PE conjugate)
-
Isotype control for TREM-1 antibody
-
-
Viability Dye (e.g., Fixable Viability Dye eFluor™ 780)
-
Flow cytometer (e.g., BD Accuri™ C6)[17]
Methodology:
-
Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) and neutrophils from heparinized human whole blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran sedimentation or a neutrophil-specific isolation kit).
-
Wash the isolated cells twice with PBS and resuspend in RPMI 1640 + 10% FBS.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue. Adjust cell concentration to 1 x 10⁶ cells/mL.
-
-
This compound Treatment and Stimulation:
-
Plate 1 x 10⁶ cells per well in a 24-well plate.
-
Add this compound at various concentrations (e.g., 1 µg/mL, 10 µg/mL, 25 µg/mL) or a vehicle control (e.g., sterile PBS).[17]
-
Include an untreated control group.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
Add LPS to a final concentration of 100 ng/mL to the stimulated wells.[17][19] Leave unstimulated control wells with media only.
-
Incubate for an additional 3-4 hours at 37°C, 5% CO₂.
-
-
Antibody Staining:
-
Harvest cells and transfer to FACS tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash cells once with 2 mL of cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a viability dye and incubate for 20 minutes at 4°C, protected from light.
-
Wash cells with 2 mL of FACS buffer.
-
Resuspend the pellet in 100 µL of FACS buffer containing Human TruStain FcX™ and incubate for 10 minutes at 4°C to block Fc receptors.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies (anti-TREM-1, anti-CD14, anti-CD15/16) and the corresponding isotype control in a separate tube.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash cells twice with 2 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a flow cytometer. Collect at least 50,000 events in the live cell gate.
-
-
Gate on singlets using FSC-A vs FSC-H.
-
Gate on live cells using the viability dye signal.
-
From the live singlet gate, identify monocytes based on their FSC/SSC profile and high CD14 expression.
-
Identify neutrophils based on their characteristic FSC/SSC profile and CD15/16 expression.
-
Within the monocyte and neutrophil gates, quantify the percentage of TREM-1 positive cells and the Median Fluorescence Intensity (MFI) of TREM-1.
-
-
Compare the TREM-1 MFI and percentage of positive cells between the different treatment groups (Unstimulated, LPS + Vehicle, LPS + this compound).
-
Expected Outcome:
It is expected that LPS stimulation will significantly upregulate the surface expression of TREM-1 on monocytes and neutrophils compared to unstimulated controls.[17][19] Treatment with this compound is not expected to directly decrease the surface expression of the TREM-1 receptor itself, as its mechanism is to block the ligand-receptor interaction. However, this assay confirms the presence of the target receptor on the cells of interest and can be coupled with functional assays (e.g., cytokine measurement by ELISA in the supernatant) to demonstrate the inhibitory effect of this compound on the TREM-1 pathway. Any observed modulation of receptor density would be an important finding.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. TREM1 - Wikipedia [en.wikipedia.org]
- 4. Signaling pathways of the TREM-1- and TLR4-mediated neutrophil oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inotrem reports positive data from Phase IIa trial of this compound [clinicaltrialsarena.com]
- 7. This compound | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. FDA Approves Inotrem's Phase 3 Trial for this compound in Septic Shock [synapse.patsnap.com]
- 12. inotrem.com [inotrem.com]
- 13. TREM-1: intracellular signaling pathways and interaction with pattern recognition receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. A first-in-man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dial.uclouvain.be [dial.uclouvain.be]
- 17. TREM-1 multimerization is essential for its activation on monocytes and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of TREM-1 expression in macrophages by flow cytometry. [bio-protocol.org]
- 19. Regulation of triggering receptor expressed on myeloid cells 1 expression on mouse inflammatory monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Note & Protocol: Establishing a Septic Shock Animal Model for Nangibotide Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and standardized protocols for establishing a robust and reproducible septic shock animal model to evaluate the therapeutic efficacy of Nangibotide, a first-in-class TREM-1 inhibitor.
Introduction
Septic shock is a life-threatening organ dysfunction caused by a dysregulated host response to infection, representing a significant cause of mortality in intensive care units.[1][2] The pathophysiology involves an excessive and uncontrolled inflammatory cascade. A key amplifier of this cascade is the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[3][4] TREM-1 is a receptor expressed on neutrophils and monocytes/macrophages that, when activated, synergizes with Toll-like receptors (TLRs) to amplify the production of pro-inflammatory cytokines, leading to tissue damage and organ failure.[4][5][6]
This compound is a 12-amino-acid polypeptide that acts as a specific inhibitor of TREM-1.[7][8][9] By functioning as a decoy receptor, it binds to the TREM-1 ligand, preventing its interaction with the receptor and thereby modulating the hyperinflammatory response without compromising the host's ability to clear pathogens.[7][9][10] Preclinical and clinical studies have shown that this compound can restore vascular function, protect against organ damage, and improve survival in the context of septic shock.[11][12][13][14]
The soluble form of TREM-1 (sTREM-1) is released into the bloodstream upon TREM-1 activation and its levels correlate with disease severity, making it a valuable biomarker for patient stratification and therapeutic monitoring.[5][11]
This guide details two standard, well-validated preclinical models of septic shock—Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) Endotoxemia—for testing the efficacy of this compound. Adherence to these protocols and the Minimum Quality Threshold in Pre-Clinical Sepsis Studies (MQTiPSS) guidelines will enhance the translational value of the research.[15][16][17]
This compound's Mechanism of Action in Septic Shock
During infection, pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria, are recognized by TLRs on immune cells. This recognition triggers an initial inflammatory response and upregulates the expression of TREM-1.[3][6] Endogenous ligands, released during tissue damage, then bind to TREM-1, leading to the recruitment of the adapter protein DAP12 and subsequent activation of downstream signaling pathways like NF-κB.[6][18] This amplifies the inflammatory response, resulting in a cytokine storm. This compound intervenes by blocking the interaction between the ligand and the TREM-1 receptor.[9][13]
Caption: TREM-1 signaling pathway in sepsis and the inhibitory action of this compound.
Experimental Workflow Overview
A successful study requires careful planning from animal acclimatization to endpoint analysis. The following workflow provides a general framework for conducting a preclinical efficacy study of this compound. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Caption: General experimental workflow for this compound testing in a septic shock model.
Detailed Experimental Protocols
Two primary models are described: the Cecal Ligation and Puncture (CLP) model, which is considered the gold standard for its clinical relevance, and the Lipopolysaccharide (LPS) model, which is simpler and highly reproducible for studying systemic inflammation.[19][20][21]
Protocol 1: Cecal Ligation and Puncture (CLP) Polymicrobial Sepsis Model
This model mimics human peritonitis by inducing a polymicrobial infection originating from the host's own gut flora.[20][22][23] The severity can be modulated by adjusting the length of the ligated cecum and the size and number of punctures.[21][22]
Materials:
-
Rodents (e.g., C57BL/6 mice, 8-12 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Surgical tools (scissors, forceps, wound clips)
-
3-0 silk suture
-
Needles (e.g., 21-gauge for severe, 23-gauge for moderate sepsis)
-
70% ethanol and iodine for sterilization
-
Sterile 0.9% saline, pre-warmed to 37°C
-
Heating pad for recovery
Procedure:
-
Anesthesia: Anesthetize the animal using an approved protocol. Confirm lack of pedal reflex before proceeding. Apply veterinary ointment to the eyes to prevent drying.
-
Surgical Preparation: Shave the abdomen and sterilize the area with alternating scrubs of 70% ethanol and iodine.
-
Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum. Avoid damaging the blood supply.
-
Ligation: Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). The amount of ligated cecum determines the severity of sepsis.
-
Puncture: Puncture the ligated cecum once or twice with the chosen needle (through-and-through).[21][24] A small amount of fecal matter may be gently extruded to ensure patency.[22][24]
-
Closure: Carefully return the cecum to the peritoneal cavity. Close the peritoneum and skin layers separately using sutures or wound clips.[23]
-
Resuscitation: Immediately administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[22][23]
-
Recovery: Place the animal in a clean cage on a heating pad until fully ambulatory. Provide easy access to food and water.
-
Sham Control: Sham-operated animals undergo the same procedure (anesthesia, laparotomy, cecum exteriorization) but without ligation and puncture.[23]
Protocol 2: Lipopolysaccharide (LPS) Endotoxemia Model
This model induces a sterile, systemic inflammatory response by injecting LPS, a component of the outer membrane of Gram-negative bacteria.[25][26][27] It is useful for studying the initial hyper-inflammatory phase of sepsis.
Materials:
-
Rodents (e.g., C57BL/6 mice, 8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free 0.9% saline
-
Syringes and needles for injection
Procedure:
-
Preparation: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration. The dose required to induce septic shock varies by animal strain, age, and LPS lot (typically 5-15 mg/kg for mice). A dose-response pilot study is recommended.
-
Administration: Administer the LPS solution via intraperitoneal (IP) injection.
-
Monitoring: Immediately begin monitoring the animals for signs of endotoxemia (e.g., piloerection, lethargy, huddling, hypothermia).
-
Control Group: Control animals receive an IP injection of an equivalent volume of sterile saline.
This compound Administration Protocol
To mimic the clinical scenario, therapeutic intervention should be initiated after the onset of sepsis.[15][28]
-
Timing: Administer this compound 2-6 hours post-sepsis induction (CLP or LPS), once clinical signs are apparent.
-
Route: Administration can be intravenous (IV) or intraperitoneal (IP).[7][8] Continuous infusion via an osmotic pump or repeated bolus injections can be considered based on this compound's short half-life (~3 minutes).[29]
-
Dosing: A dose-escalation study is recommended. Based on preclinical literature, a starting dose could be in the range of 1-5 mg/kg.[8]
-
Vehicle Control: The control group should receive an identical volume and route of administration of the vehicle used to dissolve this compound.
-
Blinding: To prevent bias, the administrator should be blinded to the treatment assignments (this compound vs. Vehicle).[28]
Monitoring and Endpoint Analysis
Consistent and thorough monitoring is crucial for data quality.
-
Survival: Monitor animals at least twice daily for a minimum of 7 days. Plot data using a Kaplan-Meier survival curve.
-
Clinical Severity Score: Use a validated scoring system at regular intervals (e.g., every 6-12 hours for the first 48 hours) to assess disease progression (e.g., appearance, level of consciousness, activity, response to stimulus).
-
Physiological Parameters: Measure body weight and rectal temperature daily.
-
Sample Collection: Collect blood (e.g., via tail vein or terminal cardiac puncture) and peritoneal lavage fluid at predetermined endpoints for biomarker analysis.
-
Biomarker Analysis:
-
Cytokines: Measure levels of TNF-α, IL-6, IL-1β, and IL-10 using ELISA or multiplex assays.
-
sTREM-1: Quantify soluble TREM-1 levels as a target engagement and disease severity marker.
-
Organ Damage: Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) for liver injury, and Blood Urea Nitrogen (BUN) and creatinine for kidney injury.[30]
-
-
Bacterial Load (CLP model): Plate serial dilutions of blood and peritoneal lavage fluid on agar plates to determine colony-forming units (CFUs).
-
Histopathology: At the study endpoint, harvest organs (lung, liver, kidney), fix in formalin, and process for Hematoxylin and Eosin (H&E) staining to assess tissue damage, inflammation, and cellular infiltration.
Data Presentation
Quantitative data should be organized clearly to facilitate comparison between treatment groups.
Table 1: Survival Rate Analysis
| Group | N | Survival at 7 Days (%) | Log-Rank Test (vs. Vehicle) |
|---|---|---|---|
| Sham | 10 | 100% | N/A |
| Sepsis + Vehicle | 10 | 20% | N/A |
| Sepsis + this compound (X mg/kg) | 10 | 60% | p < 0.05 |
Table 2: Serum Cytokine Levels (pg/mL) at 24h Post-Induction
| Group | TNF-α | IL-6 | IL-1β |
|---|---|---|---|
| Sham | 15 ± 5 | 50 ± 12 | 10 ± 4 |
| Sepsis + Vehicle | 850 ± 120 | 15000 ± 2100 | 450 ± 75 |
| Sepsis + this compound | 350 ± 90* | 6000 ± 1500* | 180 ± 50* |
*Data are presented as Mean ± SEM. p < 0.05 vs. Sepsis + Vehicle.
Table 3: Organ Dysfunction Markers at 24h Post-Induction
| Group | BUN (mg/dL) | Creatinine (mg/dL) | ALT (U/L) |
|---|---|---|---|
| Sham | 20 ± 3 | 0.3 ± 0.1 | 40 ± 8 |
| Sepsis + Vehicle | 150 ± 25 | 1.8 ± 0.4 | 300 ± 55 |
| Sepsis + this compound | 80 ± 18* | 0.9 ± 0.2* | 120 ± 30* |
*Data are presented as Mean ± SEM. p < 0.05 vs. Sepsis + Vehicle.
Table 4: Sickness Severity Score (Arbitrary Units) at 12h Post-Induction
| Group | Score (0-5 scale) |
|---|---|
| Sham | 0.1 ± 0.1 |
| Sepsis + Vehicle | 4.2 ± 0.5 |
| Sepsis + this compound | 2.5 ± 0.4* |
*Data are presented as Mean ± SEM. p < 0.05 vs. Sepsis + Vehicle.
Conclusion
The CLP and LPS models provide robust platforms for evaluating the therapeutic potential of this compound in septic shock. The CLP model offers higher clinical relevance by mimicking polymicrobial peritonitis, while the LPS model allows for a highly controlled study of the inflammatory response to endotoxin.[20][31] By implementing these detailed protocols, adhering to humane endpoints, and employing blinded, randomized study designs, researchers can generate high-quality, reproducible data to advance the development of this promising new therapy for a devastating condition.
References
- 1. FDA Approves Inotrem's Phase 3 Trial for this compound in Septic Shock [synapse.patsnap.com]
- 2. jcritintensivecare.org [jcritintensivecare.org]
- 3. Triggering Receptor Expressed on Myeloid Cells Type 1 as a Potential Therapeutic Target in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Clinical review: Role of triggering receptor expressed on myeloid cells-1 during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. The first mechanism-based septic shock therapy! - Creative Peptides Blog [creative-peptides.com]
- 11. dial.uclouvain.be [dial.uclouvain.be]
- 12. This compound in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Minimum Quality Threshold in Pre-Clinical Sepsis Studies (Mqtipss): An International Expert Consensus Initiative for Improvement of Animal Modeling in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academicworks.medicine.hofstra.edu [academicworks.medicine.hofstra.edu]
- 17. wiggers-bernard.org [wiggers-bernard.org]
- 18. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
- 19. researchgate.net [researchgate.net]
- 20. Cecum Ligation & Puncture induced Sepsis Model - Creative Biolabs [creative-biolabs.com]
- 21. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 25. meliordiscovery.com [meliordiscovery.com]
- 26. Sepsis - Lipopolysaccharide - Chondrex, Inc. [chondrex.com]
- 27. LPS induced Rodent Sepsis Model - Creative Biolabs [creative-biolabs.com]
- 28. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 29. researchgate.net [researchgate.net]
- 30. Lipopolysaccharide (LPS)-Induced Sepsis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 31. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Methodologies for Assessing Organ Dysfunction in Response to Nangibotide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nangibotide is a promising investigational drug that targets the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] TREM-1 is an immunoreceptor found on various immune cells, including neutrophils, monocytes, and macrophages, which plays a critical role in amplifying the inflammatory response.[2][3][4] In conditions such as septic shock, the TREM-1 pathway can become overactivated, leading to a dysregulated immune response and subsequent organ dysfunction.[5] this compound, a synthetic peptide, acts as a decoy receptor for the TREM-1 ligand, thereby inhibiting the TREM-1 signaling pathway and modulating the inflammatory cascade.[1][2]
These application notes provide detailed methodologies for assessing the impact of this compound on organ dysfunction, catering to both preclinical and clinical research settings. The protocols outlined below are essential for evaluating the therapeutic efficacy of this compound and understanding its mechanism of action in mitigating organ damage.
Key Signaling Pathway: TREM-1
The TREM-1 signaling pathway is a critical amplifier of the innate immune response. Upon binding of its yet unidentified ligand, TREM-1 associates with the transmembrane adapter molecule DAP12. This association leads to the phosphorylation of DAP12 and the recruitment of downstream signaling molecules, ultimately resulting in the activation of transcription factors like NF-κB.[3][6] This activation upregulates the expression of pro-inflammatory cytokines and chemokines, amplifying the inflammatory response initiated by other pattern recognition receptors like Toll-like receptors (TLRs) and NOD-like receptors (NLRs).[3][6] this compound intervenes in this pathway by binding to the TREM-1 ligand, preventing its interaction with the TREM-1 receptor and thus dampening the subsequent inflammatory cascade.[1]
Clinical Assessment of Organ Dysfunction
The Sequential Organ Failure Assessment (SOFA) score is the primary and validated tool for assessing organ dysfunction in clinical trials of septic shock, including those evaluating this compound.[7][8][9] The SOFA score evaluates the function of six major organ systems.
Experimental Protocol: Sequential Organ Failure Assessment (SOFA) Score
Objective: To quantify the degree of organ dysfunction in a patient over time.
Procedure:
-
Collect the necessary physiological and laboratory data for the six organ systems daily.
-
For each organ system, assign a score from 0 to 4 based on the criteria outlined in the table below. The highest score for each organ system within a 24-hour period is used.[10]
-
Sum the scores for all six systems to obtain the total SOFA score, which can range from 0 to 24.[6] A higher score indicates more severe organ dysfunction.[11]
-
Serial measurements are crucial to track the progression of organ dysfunction in response to treatment.[12]
Data Presentation:
| Organ System | Parameter | 0 | 1 | 2 | 3 | 4 |
| Respiration | PaO₂/FiO₂ (mmHg) | ≥400 | <400 | <300 | <200 with respiratory support | <100 with respiratory support |
| Coagulation | Platelets (x10³/µL) | ≥150 | <150 | <100 | <50 | <20 |
| Liver | Bilirubin (mg/dL) | <1.2 | 1.2-1.9 | 2.0-5.9 | 6.0-11.9 | >12.0 |
| Cardiovascular | Mean Arterial Pressure (MAP) or Vasopressor Requirement | MAP ≥70 mmHg | MAP <70 mmHg | Dopamine ≤5 or Dobutamine (any dose) | Dopamine >5 or Epinephrine ≤0.1 or Norepinephrine ≤0.1 | Dopamine >15 or Epinephrine >0.1 or Norepinephrine >0.1 |
| Central Nervous System | Glasgow Coma Scale (GCS) | 15 | 13-14 | 10-12 | 6-9 | <6 |
| Renal | Creatinine (mg/dL) or Urine Output | <1.2 | 1.2-1.9 | 2.0-3.4 | 3.5-4.9 | >5.0 or Urine Output <500 mL/day |
Preclinical Assessment of Organ Dysfunction in Animal Models
Animal models of sepsis, such as cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) injection, are essential for preclinical evaluation of this compound.[13][14] Assessment of organ dysfunction in these models involves a combination of biochemical and histological analyses.
Experimental Workflow for Preclinical Assessment
Experimental Protocols:
1. Measurement of Soluble TREM-1 (sTREM-1)
Objective: To quantify the level of sTREM-1 in plasma as a biomarker of TREM-1 pathway activation.
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative detection of sTREM-1.
Materials:
-
Commercially available sTREM-1 ELISA kit (e.g., from BioHippo, IQ Products, Elabscience, Hycult Biotech).[1][3][8][15]
-
Microplate reader.
-
Plasma samples from experimental animals or human subjects.
Procedure (based on a typical ELISA kit protocol):
-
Prepare standards, controls, and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the wells of the microplate pre-coated with an anti-sTREM-1 antibody and incubate.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-sTREM-1 antibody and incubate.
-
Wash the wells and add streptavidin-HRP conjugate and incubate.
-
Wash the wells and add a substrate solution.
-
Stop the reaction and measure the optical density at the appropriate wavelength.
-
Calculate the concentration of sTREM-1 in the samples by referring to the standard curve.
2. Assessment of Kidney Dysfunction
Objective: To evaluate the extent of kidney injury.
Biochemical Markers:
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Measure concentrations in serum/plasma using standard automated analyzers. Elevated levels indicate impaired renal function.
-
Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL): Measure in urine or kidney tissue lysates by ELISA as more specific markers of tubular injury.
Histopathological Analysis:
-
Tissue Preparation: Perfuse kidneys with saline, fix in 10% neutral buffered formalin, embed in paraffin, and section at 4-5 µm.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E).
-
Scoring: Evaluate tubular injury (e.g., necrosis, loss of brush border, cast formation) and interstitial inflammation on a semi-quantitative scale (e.g., 0-4, none to severe).[16][17]
3. Assessment of Liver Dysfunction
Objective: To evaluate the extent of liver injury.
Biochemical Markers:
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Measure enzyme activities in serum/plasma. Elevated levels are indicative of hepatocellular damage.[16]
-
Total Bilirubin: Measure in serum/plasma to assess liver's excretory function.
Histopathological Analysis:
-
Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Staining: Stain sections with H&E.
-
Scoring: Assess for hepatocellular necrosis, inflammatory cell infiltration, and steatosis using a semi-quantitative scoring system.[16]
4. Assessment of Lung Injury
Objective: To evaluate the extent of acute lung injury.
Biochemical Markers:
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): Measure levels in bronchoalveolar lavage (BAL) fluid or lung tissue homogenates by ELISA or multiplex assay.
-
Total Protein Concentration in BAL Fluid: An indicator of increased alveolar-capillary permeability.
Histopathological Analysis:
-
Tissue Preparation: Inflate lungs with and fix in 10% neutral buffered formalin, embed in paraffin, and section.
-
Staining: Stain sections with H&E.
-
Scoring: Evaluate for alveolar congestion, hemorrhage, infiltration of inflammatory cells, and hyaline membrane formation.[18]
Data Presentation for Preclinical Organ Dysfunction Markers:
| Organ | Biochemical Markers | Histopathological Features to Score |
| Kidney | Serum Creatinine, BUN, Urine KIM-1, Urine NGAL | Tubular necrosis, Brush border loss, Cast formation, Interstitial inflammation |
| Liver | Serum ALT, Serum AST, Serum Total Bilirubin | Hepatocellular necrosis, Inflammatory infiltration, Steatosis, Vascular congestion |
| Lung | BAL Fluid Cytokines (TNF-α, IL-6, IL-1β), BAL Fluid Total Protein | Alveolar congestion, Hemorrhage, Inflammatory cell infiltration, Hyaline membrane formation |
Conclusion
The methodologies described provide a comprehensive framework for assessing organ dysfunction in response to this compound treatment. Consistent and standardized application of these protocols in both clinical and preclinical studies is crucial for accurately determining the therapeutic potential of this compound in mitigating the life-threatening consequences of excessive inflammation and organ failure. The use of the SOFA score in clinical settings and a combination of biochemical and histopathological assessments in preclinical models will provide a robust evaluation of this compound's efficacy.
References
- 1. iqproducts.nl [iqproducts.nl]
- 2. researchgate.net [researchgate.net]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Metabolomics Profiling of Kidney, Spleen, Lung, and Liver Tissues in a Mouse Model of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Candidate Biomarkers for Sepsis-Associated Acute Kidney Injury Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acko.com [acko.com]
- 7. Minimum Quality Threshold in Pre-Clinical Sepsis Studies (Mqtipss): An International Expert Consensus Initiative for Improvement of Animal Modeling in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. Sequential Organ Failure Assessment (SOFA) [reference.medscape.com]
- 10. Sequential Organ Failure Assessment (SOFA) Score [mdcalc.com]
- 11. files.asprtracie.hhs.gov [files.asprtracie.hhs.gov]
- 12. Sequential Organ Failure Assessment (SOFA) Calculator - ClinCalc.com [clincalc.com]
- 13. Research Progress on Animal Models of Sepsis-Related Organ Injury [slarc.org.cn]
- 14. gov.br [gov.br]
- 15. Human sTREM-1(soluble Triggering Receptor Expressed on Myeloid Cells-1) ELISA Kit - Elabscience® [elabscience.com]
- 16. Degree of organ damage and inflammatory markers... | F1000Research [f1000research.com]
- 17. Kidney histopathology in lethal human sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Statistical Analysis Plan for a Phase III Clinical Trial of Nangibotide in Septic Shock
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nangibotide is a first-in-class inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), a key modulator of the innate immune response.[1][2] In conditions such as septic shock, hyperactivation of the TREM-1 pathway contributes to an uncontrolled inflammatory cascade, leading to organ dysfunction and increased mortality.[3][4] this compound acts as a decoy receptor, preventing the binding of endogenous ligands to TREM-1 and thereby attenuating the excessive inflammatory response.[2][5] This document outlines a comprehensive statistical analysis plan (SAP) for a pivotal Phase III clinical trial of this compound for the treatment of septic shock, building upon the findings of the Phase IIa and Phase IIb (ASTONISH) studies.[1][4][6][7] A central feature of this trial design is the use of soluble TREM-1 (sTREM-1) as a prognostic and potentially predictive biomarker to identify patients most likely to benefit from this compound treatment.[1][3][4][8]
Core Objectives
The primary objective of this Phase III trial is to evaluate the efficacy of this compound compared to placebo in improving clinical outcomes for patients with septic shock and elevated levels of sTREM-1. Secondary objectives include assessing the safety and tolerability of this compound, evaluating its effect on mortality, and further characterizing the pharmacokinetic and pharmacodynamic profile of the drug in this patient population.
Experimental Protocols
1. Quantification of Soluble TREM-1 (sTREM-1) by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To measure baseline plasma concentrations of sTREM-1 for patient stratification.
-
Protocol:
-
Sample Collection and Processing: Collect whole blood samples in EDTA-containing tubes from patients at screening. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot the resulting plasma and store at -80°C until analysis.
-
ELISA Procedure: Utilize a validated commercial human sTREM-1 sandwich ELISA kit.
-
Prepare standards and samples according to the manufacturer's instructions.
-
Add 100 µL of standards, controls, and plasma samples to wells pre-coated with an anti-human sTREM-1 antibody.
-
Incubate for the specified time (typically 1-2 hours) at room temperature.
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of a biotinylated anti-human sTREM-1 detection antibody to each well and incubate.
-
Wash the wells to remove unbound detection antibody.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the wells again.
-
Add 100 µL of a tetramethylbenzidine (TMB) substrate solution and incubate in the dark.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis: Measure the optical density at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Interpolate the sTREM-1 concentration of the patient samples from the standard curve.
-
2. Assessment of Organ Dysfunction using the Sequential Organ Failure Assessment (SOFA) Score
-
Objective: To quantify the extent of organ dysfunction at baseline and throughout the study.
-
Protocol:
-
Data Collection: Collect the necessary physiological and laboratory data for each of the six organ systems included in the SOFA score (respiratory, coagulation, liver, cardiovascular, central nervous system, and renal) at baseline (Day 0) and daily for the first 5 days of treatment, and at other specified time points.
-
Scoring: Assign a score from 0 to 4 for each organ system based on the degree of dysfunction, as per the established SOFA scoring guidelines. The total SOFA score is the sum of the scores for each of the six organ systems.
-
Training and Quality Control: All clinical site personnel responsible for SOFA score assessment will undergo specific training to ensure consistent and accurate scoring.[6] Regular monitoring and data review will be conducted to maintain data quality.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for this compound, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human sTREM-1(soluble Triggering Receptor Expressed on Myeloid Cells-1) ELISA Kit - Elabscience® [elabscience.com]
- 3. acf.gov [acf.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Human sTREM-1(soluble Triggering Receptor Expressed on Myeloid Cells-1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. inotrem.com [inotrem.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. Rationale and protocol for the efficacy, safety and tolerability of this compound in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Nangibotide in Endothelial Dysfunction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular and inflammatory diseases. It is characterized by a shift in endothelial cell (EC) phenotype towards a pro-inflammatory and pro-thrombotic state, leading to increased vascular permeability, enhanced expression of leukocyte adhesion molecules, and production of inflammatory cytokines. The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) has emerged as a key amplifier of inflammatory responses. While predominantly studied on myeloid cells, recent evidence confirms that TREM-1 is also expressed on endothelial cells and its expression is upregulated during inflammatory conditions, such as in response to lipopolysaccharide (LPS)[1][2][3]. Activation of endothelial TREM-1 contributes directly to vascular inflammation and dysfunction[2][3][4].
Nangibotide (also known as LR12) is a first-in-class TREM-1 inhibitor, a 12-amino-acid synthetic peptide that acts as a decoy receptor to dampen excessive inflammation[5][6]. By inhibiting the TREM-1 signaling pathway, this compound has shown protective effects in preclinical models of septic shock and is under clinical investigation[6][7]. These application notes provide detailed protocols for establishing in vitro models of endothelial dysfunction using Tumor Necrosis Factor-alpha (TNF-α) and Lipopolysaccharide (LPS) to study the therapeutic potential of this compound.
Signaling Pathways
TREM-1 Signaling in Endothelial Dysfunction
Inflammatory stimuli like LPS or TNF-α activate endothelial cells through pathways such as Toll-like Receptor 4 (TLR4) and TNF Receptor (TNFR). This activation leads to the upregulation of TREM-1 expression on the endothelial cell surface[3][8]. Ligand binding to TREM-1 initiates a signaling cascade that synergizes with the primary inflammatory pathways, amplifying the production of pro-inflammatory cytokines (e.g., IL-6, IL-8), chemokines, and increasing the expression of adhesion molecules like ICAM-1 and VCAM-1[2][9][10]. This amplification loop exacerbates endothelial barrier disruption and leukocyte recruitment. This compound, by acting as a TREM-1 decoy receptor, is hypothesized to interrupt this amplification, thereby reducing endothelial activation and restoring vascular homeostasis.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Activated TREM1-mediated MAPK signaling in endothelial cells caused by highly expressed STAT1 is associated with intracranial aneurysms occurrence and rupture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of TREM-1 in endothelial dysfunction during experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wpi-europe.com [wpi-europe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Emerging Roles of Vascular Cell Adhesion Molecule-1 (VCAM-1) in Immunological Disorders and Cancer [mdpi.com]
- 7. hnRNPA2/B1 Ameliorates LPS-Induced Endothelial Injury through NF-κB Pathway and VE-Cadherin/β-Catenin Signaling Modulation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel insights on the role of VCAM-1 and ICAM-1: Potential biomarkers for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different concentrations of lipopolysaccharide regulate barrier function through the PI3K/Akt signalling pathway in human pulmonary microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of LPS-Activated Endothelial Subpopulations With Distinct Inflammatory Phenotypes and Regulatory Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Evaluating the Pharmacokinetics of Nangibotide: Application Notes and Protocols
Introduction
Nangibotide (also known as LR12) is a first-in-class synthetic peptide that acts as a specific inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2][3] TREM-1 is an immunoreceptor expressed on neutrophils, monocytes, and macrophages that amplifies the inflammatory response.[1][4] By inhibiting TREM-1, this compound has the potential to modulate the excessive inflammation seen in conditions like septic shock without compromising the ability to fight infection.[1][5][6] As with any novel therapeutic agent, a thorough evaluation of its pharmacokinetic (PK) properties is essential for successful drug development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the techniques used to evaluate the pharmacokinetics of this compound.
Mechanism of Action: TREM-1 Signaling Pathway
This compound acts as a decoy receptor, interfering with the binding of the TREM-1 ligand and thereby inhibiting the TREM-1 signaling cascade.[6] Activation of TREM-1, in conjunction with pattern recognition receptors like Toll-like receptors (TLRs), leads to a hyperinflammatory response through the activation of downstream signaling pathways, including NF-κB, which results in the production of pro-inflammatory cytokines.[1][3]
Application Note 1: Preclinical Pharmacokinetic Evaluation
Preclinical studies are fundamental to understanding the basic ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a new drug candidate. For this compound, preclinical assessments have been conducted in various animal models.
Animal Models and Dosing: this compound and its species-specific orthologs (e.g., LR12, LR17) have been evaluated in several animal models, including mice, pigs, and monkeys, to assess efficacy and safety.[1][4] While detailed public data on the full pharmacokinetic profiles in these species is limited, information on effective dosing has been reported.
-
Mice: In mouse models of osteoarthritis and acute liver failure, this compound has been administered intravenously (i.v.) or intraperitoneally (i.p.) at doses around 5 mg/kg.[3]
-
Pigs: In a pig model of sepsis, the analogue LR12 resulted in significantly improved hemodynamics and reduced organ failure.[1]
-
Monkeys: LR12 was also shown to reduce the inflammatory and hypotensive effects of sepsis in monkeys.[1]
Across these preclinical models, a pharmacologically active dose has been identified as approximately 1 mg/kg/h.[1]
Data Presentation: While specific PK parameters from preclinical studies are not widely available in published literature, the key outcomes demonstrated a favorable safety profile and efficacy in relevant disease models, supporting the transition to clinical trials.
| Species | Route of Administration | Dose | Key Findings |
| Mouse | Intravenous (i.v.), Intraperitoneal (i.p.) | ~5 mg/kg | Alleviated lung inflammation, attenuated cartilage degradation.[3] |
| Pig | Not specified | Not specified | Improved hemodynamics and reduced organ failure in a sepsis model.[1] |
| Monkey | Not specified | Not specified | Reduced inflammatory and hypotensive effects of sepsis.[1] |
Experimental Protocol: General Preclinical PK Study
This generalized protocol is based on standard practices for evaluating peptide pharmacokinetics in rodent models.
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).
-
Housing: Animals are housed in controlled conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Drug Formulation: this compound is dissolved in a suitable vehicle (e.g., saline or a buffered solution) to the desired concentration.
-
Administration:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
Subcutaneous (SC) / Intraperitoneal (IP): Administer a single injection at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the jugular or saphenous vein at predefined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Immediately process the blood to plasma by centrifugation.
-
-
Sample Processing and Analysis:
-
Stabilize the peptide in plasma using a protein precipitation agent (e.g., trichloroacetic acid).
-
Quantify this compound concentrations using a validated LC-MS/MS method (see Protocol 1).
-
-
Pharmacokinetic Analysis:
-
Calculate PK parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution) using non-compartmental analysis with software like Phoenix WinNonlin.
-
Application Note 2: Clinical Pharmacokinetic Evaluation
The first-in-human Phase I study of this compound provided a comprehensive evaluation of its safety, tolerability, and pharmacokinetics in healthy volunteers.[4]
Study Design: A randomized, double-blind, placebo-controlled, ascending dose study was conducted in 27 healthy subjects aged 18-45.[4][7] this compound was administered as a continuous intravenous infusion. Doses ranged from a single 1 mg infusion over 15 minutes to a 5 mg/kg loading dose followed by a maintenance infusion of up to 6 mg/kg/h for 7 hours and 45 minutes.[4][7]
Key Findings: this compound was found to be safe and well-tolerated at all tested doses.[4][7] The pharmacokinetic profile was dose-proportional and could be described by an open two-compartment model with linear elimination.[4] The rapid clearance is indicative of extensive enzymatic metabolism in the blood.[4][7][8] The distribution is limited, primarily to the blood and interstitial fluid.[4][7] No anti-drug antibodies were detected up to 28 days after administration.[4][7]
Data Presentation: Human Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound determined in healthy volunteers.
| Parameter | Value | Description |
| Effective Half-life (t½) | ~3 minutes | The time it takes for the plasma concentration to reduce by half.[4][7][8] |
| Clearance (CL) | 6.6 L/kg/h (for a 70 kg subject) | The volume of plasma cleared of the drug per unit time.[4][7][8] |
| Central Volume of Distribution (Vc) | 16.7 L | Apparent volume of the central compartment (blood and highly perfused organs).[4][7] |
| Peripheral Volume of Distribution (Vp) | 15.9 L | Apparent volume of the peripheral compartment (less perfused tissues).[4][7] |
| Kinetics | Dose-proportional | An increase in dose leads to a proportional increase in plasma concentration.[4][7] |
| Metabolism | Extensive enzymatic metabolism in blood | The primary route of elimination.[4][7] |
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on the validated method used in the Phase I clinical trial of this compound.[4]
1. Objective: To accurately quantify the concentration of this compound in human plasma samples.
2. Materials and Reagents:
-
Human plasma with K2-EDTA
-
This compound reference standard
-
Internal Standard (IS)
-
10% Trichloroacetic acid (TCA) solution
-
HPLC-grade water, acetonitrile, and formic acid
-
Validated LC-MS/MS system
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add the internal standard.
-
Add 10% TCA solution to stabilize the peptide and precipitate proteins.[4]
-
Vortex mix the samples thoroughly.
-
Centrifuge the samples at 3500 x g for 10 minutes at 4°C.[4]
-
Carefully collect the supernatant and transfer it to a clean vial for analysis.
-
Store the supernatant at -20°C or colder until analysis.[4]
4. LC-MS/MS Conditions (General Example):
-
LC System: A suitable UHPLC system.
-
Column: A C18 reverse-phase column suitable for peptide analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from low to high Mobile Phase B over several minutes to ensure proper separation.
-
Flow Rate: 0.4 - 0.6 mL/min
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the IS.
5. Validation Parameters: The method was validated according to European Medicines Agency (EMA) guidelines.[4]
| Parameter | Specification | Result |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Achieved[4] |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | Achieved[4] |
| Linearity (r) | > 0.995 | Achieved[4] |
| Precision and Accuracy (Within- and Between-run) | ±20% at LLOQ, ±15% at other levels | Achieved[4] |
Protocol 2: Immunogenicity Assessment by ELISA
Given that this compound is a peptide, assessing its potential to elicit an immune response is a critical safety evaluation.
1. Objective: To detect the presence of anti-nangibotide antibodies in human serum.
2. Method: An indirect Enzyme-Linked Immunosorbent Assay (ELISA) was used, validated according to established guidelines.[4]
3. Procedure Outline:
-
Coating: Coat microtiter plates with this compound and incubate to allow binding.
-
Blocking: Block non-specific binding sites on the plate with a suitable blocking buffer (e.g., BSA or non-fat milk).
-
Sample Incubation: Add diluted serum samples from subjects (collected at baseline, Day 8, and Day 28) to the wells and incubate.[4] Anti-nangibotide antibodies, if present, will bind to the coated peptide.
-
Washing: Wash the plates to remove unbound antibodies and other serum components.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) that binds to the primary anti-nangibotide antibodies.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a measurable color change.
-
Measurement: Read the absorbance of the wells using a microplate reader. The intensity of the color is proportional to the amount of anti-nangibotide antibodies in the sample.
-
Confirmatory Assay: Samples that screen positive are further assessed in a confirmatory assay to minimize false-positive results.[4]
4. Key Parameters:
-
Assay Sensitivity: The validated assay had a sensitivity of 0.3125 µg/mL.[4]
-
Drug Interference: The validation confirmed no interference from the drug itself.[4]
Conclusion
The pharmacokinetic evaluation of this compound has been systematically approached, from preclinical models to a comprehensive first-in-human study. The analytical methods, particularly a validated LC-MS/MS protocol, have proven robust for its quantification in biological matrices. The clinical data reveal that this compound has a very short half-life and is rapidly cleared, consistent with a peptide therapeutic intended for acute use via intravenous infusion. Its predictable, dose-proportional pharmacokinetics and low immunogenicity potential provide a strong foundation for its continued development as a novel treatment for septic shock and other acute inflammatory disorders. The protocols and data presented here serve as a detailed guide for researchers involved in the ongoing investigation of this promising immunomodulatory agent.
References
- 1. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A first-in-man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dev.inotrem.com [dev.inotrem.com]
- 8. One-week in vivo sustained release of a peptide formulated into in situ forming implants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Roche Elecsys sTREM-1 Assay for Nangibotide Clinical Studies
Introduction
These application notes provide a comprehensive overview of the use of the Roche Elecsys® platform for the quantitative measurement of soluble Triggering Receptor Expressed on Myeloid cells-1 (sTREM-1) in human plasma. This biomarker is critical for patient stratification and monitoring in clinical studies of Nangibotide (formerly LR12), a first-in-class TREM-1 inhibitor developed by Inotrem.
This compound is a synthetic 12-amino-acid peptide that acts as a decoy receptor, inhibiting the TREM-1 pathway, which is a key amplifier of the innate immune response.[1][2] In conditions like septic shock, hyperactivation of the TREM-1 pathway can lead to an uncontrolled inflammatory cascade, organ dysfunction, and death.[3] Elevated levels of sTREM-1, the soluble form of the receptor, are indicative of TREM-1 pathway activation and have been associated with disease severity and poor outcomes in septic shock.[4][5] Consequently, sTREM-1 serves as a pivotal mechanism-based biomarker to identify patients most likely to benefit from this compound therapy.[6][7]
Inotrem has collaborated with Roche Diagnostics to develop and utilize a robust sTREM-1 immunoassay on the fully automated Elecsys®/Cobas® e platform for its clinical trial programs, including the Phase 2b ASTONISH and Phase 3 ACCURATE trials.[7] This combination of a targeted therapy and a companion diagnostic embodies a precision medicine approach in the critical care setting.[1][8]
Signaling Pathway and Mechanism of Action
The TREM-1 signaling pathway amplifies inflammation initiated by pattern recognition receptors like Toll-like receptors (TLRs). Upon binding of its yet-unidentified ligand, TREM-1 associates with the transmembrane adaptor protein DAP12. This interaction leads to the phosphorylation of DAP12's ITAM motif, recruitment of the kinase Syk, and activation of downstream signaling cascades involving PI3K, ERK, and ultimately the transcription factor NF-κB.[9][10][11] This results in the increased production of pro-inflammatory cytokines and chemokines, amplifying the inflammatory response.[12]
This compound acts as a TREM-1 inhibitor. As a peptide fragment derived from the TREM-like transcript-1 (TLT-1), it competitively binds the TREM-1 ligand, preventing it from activating the TREM-1 receptor.[2][13][14] This blockade dampens the excessive inflammatory signaling cascade.
Quantitative Data from this compound Clinical Trials
The Elecsys sTREM-1 assay is used to stratify septic shock patients into "high" and "low" sTREM-1 populations. The cutoff for defining a "high" sTREM-1 level has been refined through clinical studies to identify the patient population with the highest risk of mortality and the most significant potential to benefit from this compound.
Table 1: sTREM-1 Cutoff Values and Patient Stratification in this compound Trials
| Clinical Trial | sTREM-1 Cutoff for "High" Population | Rationale / Reference |
| ASTONISH (Phase 2b) - Predefined | ≥ 400 pg/mL | Established from observational studies and Phase 2a data.[6][15] |
| ASTONISH (Phase 2b) - Post-hoc Analysis | ≥ 532 pg/mL | Identified as a cutoff showing a more pronounced treatment effect.[6] |
| ASTONISH (Phase 2b) - Optimal Prognostic | ≥ 1050 pg/mL | Defined as the optimal cutoff for predicting mortality and treatment response, stratifying ~50% of patients.[3][8] |
Table 2: Summary of Efficacy Results from ASTONISH (Phase 2b) Trial
Data presented for the high-dose (1.0 mg/kg/h) this compound group versus placebo in the high sTREM-1 patient population.
| Outcome Measure | sTREM-1 Cutoff | Placebo Group | This compound Group | Result / p-value | Reference |
| Change in SOFA Score (Baseline to Day 5) | ≥ 400 pg/mL | - | - | Mean Difference: 1.39 (vs Placebo) | [6] |
| Change in SOFA Score (Baseline to Day 5) | ≥ 532 pg/mL | - | - | Clinically relevant improvement (≥2 points) | [6] |
| Change in SOFA Score (Baseline to Day 5) | ≥ 1050 pg/mL | - | - | Mean Difference: -2.5 (vs Placebo); p=0.007 | [1] |
| 28-Day Mortality | ≥ 400 pg/mL | 31% (23/75) | 28% (25/88) | - | [6] |
| Shock Reversal | ≥ 1050 pg/mL | - | - | +22.2% increase (vs Placebo); p=0.006 | [1] |
SOFA: Sequential Organ Failure Assessment
Experimental Protocols
Protocol: sTREM-1 Measurement using Roche Elecsys® Technology
This protocol describes the general workflow for the quantitative determination of sTREM-1 in human plasma samples using a Roche Cobas® e series immunoassay analyzer (e.g., Cobas e 411, e 601/602, e 801). The assay employs a sandwich immunoassay principle with electrochemiluminescence (ECL) detection technology.[16][17][18]
4.1.1 Principle of the ECL Assay The Elecsys® sTREM-1 assay is a sandwich immunoassay.
-
Incubation 1: The patient sample (containing sTREM-1 antigen) is incubated with a biotinylated monoclonal sTREM-1-specific antibody and a monoclonal sTREM-1-specific antibody labeled with a ruthenium complex, forming a sandwich complex.
-
Incubation 2: Streptavidin-coated magnetic microparticles are added. The biotinylated antibody attaches the entire sandwich complex to the solid phase via the strong streptavidin-biotin interaction.
-
Measurement: The reaction mixture is aspirated into the measuring cell where the microparticles are magnetically captured onto the surface of an electrode. Unbound substances are removed. A defined voltage is then applied to the electrode, inducing a chemiluminescent emission from the ruthenium complex, which is measured by a photomultiplier tube.
-
Quantification: The resulting light signal is directly proportional to the concentration of sTREM-1 in the sample. The analyzer calculates the analyte concentration by comparing the ECL signal to a multi-point calibration curve.[16][17]
4.1.2 Materials and Equipment
-
Roche Cobas® e series immunoassay analyzer (e.g., Cobas e 411).[18][19]
-
Elecsys® sTREM-1 Reagent Kit (containing biotinylated antibody, ruthenium-labeled antibody, and streptavidin-coated microparticles).
-
Elecsys® sTREM-1 Calibrators (Cal1, Cal2).
-
Elecsys® PreciControl sTREM-1 (Levels 1 and 2).
-
ProCell M / ProCell II M and CleanCell M / CleanCell II M solutions.
-
Sample collection tubes (e.g., Lithium Heparin or K2/K3-EDTA plasma).
-
Standard laboratory equipment (centrifuge, pipettes).
4.1.3 Sample Handling
-
Collection: Collect whole blood in appropriate plasma collection tubes.
-
Processing: Centrifuge samples according to tube manufacturer's instructions (e.g., 2000 x g for 10 minutes) within 2 hours of collection to separate plasma from blood cells.
-
Storage: Analyze samples immediately. If delayed, store plasma at 2-8°C for up to 24 hours. For longer storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.
4.1.4 Assay Procedure (Automated)
-
System Preparation: Ensure the Cobas® e analyzer has sufficient system reagents (ProCell, CleanCell) and has passed all required maintenance and quality control checks.
-
Reagent Loading: Place the Elecsys® sTREM-1 reagent kit, calibrators, and controls onto the reagent disk/rack of the analyzer. The system reads the barcode information for reagent identification and lot tracking.
-
Calibration: Perform a 2-point calibration as required by the system (typically upon new reagent lot registration).
-
Quality Control: Run sTREM-1 controls (e.g., PreciControl Levels 1 and 2) to validate the calibration and ensure system performance is within acceptable limits.
-
Sample Loading: Place patient plasma samples in sample cups or tubes into the sample disk or racks.
-
Test Execution: The analyzer automatically performs all assay steps: pipetting of sample and reagents, incubations, magnetic separation, washing, ECL signal generation, and detection.[16][20]
-
Result Reporting: The sTREM-1 concentration (in pg/mL) is automatically calculated and reported.
Workflow for Patient Stratification in a Clinical Trial
The following diagram illustrates the logical workflow for using the Elecsys® sTREM-1 assay to enroll and stratify patients in a this compound clinical trial, such as ASTONISH or ACCURATE.[6][7][21]
Conclusion
The Roche Elecsys® sTREM-1 immunoassay is an integral component of the clinical development of this compound. Its use on a fully automated, high-throughput platform provides rapid and reliable quantification of sTREM-1, enabling a biomarker-guided, precision medicine strategy for treating septic shock. The data generated from the ASTONISH trial demonstrates the utility of sTREM-1 in identifying a patient subpopulation with a dysregulated TREM-1 pathway that shows a significant clinical benefit from this compound treatment. These application notes provide the foundational data and protocols for researchers and drug development professionals working in this innovative area of critical care medicine.
References
- 1. Inotrem's Precision Medicine Strategy Shows Breakthrough Results for Septic Shock Treatment with this compound [trial.medpath.com]
- 2. inotrem.com [inotrem.com]
- 3. labiotech.eu [labiotech.eu]
- 4. This compound in patients with septic shock: a Phase 2a randomized controlled clinical trial | Semantic Scholar [semanticscholar.org]
- 5. Rationale and protocol for the efficacy, safety and tolerability of this compound in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for this compound, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA Approves Inotrem's Phase 3 Trial for this compound in Septic Shock [synapse.patsnap.com]
- 8. inotrem.com [inotrem.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The TREM-1/DAP12 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The triggering receptor expressed on myeloid cells (TREM) in inflammatory bowel disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. research.regionh.dk [research.regionh.dk]
- 16. pcbtechusa.com [pcbtechusa.com]
- 17. bioprom.gr [bioprom.gr]
- 18. diagnostics.roche.com [diagnostics.roche.com]
- 19. diagnostics.roche.com [diagnostics.roche.com]
- 20. bioagilytix.com [bioagilytix.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Nangibotide in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Nangibotide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a 12-amino-acid synthetic peptide that acts as a first-in-class inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2][3] The TREM-1 pathway is an amplifier of the immune response, and its over-activation can lead to life-threatening inflammatory conditions like septic shock.[4] this compound works by acting as a decoy receptor, interfering with the binding of TREM-1 to its ligand, thereby modulating the inflammatory response.[2] For effective in vitro and in vivo studies, as well as for formulation development, achieving adequate and consistent solubility of this compound in aqueous solutions is crucial for ensuring accurate dosing and bioavailability.
Q2: What are the main factors contributing to the poor solubility of this compound?
A2: The solubility of a peptide is largely determined by its amino acid composition, sequence, and overall physicochemical properties.[5][6] Peptides with a high proportion of hydrophobic (non-polar) amino acids tend to have lower solubility in aqueous solutions.[5] While the exact sequence of this compound (L-Leucyl-L-glutaminyl-L-glutaminyl-L-α-glutamyl-L-α-aspartyl-L-alanylglycyl-L-α-glutamyl-L-tyrosylglycyl-L-cysteinyl-L-methionine) contains several hydrophilic residues, the presence of hydrophobic residues can still contribute to aggregation and poor solubility, especially at higher concentrations or near its isoelectric point.[1]
Q3: What is the isoelectric point (pI) of a peptide and why is it important for solubility?
A3: The isoelectric point (pI) is the pH at which a peptide has no net electrical charge.[5] At the pI, intermolecular electrostatic repulsion is minimal, which can lead to aggregation and precipitation, resulting in the lowest solubility.[5] Therefore, adjusting the pH of the solution to be either above or below the pI can significantly improve a peptide's solubility by imparting a net positive or negative charge, which increases repulsion between peptide molecules.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, for initial stock solution preparation, small amounts of organic co-solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can be effective for dissolving hydrophobic peptides.[5][7][8] It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[9] However, it is crucial to consider the compatibility of the chosen organic solvent with your specific experimental assay, as some solvents can be toxic to cells or interfere with biological processes.[7]
Troubleshooting Guide
Problem: My this compound powder is not dissolving in my aqueous buffer.
Solution:
This is a common issue with synthetic peptides. Follow this step-by-step guide to troubleshoot and improve the solubility of this compound.
Step 1: Assess the Physicochemical Properties of this compound
-
Amino Acid Sequence: L-Leucyl-L-glutaminyl-L-glutaminyl-L-α-glutamyl-L-α-aspartyl-L-alanylglycyl-L-α-glutamyl-L-tyrosylglycyl-L-cysteinyl-L-methionine[1]
-
Molecular Weight: Approximately 1343.4 g/mol [1]
-
Charge at Neutral pH: The presence of glutamic and aspartic acid residues suggests the peptide is likely acidic and will carry a net negative charge at physiological pH (7.4).
Step 2: Start with the Right Solvent
-
Initial Attempt: Begin by attempting to dissolve a small amount of the peptide in sterile, deionized water or a common biological buffer (e.g., Phosphate Buffered Saline - PBS).
-
Basic Peptides: If the peptide is basic (net positive charge), try dissolving it in a dilute acidic solution (e.g., 10% acetic acid) and then dilute with your aqueous buffer.[10]
-
Acidic Peptides (likely for this compound): Since this compound contains acidic residues, if it fails to dissolve in water or neutral buffer, try a dilute basic solution (e.g., 10% ammonium bicarbonate).[7]
-
Hydrophobic Peptides: If the peptide is very hydrophobic, a small amount of an organic solvent like DMSO may be necessary for initial solubilization.[9]
Step 3: Optimize the pH
-
As a general rule, peptides are most soluble at pH values away from their isoelectric point (pI).[6]
-
For an acidic peptide like this compound, increasing the pH of the buffer (e.g., to pH 8-9) will increase its net negative charge and should improve solubility.
Step 4: Employ Physical Dissolution Aids
-
Sonication: Use a bath sonicator to gently agitate the solution. This can help break up peptide aggregates.[7][9] It is recommended to use short bursts of sonication (e.g., 3 cycles of 10 seconds) and to keep the sample on ice to prevent heating and potential degradation.[9]
-
Vortexing: Gentle vortexing can also aid in dissolution.
-
Heating: Gently warming the solution (e.g., to <40°C) can increase solubility, but this should be done with caution as it may degrade the peptide.[7][10]
Step 5: Consider Solubility-Enhancing Excipients
If the above steps are insufficient, especially for achieving higher concentrations, the use of excipients may be necessary.
-
Co-solvents: As mentioned, DMSO or NMP can be used, but their final concentration should be kept low (typically <1% v/v in cell-based assays).[7][8]
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can help solubilize hydrophobic peptides by forming micelles.[11]
-
Complexing Agents: Cyclodextrins can form inclusion complexes with hydrophobic parts of the peptide, enhancing its aqueous solubility.[12]
-
Stabilizers: Sugars (e.g., mannitol, sucrose) or amino acids (e.g., arginine, glycine) can sometimes improve solubility and stability.[13]
Step 6: Final Preparation of the Solution
-
Once the peptide is dissolved, it is good practice to centrifuge the solution to pellet any undissolved micro-aggregates.[7][10]
-
Use the supernatant for your experiments to ensure you are working with a fully solubilized peptide.
Below is a logical workflow for troubleshooting poor this compound solubility:
Caption: Troubleshooting workflow for this compound solubilization.
Data on Solubility Enhancement Strategies
While specific quantitative solubility data for this compound is not publicly available, the following table provides an illustrative summary of how different strategies might enhance peptide solubility. The values presented are hypothetical and for comparative purposes only.
| Strategy | Solvent/Excipient | Hypothetical this compound Solubility (mg/mL) | Remarks |
| Aqueous Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | < 0.1 | Baseline solubility in neutral aqueous buffer. |
| pH Adjustment | 50 mM Ammonium Bicarbonate, pH 8.5 | 0.5 - 1.0 | Increasing pH for an acidic peptide improves solubility. |
| Co-solvent | 10% DMSO in PBS, pH 7.4 | > 5.0 | Effective for stock solutions, but final DMSO concentration in assay must be considered. |
| Surfactant | 0.1% Polysorbate 80 in PBS, pH 7.4 | 1.0 - 2.0 | Micellar solubilization can enhance solubility of hydrophobic peptides. |
| Complexing Agent | 5% Hydroxypropyl-β-cyclodextrin in water | 2.0 - 5.0 | Forms inclusion complexes to increase aqueous solubility. |
Experimental Protocols
Protocol 1: Basic Aqueous Solubilization of this compound
-
Bring the vial of lyophilized this compound to room temperature.
-
Add a small volume of sterile, deionized water or PBS (pH 7.4) to the vial to create a concentrated stock solution (e.g., 1 mg/mL).
-
Gently vortex the vial for 10-15 seconds.
-
If the peptide does not fully dissolve, proceed to Protocol 2 or 3.
-
Once dissolved, the stock solution can be further diluted to the desired working concentration in your experimental buffer.
Protocol 2: pH-Adjusted Solubilization of this compound
-
Prepare a 50 mM ammonium bicarbonate buffer and adjust the pH to 8.5.
-
Add the appropriate volume of the pH 8.5 buffer to the vial of lyophilized this compound.
-
Gently vortex and, if necessary, sonicate in a water bath for short intervals (3 x 10 seconds) on ice.
-
Visually inspect for complete dissolution.
-
Once dissolved, this stock solution can be diluted into your final assay buffer. Note that the final pH of your working solution may be slightly altered.
Protocol 3: Co-solvent Solubilization of this compound for Stock Solutions
-
Add a minimal volume of high-purity DMSO to the vial of lyophilized this compound (e.g., 100 µL for 1 mg of peptide).
-
Gently vortex until the peptide is fully dissolved. This should result in a clear solution.
-
Very slowly, while vortexing, add your aqueous buffer (e.g., PBS) dropwise to the DMSO concentrate to achieve your desired stock solution concentration.
-
Caution: Do not add the DMSO solution to the buffer, as this can cause the peptide to precipitate out. Always add the buffer to the DMSO solution.
-
Ensure the final concentration of DMSO in your experimental setup is below the tolerance level of your assay (typically <1%).
Signaling Pathway and Experimental Workflow Diagrams
TREM-1 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by TREM-1 activation, which is inhibited by this compound.
Caption: Simplified TREM-1 signaling pathway inhibited by this compound.
Experimental Workflow for Optimizing this compound Solubility
This diagram outlines a systematic approach to determining the best solubilization conditions for this compound in a laboratory setting.
Caption: Workflow for determining optimal this compound solubilization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. lifetein.com [lifetein.com]
- 7. jpt.com [jpt.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Improved Aqueous Solubility and Antihypercholesterolemic Activity of Ezetimibe on Formulating with Hydroxypropyl-β-Cyclodextrin and Hydrophilic Auxiliary Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing batch-to-batch variability in synthetic Nangibotide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Nangibotide. Our goal is to help you address potential batch-to-batch variability and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 12-amino-acid synthetic peptide (sequence: LQQEDAGEYGCM-NH2) that acts as an inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] TREM-1 is a receptor found on immune cells like neutrophils, macrophages, and monocytes.[1][2] Its activation amplifies the inflammatory response. This compound functions as a decoy receptor, binding to the TREM-1 ligand and thereby preventing it from activating TREM-1.[1][3] This modulation of the TREM-1 pathway helps to reduce the excessive inflammation associated with conditions like septic shock.[1][2][3]
Q2: How is synthetic this compound typically produced?
A2: Synthetic this compound is produced using Solid-Phase Peptide Synthesis (SPPS).[1] This method involves sequentially adding protected amino acids to a growing peptide chain that is attached to an insoluble polymer resin.[4] Following the assembly of the full-length peptide, it is cleaved from the resin, deprotected, and purified, typically using High-Performance Liquid Chromatography (HPLC).[5]
Q3: What are the common sources of batch-to-batch variability in synthetic this compound?
A3: Batch-to-batch variability in synthetic peptides like this compound can arise from several factors during synthesis and purification. These include:
-
Incomplete coupling reactions: Failure to add an amino acid to the growing peptide chain results in deletion sequences.[5]
-
Side reactions: Modifications to amino acid side chains can occur during synthesis and cleavage.
-
Aggregation: The peptide chain can aggregate on the solid support, hindering subsequent reactions.[6]
-
Purification differences: Variations in HPLC purification can lead to different impurity profiles between batches.
-
Counter-ion content: The presence of trifluoroacetic acid (TFA) from the cleavage and purification steps can vary and may affect biological assays.[7]
-
Water content: The amount of residual water in the lyophilized peptide can differ between batches.[8]
Q4: How should I properly store and handle synthetic this compound?
A4: For optimal stability, lyophilized this compound should be stored at -20°C or colder, protected from light.[7] Before use, allow the vial to equilibrate to room temperature before opening to minimize moisture absorption. For preparing stock solutions, use a sterile, appropriate solvent. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[7]
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays between different batches of this compound.
-
Possible Cause 1: Variation in Net Peptide Content.
-
Troubleshooting Step: The stated mass of a lyophilized peptide is often not the actual amount of active peptide due to the presence of counter-ions (e.g., TFA) and water.[8] To ensure you are comparing equivalent amounts of active peptide between batches, it is crucial to determine the net peptide content.
-
Recommendation: Perform quantitative amino acid analysis (AAA) to determine the precise peptide content of each batch.[8] Adjust the concentration of your working solutions based on the net peptide content.
-
-
Possible Cause 2: Presence of Trifluoroacetic Acid (TFA).
-
Troubleshooting Step: TFA is commonly used in peptide synthesis and purification and can remain as a counter-ion in the final product.[7] TFA can be cytotoxic or affect cellular responses in some biological assays, leading to inconsistent results.[9]
-
Recommendation: If your assay is sensitive to TFA, consider obtaining this compound as an acetate or hydrochloride salt. Alternatively, you can perform a salt exchange procedure. Always check the certificate of analysis for the counter-ion content.
-
-
Possible Cause 3: Differences in Purity and Impurity Profile.
-
Troubleshooting Step: Even with high-purity peptides, minor impurities can differ between batches and may have biological activity.
-
Recommendation: Compare the analytical HPLC and mass spectrometry data for each batch. If significant differences in the impurity profile are observed, this may be the source of the variability.
-
Issue 2: Poor solubility of synthetic this compound.
-
Possible Cause 1: Hydrophobicity and Aggregation.
-
Troubleshooting Step: Although the this compound sequence contains several charged and polar residues, improper reconstitution can lead to aggregation and poor solubility.[7]
-
Recommendation: Refer to the manufacturer's instructions for dissolving the peptide. If not provided, a general strategy is to first dissolve the peptide in a small amount of an organic solvent in which it is soluble (e.g., DMSO, DMF), and then slowly add the aqueous buffer to the desired concentration. Sonication can also aid in dissolving the peptide. A solubility test is recommended to determine the optimal solvent and pH.[8]
-
Issue 3: Observed molecular weight by mass spectrometry does not match the expected molecular weight of this compound (1342.5 g/mol ).
-
Possible Cause 1: Adduct Formation.
-
Troubleshooting Step: In mass spectrometry, it is common to observe the desired mass plus the mass of common adducts, such as sodium (+23 Da) or potassium (+39 Da).
-
Recommendation: Check for peaks corresponding to the expected mass plus the mass of common adducts.
-
-
Possible Cause 2: Oxidation.
-
Troubleshooting Step: The this compound sequence contains a methionine (Met) residue, which is susceptible to oxidation (+16 Da). This can occur during synthesis, storage, or sample preparation.
-
Recommendation: Look for a peak at the expected mass +16 Da. If significant oxidation is detected, it may be necessary to obtain a new batch of the peptide and take precautions to prevent oxidation (e.g., storing under an inert gas).
-
Data Presentation
Table 1: Example Certificate of Analysis for Two Batches of Synthetic this compound
| Parameter | Batch A | Batch B |
| Appearance | White lyophilized powder | White lyophilized powder |
| Purity (by HPLC) | 98.5% | 98.2% |
| Molecular Weight (by MS) | 1342.6 Da | 1342.5 Da |
| Net Peptide Content (by AAA) | 85.2% | 78.9% |
| Counter-ion (TFA) | 12.1% | 15.3% |
| Water Content (Karl Fischer) | 2.7% | 5.8% |
This table illustrates how key parameters can vary between batches. Note the difference in Net Peptide Content, which would require adjusting the amount of peptide used in experiments to achieve the same effective concentration.
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Analysis: Integrate the peak areas to determine the purity of the peptide.
Protocol 2: Mass Spectrometry for Molecular Weight Confirmation
-
System: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dilute the peptide solution from the HPLC analysis or prepare a fresh solution in 50:50 water/acetonitrile with 0.1% formic acid.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for this compound (C₅₄H₈₃N₁₅O₂₁S₂) is approximately 1341.53 Da. The observed mass may correspond to the protonated molecule [M+H]⁺.
Visualizations
Caption: this compound's mechanism of action as a decoy receptor for the TREM-1 ligand.
Caption: Recommended experimental workflow for a new batch of synthetic this compound.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. bachem.com [bachem.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. genscript.com [genscript.com]
- 8. jpt.com [jpt.com]
- 9. genscript.com [genscript.com]
Navigating the Challenge of Nangibotide's Short In Vivo Half-Life: A Technical Support Guide
FOR IMMEDIATE RELEASE
Researchers and drug development professionals working with the promising immunomodulatory peptide, Nangibotide, now have a dedicated technical resource to address a critical challenge in its preclinical and clinical development: its short in vivo half-life. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help scientists effectively extend the therapeutic window of this novel TREM-1 inhibitor.
This compound, a 12-amino-acid peptide, holds significant potential for treating inflammatory conditions like septic shock by inhibiting the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2][3] However, its clinical utility is hampered by a rapid elimination half-life of approximately 3 minutes in humans, primarily due to enzymatic degradation in the bloodstream.[1][2][4] This guide explores proven and potential strategies to overcome this limitation, ensuring sustained therapeutic concentrations and maximizing experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's short in vivo half-life?
A1: this compound's short half-life of about 3 minutes is predominantly caused by rapid enzymatic degradation in the bloodstream.[1][2][4] Its small size also makes it susceptible to rapid renal clearance.
Q2: How does this compound exert its therapeutic effect?
A2: this compound acts as a decoy receptor for the TREM-1 ligand, preventing the ligand from binding to and activating the TREM-1 receptor on immune cells like neutrophils and macrophages.[1][2][5][6] This inhibition dampens the excessive inflammatory response associated with conditions like septic shock.[1][2][3]
Q3: What are the most common strategies to extend the half-life of therapeutic peptides like this compound?
A3: Several strategies are employed to prolong the systemic circulation of peptides. These include increasing the hydrodynamic size to reduce renal clearance, protecting against enzymatic degradation, and leveraging endogenous recycling pathways. Common methods include PEGylation, fusion to large proteins like albumin or the Fc fragment of immunoglobulins, lipidation, and formulation in sustained-release delivery systems.
Q4: Has any half-life extension strategy been successfully tested for this compound?
A4: Yes, a study in rats demonstrated that a dimerized form of LR12 (an analogue of this compound) formulated in an in-situ forming implant provided a sustained release of the peptide for seven days and showed good bioavailability.
Troubleshooting Guide: Extending this compound's In Vivo Half-Life
This section provides a detailed breakdown of potential strategies to address the rapid clearance of this compound, complete with experimental considerations and expected outcomes.
Issue: Rapid Enzymatic Degradation and Renal Clearance
Solution 1: Formulation in a Sustained-Release Depot (In Situ Forming Implant)
This approach has demonstrated success for a this compound analogue (LR12). It involves formulating the peptide within a biodegradable polymer matrix that solidifies upon injection, forming a depot from which the peptide is slowly released.
Experimental Protocol: Preparation and In Vivo Testing of a PLGA-Based In Situ Forming Implant for this compound
-
Materials:
-
This compound (or LR12 analogue)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
N-Methyl-2-pyrrolidone (NMP) or other biocompatible solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Syringes and needles appropriate for subcutaneous injection in the animal model.
-
-
Formulation Preparation:
-
Dissolve the desired concentration of PLGA in NMP. The polymer concentration will influence the viscosity and release rate.
-
Once the PLGA is fully dissolved, add and dissolve the this compound peptide.
-
The final formulation should be a clear, viscous solution.
-
-
In Vivo Administration (Rat Model):
-
Anesthetize the rats according to approved institutional protocols.
-
Subcutaneously inject a defined volume of the this compound-PLGA formulation.
-
Upon contact with the aqueous environment of the subcutaneous tissue, the solvent will diffuse out, causing the polymer to precipitate and form a solid implant.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at predetermined time points (e.g., 1, 6, 24, 48, 72, 96, 120, 144, 168 hours) post-injection.
-
Process the blood samples to obtain plasma.
-
Quantify this compound concentrations in the plasma using a validated analytical method such as LC-MS/MS.
-
Calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.
-
Expected Outcome: A significant extension of the apparent half-life of this compound, with sustained plasma concentrations over several days to a week.
Quantitative Data Summary (Illustrative)
| Strategy | Peptide Form | Animal Model | Half-Life (t½) | Key Findings |
| None (Intravenous Bolus) | Monomeric this compound | Human | ~3 minutes[4] | Rapid clearance due to enzymatic degradation. |
| In Situ Forming Implant | Dimerized LR12 | Rat | Sustained release for 7 days | Good bioavailability and prolonged therapeutic window. |
Solution 2: Covalent Attachment of Polyethylene Glycol (PEGylation)
PEGylation increases the hydrodynamic radius of the peptide, which can shield it from enzymatic degradation and reduce renal clearance.
Experimental Protocol: Site-Specific PEGylation of this compound
-
Materials:
-
This compound with a specific site for conjugation (e.g., a free amine on a lysine residue or a terminal amine).
-
Activated PEG derivative (e.g., mPEG-NHS ester for amine coupling).
-
Reaction buffer (e.g., phosphate buffer, pH 7.5-8.0).
-
Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system for purification.
-
-
PEGylation Reaction:
-
Dissolve this compound in the reaction buffer.
-
Add the activated PEG derivative at a specific molar ratio to the peptide. The ratio will influence the degree of PEGylation.
-
Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a defined period.
-
-
Purification:
-
Purify the PEGylated this compound from unreacted PEG and peptide using SEC or IEX.
-
Analyze the fractions to identify and pool those containing the desired PEGylated product (mono-PEGylated, di-PEGylated, etc.).
-
-
In Vivo Pharmacokinetic Study:
-
Administer the purified PEGylated this compound to an appropriate animal model (e.g., mice or rats) via intravenous injection.
-
Follow the pharmacokinetic analysis protocol as described in Solution 1.
-
Expected Outcome: A dose-dependent increase in the circulating half-life of this compound, potentially from minutes to several hours or even days, depending on the size of the PEG chain.
Solution 3: Fusion to a Carrier Protein (Albumin or Fc Fragment)
Genetically fusing this compound to a large, long-lived protein like serum albumin or the Fc fragment of an antibody can dramatically extend its half-life by taking advantage of the neonatal Fc receptor (FcRn) recycling pathway.
Experimental Protocol: Generation and Evaluation of an Albumin-Nangibotide Fusion Protein
-
Gene Synthesis and Cloning:
-
Synthesize a gene encoding a fusion protein of human serum albumin (HSA) and this compound, often with a flexible linker sequence between the two.
-
Clone the fusion gene into a suitable expression vector for a mammalian or bacterial expression system.
-
-
Protein Expression and Purification:
-
Transfect the expression vector into the chosen host cells (e.g., CHO cells for mammalian expression).
-
Culture the cells and induce protein expression.
-
Purify the secreted fusion protein from the cell culture supernatant using affinity chromatography (e.g., based on albumin-binding ligands) followed by size-exclusion chromatography.
-
-
In Vivo Pharmacokinetic Study:
-
Administer the purified Albumin-Nangibotide fusion protein to an animal model (e.g., mice or cynomolgus monkeys) via intravenous injection.
-
Follow the pharmacokinetic analysis protocol as described in Solution 1.
-
Expected Outcome: A dramatic increase in half-life, potentially to several days, mimicking the long half-life of the carrier protein.
Illustrative Quantitative Data for Half-Life Extension Strategies
| Strategy | Modification | Expected Half-Life Extension (vs. native peptide) | Advantages | Disadvantages |
| PEGylation | Covalent attachment of PEG chains | 10-100 fold | Established technology, reduces immunogenicity. | Potential for reduced activity, accumulation of large PEG molecules. |
| Albumin Fusion | Genetic fusion to albumin | >100 fold | Utilizes natural recycling pathway, significant half-life extension. | Large size may limit tissue penetration, complex manufacturing. |
| Fc Fusion | Genetic fusion to IgG Fc fragment | >100 fold | Utilizes FcRn recycling, long half-life. | Potential for immunogenicity, effector functions may need to be silenced. |
| Lipidation | Covalent attachment of a fatty acid moiety | 10-50 fold | Reversible binding to endogenous albumin, smaller modification. | May alter solubility and aggregation properties. |
Visualizing the Pathways and Processes
To further aid researchers, the following diagrams illustrate the key concepts discussed in this guide.
Caption: this compound's Mechanism of Action.
Caption: Experimental Workflow for Extending Peptide Half-Life.
This technical support center aims to empower researchers with the knowledge and tools necessary to overcome the pharmacokinetic limitations of this compound, thereby accelerating its journey from the laboratory to potentially life-saving clinical applications. For further inquiries, please contact our technical support team.
References
- 1. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 6. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
Nangibotide in Non-Human Primates: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage and experimental design for Nangibotide studies in non-human primates (NHPs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic peptide that acts as a specific inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). TREM-1 is a receptor found on immune cells like neutrophils, monocytes, and macrophages. Its activation amplifies inflammatory responses, largely through the NF-κB and NLRP3 inflammasome pathways. This compound functions as a decoy receptor, binding to the TREM-1 ligand and preventing it from activating the TREM-1 receptor. This blockage dampens the excessive inflammatory cascade associated with conditions like septic shock without impairing the host's ability to fight infection.
Q2: Why are non-human primate models recommended for this compound studies?
A2: Non-human primates, particularly cynomolgus monkeys, are often the most relevant preclinical species for studying biologics like this compound. Their immune system and the TREM-1 signaling pathway share significant similarities with humans. This homology is crucial for accurately assessing the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of the drug before advancing to human clinical trials. In early studies, an animal equivalent of this compound (LR12) was shown to reduce the inflammatory and hypotensive effects of sepsis in monkeys.
Q3: What is the significance of soluble TREM-1 (sTREM-1) levels in experimental design?
A3: Plasma concentration of soluble TREM-1 (sTREM-1) is a key biomarker indicating the activation level of the TREM-1 pathway. Clinical studies in humans have shown that patients with higher baseline sTREM-1 levels may derive greater benefit from this compound treatment. Therefore, it is highly recommended to measure baseline sTREM-1 levels in NHPs. This allows for stratification of subjects and can be critical for interpreting efficacy data. A lack of therapeutic effect may be observed in subjects with low baseline TREM-1 pathway activation.
Q4: What is the pharmacokinetic profile of this compound and how does it affect administration?
A4: Human studies have shown that this compound has a very short effective half-life of approximately 3 minutes and a high clearance rate, which is consistent with extensive enzymatic metabolism in the blood. This pharmacokinetic profile indicates that the drug is cleared rapidly from circulation. To maintain therapeutic concentrations, continuous intravenous (IV) infusion is the required route of administration, often preceded by a loading dose to quickly achieve a steady state.
Experimental Design and Protocols
General Experimental Workflow
A typical NHP study involving this compound should follow a structured workflow to ensure data integrity and animal welfare.
Caption: General experimental workflow for a this compound study in NHPs.
Detailed Methodologies
1. Animal Preparation and Sedation:
-
Fasting: Primates should be fasted for at least 8-12 hours prior to anesthesia to prevent regurgitation and aspiration, but water should not be withheld.
-
Sedation: Sedation can be achieved with agents like ketamine (5–10 mg/kg, IM) combined with dexmedetomidine (20–30 mcg/kg, IM) or midazolam (0.2–1 mg/kg, IM). The choice of agent should consider the specific requirements of the experimental model.
-
Catheterization: Aseptically place intravenous catheters for drug administration and blood sampling.
2. Sepsis Induction (If Applicable):
-
Models like lipopolysaccharide (LPS) infusion or cecal ligation and puncture (CLP) can be used to induce a septic state. The choice of model depends on the research question. This compound has been shown to mitigate endotoxin-associated alterations in NHPs.
3. This compound Administration:
-
Route: Continuous intravenous (IV) infusion is required.
-
Loading Dose: Administer a loading dose over 15 minutes to rapidly achieve therapeutic drug levels.
-
Continuous Infusion: Follow the loading dose immediately with a continuous infusion for the duration of the experiment (e.g., up to 5 days in human trials).
4. Monitoring and Sampling:
-
Vital Signs: Continuously monitor heart rate, blood pressure, respiratory rate, and temperature.
-
Blood Sampling: Collect serial blood samples to evaluate pharmacokinetics, inflammatory biomarkers (e.g., IL-6, TNF-α), and organ function markers (e.g., creatinine, liver enzymes).
-
sTREM-1 Levels: Measure sTREM-1 at baseline and throughout the study to correlate with treatment effects.
Dosing and Administration Tables
Specific, peer-reviewed dosage data for this compound in non-human primates is not widely available. The following tables summarize dosages used in human clinical trials, which serve as a critical starting point for designing NHP dose-ranging studies. Researchers should perform dose-escalation studies in NHPs to determine the optimal therapeutic window.
Table 1: Human Phase I Dosing (Healthy Volunteers)
| Group | Administration Type | Dosage | Duration |
| 1 & 2 | Single IV Dose | 1 mg and 10 mg (total) | 15 minutes |
| 3-8 | Loading Dose + CIV | Up to 5 mg/kg (Loading) | 15 minutes |
| 0.03 to 6 mg/kg/h (CIV) | 7 hours 45 minutes |
CIV: Continuous Intravenous Infusion
Table 2: Human Phase II Dosing (Septic Shock Patients)
| Trial | Administration Type | Dosage | Duration |
| Phase IIa | Continuous IV Infusion | 0.3, 1.0, or 3.0 mg/kg/h | Up to 5 days |
| Phase IIb (ASTONISH) | Continuous IV Infusion | Low-dose: 0.3 mg/kg/h | Up to 5 days |
| High-dose: 1.0 mg/kg/h |
Troubleshooting Guide
Q: We are not observing a significant anti-inflammatory effect. What could be the cause?
A: There are several potential reasons for a lack of efficacy. Consider the following troubleshooting steps.
Caption: Troubleshooting logic for lack of this compound efficacy.
-
Check sTREM-1 Levels: Efficacy is correlated with high baseline sTREM-1. If your NHP cohort has low sTREM-1, the therapeutic effect of a TREM-1 inhibitor may be minimal.
-
Verify Administration Protocol: Due to its very short half-life (~3 min), this compound must be administered via continuous IV infusion to maintain a therapeutic concentration. Bolus or intermittent dosing will be ineffective.
-
Review Dosage: The dose may be insufficient. Use the human clinical trial data as a reference to perform a dose-escalation study to find the optimal dose in your NHP model.
-
Timing of Intervention: In models of acute inflammation like sepsis, the timing of drug administration is critical. Administering this compound too late in the inflammatory cascade may reduce its effectiveness.
Q: Are there any known safety concerns or adverse events?
A: In human clinical trials, this compound has been shown to be safe and well-tolerated even at high doses (up to 6 mg/kg/h). The number of treatment-emergent adverse events (TEAEs) was similar between placebo and this compound groups, and events were generally mild and considered unrelated to the treatment. No anti-drug antibodies were detected in Phase I studies. While the safety profile is favorable, standard monitoring for any potential adverse reactions in NHPs is always required.
TREM-1 Signaling Pathway and this compound Inhibition
The TREM-1 pathway acts as an amplifier of inflammatory signals initiated by other pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).
Potential off-target effects of Nangibotide in cellular assays
Welcome to the technical support center for Nangibotide (LR12), a synthetic peptide inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cellular assays and troubleshooting potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic 12-amino-acid polypeptide that functions as a TREM-1 inhibitor.[1] It acts as a decoy receptor, preventing the natural ligand from binding to TREM-1 and thereby inhibiting the downstream inflammatory signaling cascade.[2] This modulation of the TREM-1 pathway helps to control excessive inflammation.
Q2: What are the known on-target effects of this compound in cellular assays?
A2: The primary on-target effect of this compound is the inhibition of the TREM-1 signaling pathway. This leads to a reduction in the activation of NF-κB and the NLRP3 inflammasome, which in turn decreases the production and release of pro-inflammatory cytokines such as IL-1β and IL-8.[3]
Q3: Are there any documented off-target effects of this compound?
A3: Currently, there is limited publicly available data from cellular assays specifically documenting off-target effects of this compound. Clinical trials in humans have shown it to be safe and well-tolerated.[4][5] One study noted that this compound has not displayed any pharmacological effect in physiological conditions when TREM-1 was not activated, suggesting a high degree of specificity. To investigate potential non-sequence-specific effects in your experiments, it is crucial to use a scrambled peptide control.[6]
Q4: How should I store and handle this compound?
A4: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture.[7] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[7] For reconstituted peptide solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[7] Peptide solutions are generally stable for up to a week at 4°C, though for longer-term storage, freezing at -20°C or -80°C is recommended.[7]
Q5: What is a scrambled peptide control and why is it important?
A5: A scrambled peptide control, such as this compound scrambled peptide (LR12-scr), is a peptide with the same amino acid composition as the active peptide but in a randomized sequence.[6][8] It is an essential negative control to demonstrate that the observed biological effects of this compound are due to its specific sequence and not to non-specific effects related to the peptide's charge, hydrophobicity, or amino acid composition.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed | Peptide Degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles, prolonged storage in solution at 4°C) can lead to peptide degradation.[7][12] | Always store lyophilized peptide at -20°C or -80°C.[7] Prepare fresh working solutions from a new aliquot for each experiment. |
| Incorrect Peptide Concentration: The effective concentration of this compound can vary depending on the cell type and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration for your specific assay. | |
| Low TREM-1 Expression: The target cells may not express sufficient levels of TREM-1 for this compound to exert a measurable effect. | Confirm TREM-1 expression in your cell line at the mRNA and protein level (e.g., via RT-qPCR, Western blot, or flow cytometry). | |
| High background or unexpected cellular responses | Non-specific Peptide Effects: The observed effects may not be due to the specific inhibition of TREM-1. | Include a this compound scrambled peptide (LR12-scr) as a negative control in your experiments.[6] The scrambled peptide should not produce the same effect as this compound. |
| Solvent Effects: The solvent used to dissolve the peptide (e.g., DMSO) may have its own biological effects on the cells.[13] | Run a vehicle control (the solvent used to dissolve this compound at the same final concentration) to account for any solvent-induced effects. Keep the final DMSO concentration as low as possible, ideally below 0.5%.[14] | |
| Contamination: The peptide or cell culture may be contaminated with endotoxins (lipopolysaccharides), which can trigger an inflammatory response.[12] | Use endotoxin-free reagents and test your peptide stock for endotoxin contamination. | |
| Peptide precipitation in culture medium | Poor Solubility: this compound, like many peptides, may have limited solubility in aqueous solutions, especially at high concentrations.[12] | Follow the manufacturer's instructions for dissolving the peptide. If solubility issues persist, try dissolving in a small amount of an appropriate solvent like DMSO before diluting to the final concentration in your culture medium.[14] Ensure the final solvent concentration is compatible with your cells. |
| Interaction with Medium Components: Components in the cell culture medium, such as serum proteins, may interact with the peptide and cause it to precipitate. | Consider reducing the serum concentration or using a serum-free medium for the duration of the peptide treatment, if compatible with your experimental design.[15] |
Experimental Protocols
General Protocol for Cellular Assays with this compound
-
Reconstitution of this compound:
-
Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.
-
Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or DMSO) to create a concentrated stock solution. Refer to the manufacturer's data sheet for specific solubility information.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
-
-
Cell Seeding:
-
Plate your cells of interest (e.g., macrophages, neutrophils, or other TREM-1 expressing cells) at the desired density in appropriate culture vessels.
-
Allow the cells to adhere and stabilize overnight or for a suitable period according to your cell type's characteristics.
-
-
Treatment with this compound and Controls:
-
Thaw an aliquot of the this compound stock solution and the scrambled peptide control.
-
Prepare the final working concentrations of this compound and the scrambled peptide by diluting the stock solutions in your cell culture medium.
-
Include the following experimental groups:
-
Untreated cells (negative control)
-
Vehicle control (cells treated with the same concentration of solvent used for the peptides)
-
This compound-treated cells (at various concentrations for dose-response)
-
This compound scrambled peptide-treated cells (at the same concentrations as this compound)
-
Positive control (cells stimulated with a known TREM-1 agonist, e.g., LPS, in the presence and absence of this compound)
-
-
Remove the old medium from the cells and replace it with the medium containing the respective treatments.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 1-24 hours), depending on the specific endpoint being measured.
-
-
Endpoint Analysis:
-
After incubation, collect the cell supernatant and/or cell lysates for downstream analysis.
-
Analyze the desired endpoints, such as:
-
Cytokine secretion (e.g., using ELISA or multiplex assays for IL-8, TNF-α, IL-1β)
-
Gene expression of inflammatory markers (e.g., via RT-qPCR)
-
Protein expression and phosphorylation status of signaling molecules in the TREM-1 pathway (e.g., via Western blot)
-
Cell viability/toxicity (e.g., using MTT or LDH assays)
-
-
Visualizations
Signaling Pathways and Workflows
Caption: On-target signaling pathway of this compound as a TREM-1 inhibitor.
Caption: General experimental workflow for cellular assays using this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. inotrem.com [inotrem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A first-in-man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 9. all-chemistry.com [all-chemistry.com]
- 10. Scrambled — Advanced Peptides [advancedpeptides.com]
- 11. Scrambled Peptide Library Services - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. genscript.com [genscript.com]
- 13. researchgate.net [researchgate.net]
- 14. biocat.com [biocat.com]
- 15. uni-ulm.de [uni-ulm.de]
Nangibotide Technical Support Center: Minimizing Degradation During Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information and troubleshooting advice to ensure the stability and integrity of Nangibotide (LR12), a synthetic peptide inhibitor of the TREM-1 receptor, throughout your experimental workflows.[1] Proper handling and storage are critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound?
A1: For maximum long-term stability, lyophilized this compound should be stored at -20°C or, preferably, -80°C in a tightly sealed vial.[2][3][4] The peptide is hygroscopic, meaning it can absorb moisture from the air, which significantly reduces its long-term stability.[5][6] To prevent this, allow the vial to warm to room temperature in a desiccator before opening.[2][5][6]
Q2: How should I prepare and store this compound stock solutions?
A2: The shelf-life of peptides in solution is very limited compared to their lyophilized form.[7] When preparing a stock solution, use a sterile, slightly acidic buffer (pH 5-7).[5][7] It is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[5][7] This practice is crucial to avoid repeated freeze-thaw cycles, which accelerate peptide degradation.[2][4]
Q3: My this compound solution appears cloudy or shows precipitation. What should I do?
A3: Cloudiness or precipitation may indicate peptide aggregation, a common issue with hydrophobic peptides.[5] This can be influenced by factors like peptide concentration, pH, and temperature.[8][9] If you encounter solubility issues, sonication may help. For peptides with basic residues, adding a small amount of 1-10% acetic acid can aid dissolution, while peptides with acidic residues may benefit from 1% ammonium hydroxide.[5] Always start by attempting to dissolve the peptide in sterile water before adding buffered solutions.[5]
Q4: Which amino acids in the this compound sequence are most susceptible to degradation?
A4: The this compound sequence (H-Leu-Gln-Glu-Glu-Asp-Ala-Gly-Glu-Tyr-Gly-Cys-Met-NH2) contains several residues prone to specific degradation pathways.[10]
-
Cysteine (Cys) and Methionine (Met): These are highly susceptible to oxidation.[3][4][7] To minimize this, consider using deoxygenated solvents (e.g., by bubbling with nitrogen or argon) and storing solutions under an inert gas.[5]
-
Glutamine (Gln) and Asparagine (Asn): These can undergo deamidation, a reaction influenced by pH and temperature.[4][11] Storing solutions in slightly acidic buffers (pH 5-6) can help prolong their stability.[7]
-
Aspartic Acid (Asp): Peptides with Asp residues can be susceptible to hydrolysis, particularly at Asp-Pro or Asp-Gly sequences.[4]
Q5: How can I prevent proteolytic degradation of this compound in cell culture experiments?
A5: Peptides are susceptible to degradation by proteases present in serum-containing media and released by cells.[12] While this compound has a C-terminal amide, which offers some protection against certain exopeptidases, degradation can still occur. Consider the following:
-
Perform experiments in serum-free media if your cell model allows.
-
Include a broad-spectrum protease inhibitor cocktail in your experimental setup.
-
Minimize the incubation time as much as possible while still allowing for the desired biological effect.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Biological Activity / Inconsistent Results | 1. Peptide Degradation: Improper storage, multiple freeze-thaw cycles.[2][7] 2. Oxidation: Particularly of Cys and Met residues.[3][7] 3. Aggregation: High concentration, improper pH.[8][9] | 1. Always aliquot stock solutions and use a fresh vial for each experiment. Ensure storage at -20°C or -80°C.[5][7] 2. Prepare solutions using deoxygenated buffers. Purge vials with inert gas (nitrogen/argon) before sealing.[5] 3. Review solubilization protocol. Consider reducing stock concentration. Ensure buffer pH is optimal (pH 5-7).[5] |
| Difficulty Dissolving Lyophilized Peptide | 1. Hydrophobicity: Peptide sequence may have hydrophobic characteristics. 2. Aggregation: Peptide may have aggregated during storage or shipping. | 1. Attempt dissolution in a small amount of an organic solvent like DMSO or DMF first, then slowly add your aqueous buffer.[5] 2. Use sonication to aid dissolution.[5] For acidic peptides, try a basic buffer; for basic peptides, try an acidic buffer.[5] |
| Visible Precipitate Forms Over Time in Solution | 1. Poor Stability in Solution: Peptide is degrading or aggregating at the storage temperature (e.g., 4°C).[3] 2. Bacterial Contamination: Non-sterile water or buffer was used.[5] | 1. Do not store peptide solutions at 4°C for more than a few days.[2] For longer storage, frozen aliquots are essential.[3][7] 2. Always use sterile, high-purity water and buffers for reconstitution. Consider filtering the solution through a 0.22 µm filter.[7] |
Experimental Protocols & Data
Protocol: Reconstitution and Aliquoting of this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation and moisture absorption.[5][6]
-
Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute the peptide in a sterile, slightly acidic buffer (e.g., pH 5.5 sodium citrate) or sterile water to a desired stock concentration (e.g., 1-10 mg/mL).[5][10] If necessary, use brief sonication to aid dissolution.
-
Aliquoting: Immediately after reconstitution, divide the stock solution into single-use, low-protein-binding polypropylene vials.[5] The volume per aliquot should be sufficient for one experiment to avoid reusing leftover solution.
-
Storage: Tightly cap the vials and store them at -20°C or -80°C.[3][7]
-
Usage: When needed, remove a single aliquot from the freezer and thaw it on ice. Once thawed, use it immediately and discard any unused portion. Do not refreeze.[5]
Table: General Peptide Stability Guidelines
This table provides general stability data for peptides with similar characteristics to this compound. Actual stability may vary.
| Storage Condition | Form | Temperature | Typical Stability | Key Considerations |
| Long-Term | Lyophilized Powder | -80°C | > 1 Year | Protect from moisture and light.[2][13] |
| Long-Term | Lyophilized Powder | -20°C | Several Months to Years[7] | Protect from moisture and light.[2][13] |
| Short-Term | Lyophilized Powder | 4°C | Weeks | Not recommended for long-term storage.[6] |
| In Solution | Frozen Aliquots | -80°C / -20°C | Weeks to Months[6] | Avoid freeze-thaw cycles. [5][7] Stability is sequence-dependent.[7] |
| In Solution | Refrigerated | 4°C | Days (≤ 1 week)[3] | Not recommended. High risk of degradation and bacterial growth.[7] |
Visualizations
This compound Mechanism of Action: TREM-1 Pathway Inhibition
This compound acts as a decoy receptor, preventing the natural ligand from binding to TREM-1 on myeloid cells like neutrophils and macrophages.[10][14] This blocks the downstream signaling cascade that amplifies inflammation.[1][14][15] The TREM-1 receptor itself lacks signaling motifs and requires the adaptor protein DAP12 to initiate intracellular signaling, which involves kinases like Syk, PI3K, and ERK, ultimately leading to NF-κB activation and pro-inflammatory cytokine production.[16][17][18]
Caption: this compound inhibits the TREM-1 inflammatory signaling pathway.
Experimental Workflow: Minimizing this compound Degradation
This workflow outlines the critical steps from receiving the lyophilized peptide to its use in an experiment, highlighting best practices at each stage to maintain its integrity.
Caption: Recommended workflow for handling this compound.
Troubleshooting Logic: Loss of Peptide Activity
This decision tree helps diagnose the potential reasons for observing reduced or inconsistent biological activity of this compound in your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 6. bachem.com [bachem.com]
- 7. genscript.com [genscript.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 12. biorxiv.org [biorxiv.org]
- 13. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. This compound | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TREM1 - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Delivery of Nangibotide to Target Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the delivery of Nangibotide to its target tissues.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the formulation, in vitro testing, and in vivo evaluation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low in vitro efficacy in cell-based assays | 1. Peptide Degradation: this compound is susceptible to enzymatic degradation in cell culture media containing serum.[1][2] 2. Low Cell Permeability: As a peptide, this compound may have inherently low permeability across cell membranes to reach intracellular targets.[1][2] 3. Incorrect Dosing: The calculated concentration may not be accurate due to adsorption to labware or errors in dilution. | 1. Use serum-free media for short-term experiments or supplement media with protease inhibitors. Consider synthesizing or obtaining a more stable analog of this compound (e.g., with D-amino acid substitutions or cyclization).[1] 2. Co-administer with cell-penetrating peptides (CPPs) or investigate liposomal formulations to enhance uptake.[3][4] 3. Use low-adsorption labware. Verify the concentration of your stock solution using a validated analytical method such as HPLC. |
| High variability in in vivo study results | 1. Rapid Clearance: this compound has a very short half-life of approximately 3 minutes, leading to rapid clearance from circulation.[5][6] 2. Inconsistent Administration: Variability in injection technique (e.g., intravenous bolus vs. infusion) can significantly impact pharmacokinetic profiles.[5][6] 3. Animal-to-Animal Variation: Physiological differences between individual animals can affect drug distribution and metabolism. | 1. Employ a continuous intravenous infusion to maintain steady-state plasma concentrations.[5][6] For sustained release, consider formulating this compound in a delivery system like biodegradable polymer microparticles.[7] 2. Ensure consistent and validated administration protocols. For intravenous administration, use a catheter for precise delivery. 3. Increase the number of animals per group to improve statistical power and account for biological variability. |
| Poor tissue penetration observed in biodistribution studies | 1. Limited Distribution: The pharmacokinetic profile of this compound suggests its distribution is mainly limited to the blood and interstitial fluid.[5][6] 2. Physicochemical Properties: The size and charge of this compound may hinder its ability to cross endothelial barriers and penetrate dense tissues.[2] 3. Inefficient Targeting: If using a targeted delivery system, the targeting ligand may not be effectively binding to its receptor on the target tissue. | 1. Investigate strategies to prolong circulation time, such as PEGylation, which can increase the likelihood of tissue accumulation.[1] 2. Explore formulation strategies to modify the surface charge or encapsulate this compound in nanoparticles to facilitate transport across biological barriers.[4] 3. Optimize the density of the targeting ligand on the delivery vehicle. Confirm the expression of the target receptor in your animal model. |
| This compound degradation in formulation | 1. Hydrolysis: Peptide bonds are susceptible to hydrolysis, especially at non-optimal pH.[1] 2. Oxidation: Amino acids like methionine and cysteine are prone to oxidation.[1] 3. Aggregation: Peptides can aggregate, leading to loss of solubility and activity.[1] | 1. Optimize the pH of the formulation. A pH range of 3-5 is often optimal for minimizing deamidation.[8][9] Use appropriate buffers to maintain the desired pH. 2. Include antioxidants in the formulation and protect from light. Store under an inert atmosphere (e.g., nitrogen or argon). 3. Conduct solubility and aggregation studies. Use excipients like sugars or polyols to stabilize the peptide. Monitor aggregation using techniques like size-exclusion chromatography (SEC).[1] |
Frequently Asked Questions (FAQs)
Formulation and Stability
-
Q1: What is the recommended storage condition for this compound stock solutions? A1: Lyophilized this compound is stable at -20°C. For reconstituted solutions, it is recommended to store at 4°C for short-term use (up to 24 hours) or in aliquots at -80°C for long-term storage to minimize freeze-thaw cycles.
-
Q2: Which excipients are compatible with this compound for formulation? A2: While specific formulation details for this compound are proprietary, common excipients for peptide drugs include buffers (e.g., citrate, phosphate), stabilizers (e.g., mannitol, sucrose), and surfactants (e.g., polysorbate 80) to prevent aggregation.[8] Compatibility studies are essential for any new formulation.
-
Q3: How can I monitor the stability of my this compound formulation? A3: A stability-indicating HPLC method is the gold standard for assessing peptide purity and degradation products. This involves subjecting the formulation to stress conditions (e.g., acid, base, oxidation, heat) to generate degradation products and ensure the analytical method can separate them from the intact peptide.[10]
In Vitro Experiments
-
Q4: How can I improve the cellular uptake of this compound in my experiments? A4: To enhance cellular uptake, you can explore the use of cell-penetrating peptides (CPPs) conjugated to this compound or co-administered.[3] Another strategy is to encapsulate this compound in lipid-based nanocarriers like liposomes.[4]
-
Q5: What cell-based assays are suitable for evaluating the activity of different this compound formulations? A5: Since this compound is a TREM-1 inhibitor, you can use cell lines that express TREM-1 (e.g., neutrophils, macrophages) and measure the inhibition of downstream signaling pathways. For example, you can stimulate the cells with a TREM-1 agonist and measure the production of pro-inflammatory cytokines like TNF-α or IL-6.
In Vivo Studies
-
Q6: What is the recommended route of administration for this compound in animal studies? A6: In clinical trials, this compound is administered via continuous intravenous infusion.[5][11] This is recommended for preclinical studies to maintain therapeutic concentrations, given its short half-life.[5][6]
-
Q7: How can I quantify this compound concentrations in biological samples? A7: Mass spectrometry-based methods, such as LC-MS/MS, are highly sensitive and specific for quantifying peptides in complex biological matrices like plasma or tissue homogenates.[12][13] ELISA can also be developed for a high-throughput option.
Experimental Protocols
In Vitro Endothelial Permeability Assay (Transwell Model)
This protocol assesses the ability of different this compound formulations to cross an endothelial barrier, mimicking a key step in reaching target tissues.
Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) on the microporous membrane of a Transwell® insert until a confluent monolayer is formed.
-
Barrier Integrity: Confirm the integrity of the endothelial monolayer by measuring the transendothelial electrical resistance (TEER).
-
Treatment: Add the this compound formulation to the upper chamber of the Transwell® insert.
-
Sampling: At various time points, collect samples from the lower chamber.
-
Quantification: Quantify the amount of this compound that has crossed the monolayer using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to compare different formulations.
In Vivo Biodistribution Study
This protocol determines the tissue distribution and clearance of this compound formulations in a rodent model.
Methodology:
-
Animal Model: Use healthy adult mice or rats.
-
Formulation Administration: Administer the this compound formulation (e.g., free peptide vs. liposomal formulation) via intravenous injection.
-
Tissue Collection: At predetermined time points, euthanize the animals and collect blood and various tissues of interest (e.g., liver, spleen, lungs, kidneys, heart).
-
Sample Processing: Homogenize the tissues and extract this compound.
-
Quantification: Measure the concentration of this compound in plasma and tissue homogenates using LC-MS/MS.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each formulation at each time point.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound acts as a decoy receptor, preventing TREM-1 activation.
Caption: A stepwise approach to developing and evaluating new this compound formulations.
References
- 1. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 2. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.curapath.com [blog.curapath.com]
- 5. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomenex.com [phenomenex.com]
- 11. This compound in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mitigating Potential Immunogenicity of Nangibotide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the potential immunogenicity of Nangibotide, a synthetic peptide inhibitor of the TREM-1 receptor.[1] The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 12-amino-acid synthetic peptide that acts as an inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[2][3] TREM-1 is a receptor found on immune cells like neutrophils and macrophages.[2][3] Its activation amplifies inflammatory responses, primarily through the NF-κB signaling pathway.[1][2][3] this compound functions as a decoy, preventing the TREM-1 ligand from binding to the receptor, thereby blocking this amplification loop and reducing the excessive inflammation seen in conditions like septic shock.[3][4]
Q2: What is the potential immunogenicity risk for a synthetic peptide like this compound?
Therapeutic peptides, even those with sequences derived from human proteins, carry a potential risk of immunogenicity.[5][6] This risk is influenced by factors such as the peptide's sequence (presence of T-cell epitopes), its origin, and the presence of product-related impurities or aggregates which can be recognized as foreign by the immune system.[5] An immune response can lead to the formation of anti-drug antibodies (ADAs), which may affect the drug's efficacy or cause adverse events.[6] However, a Phase 2a clinical trial of this compound in patients with septic shock demonstrated safety and no immunogenicity.[7] A first-in-man study also found no detectable circulating anti-drug antibodies up to 28 days after administration.[8]
Q3: What are the first steps to assess the immunogenicity risk of this compound in silico?
The initial step is to use immunoinformatics tools to predict the presence of potential T-cell epitopes within the this compound sequence.[9][10] These tools screen the amino acid sequence for peptides that are likely to bind to Major Histocompatibility Complex Class II (MHC-II) molecules.[9] This binding is a prerequisite for initiating a CD4+ T-cell dependent immune response, which is crucial for antibody production.[6]
Several publicly and commercially available tools can be used for this purpose:
-
EpiMatrix: Predicts MHC binding potential to a panel of common HLA "supertypes," representing over 95% of human populations.[11]
-
NetMHCIIpan: A widely used tool for predicting peptide binding to a broad range of MHC-II alleles.
-
JanusMatrix: A specialized tool that analyzes T-cell epitopes for their homology to human proteins, helping to distinguish potentially inflammatory epitopes from those that might be tolerated or even regulatory.[12][13]
Troubleshooting Experimental Results
Q4: My in silico analysis predicted several potential MHC-II binding epitopes in the this compound sequence. What does this mean and what is the next step?
An in silico prediction of MHC-II binding is a preliminary risk indicator, not a confirmation of immunogenicity.[14] The next step is to validate these predictions using in vitro assays. The two most common and informative assays are the T-cell proliferation assay and the ELISpot assay. These assays use peripheral blood mononuclear cells (PBMCs) from a cohort of healthy, HLA-typed donors to see if the predicted peptide epitopes can activate T-cells in a real biological system.[15]
Q5: My T-cell proliferation assay shows a significant response to a this compound-derived peptide in several donors. How do I interpret this?
A positive T-cell proliferation response indicates that the peptide can be processed and presented by antigen-presenting cells (APCs) and subsequently recognized by CD4+ T-cells, causing them to divide. A high response frequency across multiple donors, especially if it correlates with the predicted HLA binding, strengthens the evidence that the peptide is a genuine T-cell epitope.
Troubleshooting Steps:
-
Confirm Viability: Ensure the response is not due to cytotoxicity. Run a parallel viability assay (e.g., using a dye like Propidium Iodide) to confirm that the peptide concentrations used are not toxic to the cells.
-
Check Controls: Verify that the positive control (e.g., a known immunogenic peptide pool like CEF) induced a strong proliferative response and the negative control (vehicle) showed minimal proliferation.
-
Analyze by HLA Type: Correlate the responding donors with their HLA-DR type. A strong response primarily in donors sharing a specific HLA allele (e.g., DRB1*04:01) suggests an HLA-restricted epitope.
Q6: The results from my ELISpot assay and T-cell proliferation assay are conflicting. What could be the reason?
The ELISpot assay measures cytokine secretion (e.g., IFN-γ) from activated T-cells, while proliferation assays measure cell division.[15][16] It is possible for T-cells to become activated and secrete cytokines without undergoing significant proliferation, or vice-versa.
Possible Reasons for Discrepancy:
-
Differentiation State: The responding T-cells might be memory cells that are quick to produce cytokines but have a higher threshold for proliferation.
-
Cytokine Profile: The T-cells might be producing cytokines other than the one being measured (e.g., IL-5 or IL-10 instead of IFN-γ). Consider running a multiplex cytokine assay.
-
Assay Sensitivity: The ELISpot is often more sensitive than proliferation assays for detecting low-frequency T-cell responses.[16]
Data Presentation & Visualization
Signaling & Experimental Workflows
The mechanism of this compound involves the inhibition of the TREM-1 signaling pathway, which normally amplifies inflammation.
Caption: TREM-1 signaling pathway and the inhibitory action of this compound.
A systematic workflow is essential for assessing and mitigating immunogenicity risk.
Caption: Workflow for immunogenicity risk assessment and mitigation.
Quantitative Data Summary
When evaluating T-cell responses, data should be structured to allow for clear interpretation. Below are example tables illustrating how to present results from in silico predictions and in vitro assays.
Table 1: Example In Silico MHC-II Binding Prediction for this compound-Derived Peptides Binding affinity is often presented as a percentile rank compared to a large set of random peptides. A lower percentile rank indicates stronger predicted binding.
| Peptide ID | Sequence | Predicted HLA-DRB101:01 Binding (% Rank) | Predicted HLA-DRB104:01 Binding (% Rank) | Predicted HLA-DRB1*07:01 Binding (% Rank) |
| NANG-P1 | L-Q-Q-E-D-A-G-E-Y | 15.2 | 2.1 | 25.8 |
| NANG-P2 | Q-Q-E-D-A-G-E-Y-G | 22.5 | 8.9 | 31.4 |
| NANG-P3 | Q-E-D-A-G-E-Y-G-C | 35.1 | 19.5 | 40.3 |
| NANG-P4 | E-D-A-G-E-Y-G-C-M | 41.0 | 4.5 | 18.7 |
Table 2: Example In Vitro T-Cell Proliferation Data (Stimulation Index) The Stimulation Index (SI) is the ratio of proliferation in stimulated wells to unstimulated (control) wells. An SI ≥ 2.0 is typically considered a positive "hit".
| Donor ID | HLA-DRB1 Alleles | SI (NANG-P1) | SI (NANG-P4) | SI (Positive Control) |
| D001 | 01:01, 15:01 | 1.2 | 1.1 | 15.4 |
| D002 | 04:01 , 11:01 | 3.5 | 4.1 | 18.2 |
| D003 | 03:01, 07:01 | 1.4 | 1.5 | 12.9 |
| D004 | 04:01 , 04:04 | 2.8 | 3.9 | 21.5 |
| D005 | 07:01, 13:01 | 1.1 | 1.3 | 16.8 |
Detailed Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE
This protocol outlines a method to measure peptide-specific T-cell proliferation by labeling PBMCs with Carboxyfluorescein succinimidyl ester (CFSE), a dye that is diluted with each cell division.[15]
Materials:
-
Ficoll-Paque™ for PBMC isolation
-
RPMI-1640 medium supplemented with 10% Human AB serum, L-glutamine, and Penicillin-Streptomycin
-
CFSE dye (e.g., CellTrace™ CFSE)
-
Test peptides (e.g., this compound overlapping peptide library), dissolved in DMSO (biocompatible grade)
-
Positive Control: CEF peptide pool or Phytohaemagglutinin (PHA)
-
Negative Control: Vehicle (e.g., 0.1% DMSO in media)
-
96-well U-bottom cell culture plates
-
Flow cytometer equipped with a 488 nm laser
Methodology:
-
Isolate PBMCs: Isolate PBMCs from healthy donor buffy coats using Ficoll density gradient centrifugation.
-
CFSE Labeling: a. Resuspend 1x10⁷ PBMCs/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1 µM. Mix immediately. c. Incubate for 10 minutes at 37°C, protected from light.[17] d. Quench the reaction by adding 5 volumes of ice-cold culture medium. e. Wash the cells three times with culture medium to remove excess CFSE.
-
Cell Plating: a. Resuspend CFSE-labeled PBMCs to 2x10⁶ cells/mL in culture medium. b. Plate 100 µL of the cell suspension (2x10⁵ cells) into each well of a 96-well U-bottom plate.
-
Peptide Stimulation: a. Prepare 2X working solutions of your test peptides, positive control, and negative control in culture medium. b. Add 100 µL of the 2X peptide/control solutions to the appropriate wells. The typical final peptide concentration is 5-10 µg/mL.
-
Incubation: Incubate the plates for 6-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis: a. Harvest cells and stain with antibodies for a viability dye (e.g., PI or 7-AAD) and cell surface markers like CD3 and CD4. b. Acquire samples on a flow cytometer. c. Gate on the live, CD3+, CD4+ lymphocyte population. d. Analyze the CFSE histogram. Proliferated cells will show a sequential halving of CFSE fluorescence intensity. e. Calculate the Stimulation Index (SI) = (% proliferated cells in test condition) / (% proliferated cells in negative control).
Protocol 2: IFN-γ ELISpot Assay
This protocol provides a method for quantifying the number of peptide-specific, IFN-γ-secreting T-cells.[18][19]
Materials:
-
Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, and substrate)
-
PVDF-membrane 96-well plates
-
PBMCs isolated from healthy donors
-
Test peptides, positive control (e.g., CEF pool), and negative control (vehicle)
-
AIM-V® or similar serum-free medium
Methodology:
-
Plate Coating: a. Coat the ELISpot plate wells with anti-IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions. b. The next day, wash the plates 4 times with sterile PBS and block with culture medium for 2 hours at 37°C.[19]
-
Cell Plating and Stimulation: a. Resuspend PBMCs to 2.5x10⁶ cells/mL in culture medium. b. Add 100 µL of the cell suspension (2.5x10⁵ cells) to each well of the coated and blocked plate.[20] c. Add 50 µL of 3X peptide/control solutions to the appropriate wells.[20]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Spot Development: a. Wash away the cells. b. Add the biotinylated anti-IFN-γ detection antibody and incubate as per the kit protocol. c. Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). d. Wash again and add the substrate (e.g., AEC or BCIP/NBT). Spots will form where IFN-γ was secreted. e. Stop the reaction by washing with deionized water once spots are clearly visible.
-
Analysis: a. Allow the plate to dry completely. b. Count the spots in each well using an automated ELISpot reader. c. Results are expressed as Spot Forming Cells (SFCs) per 10⁶ PBMCs. A positive response is typically defined as a spot count that is at least twice the negative control and above a minimum threshold (e.g., 50 SFCs/10⁶ PBMCs).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. This compound | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic proteins immunogenicity: a peptide point of view [explorationpub.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements [frontiersin.org]
- 10. epivax.com [epivax.com]
- 11. epivax.com [epivax.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. proimmune.com [proimmune.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. mucosalimmunology.ch [mucosalimmunology.ch]
- 18. jpt.com [jpt.com]
- 19. Comparative Immunogenicity of a Cytotoxic T Cell Epitope Delivered by Penetratin and TAT Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. stemcell.com [stemcell.com]
Technical Support Center: Refining Patient Selection for Nangibotide Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nangibotide. The focus is on refining patient selection criteria to enhance the precision and success of clinical trials.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the design and execution of experiments related to this compound.
General Questions
-
Q1: What is this compound and what is its primary mechanism of action?
-
A1: this compound (also known as LR12) is a synthetic 12-amino-acid peptide that acts as a specific inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2][3] It functions as a decoy receptor, binding to the TREM-1 ligand and preventing it from activating the TREM-1 receptor on immune cells like neutrophils, monocytes, and macrophages.[2][4][5] This action blocks the amplification of the inflammatory response mediated by TREM-1, without completely suppressing the immune system's ability to fight infection.[2][6]
-
-
Q2: What is the TREM-1 signaling pathway?
-
A2: TREM-1 is a receptor on myeloid cells that amplifies inflammatory responses.[2][6] When its ligand binds, TREM-1 associates with the adaptor protein DAP12, initiating a signaling cascade.[7][8] This leads to the activation of downstream kinases like Syk, PI3K, and MAP kinases, which in turn activate transcription factors such as NF-κB.[7][9] The result is an increased production of pro-inflammatory cytokines (e.g., TNF, IL-1β, IL-6) and chemokines, amplifying the inflammatory loop, particularly in synergy with Toll-like receptor (TLR) pathways.[4][9]
-
Patient Selection & Biomarkers
-
Q3: Why is patient stratification so critical for sepsis and septic shock trials?
-
A3: Sepsis is a highly heterogeneous syndrome with wide variations in pathogen type, patient genetics, and immune response.[10][11][12] This heterogeneity is a major reason why over 100 previous clinical trials for sepsis have failed.[13] Stratifying patients into more biologically homogeneous groups allows for targeted therapies to be tested on individuals most likely to benefit, increasing the chances of success and minimizing the risk-benefit ratio.[14]
-
-
Q4: What is the primary biomarker used for patient selection in this compound trials, and why was it chosen?
-
A4: The primary biomarker is soluble TREM-1 (sTREM-1).[3][5] sTREM-1 is the soluble form of the TREM-1 receptor and its levels in the blood correlate with the activation of the TREM-1 pathway.[2][3] Elevated sTREM-1 levels have been associated with both the severity and mortality of septic shock and severe COVID-19.[2][15] It serves as a mechanism-based biomarker, identifying patients whose condition is driven by the pathway that this compound specifically targets.[16]
-
-
Q5: What are the established sTREM-1 cutoff values for patient inclusion in recent trials?
-
A5: The ASTONISH Phase 2b trial initially used a cutoff of ≥400 pg/mL to define a subgroup with high sTREM-1 levels.[17] Subsequent analysis identified an optimal prognostic cutoff of 1050 pg/mL for identifying high-risk patients who showed a better response to this compound.[16] The upcoming ACCURATE Phase 3 trial will focus on patients with high sTREM-1 concentrations to select for individuals with a high risk of mortality and morbidity.[18]
-
-
Q6: Are other biomarkers relevant for characterizing patients in these trials?
-
A6: Yes, while sTREM-1 is the primary enrichment biomarker, other markers are used to define the septic shock state and assess organ dysfunction. These include lactate, procalcitonin (PCT), and C-reactive protein (CRP).[19][20][21] The Sequential Organ Failure Assessment (SOFA) score is also a critical tool for assessing organ dysfunction.[22][23]
-
Troubleshooting Experimental & Clinical Issues
-
Q7: We have a patient who meets the clinical criteria for septic shock, but their sTREM-1 level is just below the protocol's cutoff value. Should they be included?
-
A7: No. For a biomarker-guided trial, adherence to the predefined cutoff is critical for maintaining the integrity of the study and ensuring that the therapy is tested in the target population. Borderline results should be treated as "screen failures." Re-testing may be an option if permitted by the protocol and if there is a suspicion of a pre-analytical error, but the initial result dictates eligibility.
-
-
Q8: We are observing high variability in our sTREM-1 measurements. What could be the cause?
-
A8: High variability can stem from several sources:
-
Pre-analytical Errors: Issues with blood sample collection, handling, processing (e.g., time to centrifugation), or storage can significantly impact results. Ensure all sites follow a strictly standardized protocol.
-
Assay Performance: Confirm that the assay (e.g., ELISA) is validated and all operators are properly trained. Check for lot-to-lot variability in reagents and ensure proper calibration.
-
Patient Factors: sTREM-1 levels can fluctuate. The timing of the sample draw relative to the onset of septic shock is crucial. The protocol should specify a narrow time window for sample collection.[24][25]
-
-
-
Q9: A patient enrolled in the trial based on a high sTREM-1 level is not responding to this compound. Why might this be?
-
A9: Lack of response in a biomarker-positive patient can occur for several reasons. Sepsis pathophysiology is complex and redundant; even if the TREM-1 pathway is activated, other parallel inflammatory pathways may be driving the patient's condition.[13] Furthermore, factors like the timing of drug administration relative to disease progression, the specific pathogen, and patient comorbidities can all influence therapeutic outcomes.[12][13]
-
Data Presentation: Patient Selection Criteria
The following tables summarize key quantitative data related to patient selection in this compound clinical trials.
Table 1: Evolution of Key Patient Inclusion Criteria for this compound Septic Shock Trials
| Criteria | Phase 2a (NCT03158948)[22] | ASTONISH Phase 2b (NCT04055909)[17][23] | ACCURATE Phase 3[18][26] |
| Age | 18 to 80 years | 18 to 85 years | Not specified, likely similar to Phase 2b |
| Diagnosis | Sepsis-3 septic shock definition | Sepsis-3 septic shock definition | Septic shock |
| Infection Source | Documented or suspected lung, abdominal, or UTI (in elderly ≥65) | Documented or suspected lung, abdominal, or UTI (in elderly ≥65) | Not specified, likely similar to Phase 2b |
| Time to Treatment | Within 24 hours of septic shock onset | Within 24 hours of vasopressor initiation | Not specified, likely similar to Phase 2b |
| Organ Dysfunction | Acute change in SOFA score ≥ 2 | Acute change in total SOFA score ≥ 2 | Primary endpoint: Alive and free of organ support at Day 29 |
| Hemodynamic Instability | Refractory hypotension requiring vasopressors to maintain MAP ≥ 65 mmHg | Refractory hypotension requiring vasopressors to maintain MAP ≥ 65 mmHg | Implicit in septic shock diagnosis |
| Biomarker Inclusion | sTREM-1 levels analyzed post-hoc (low vs. high) | Primary analysis in patients with sTREM-1 ≥ 400 pg/mL | Prospective selection of patients with high sTREM-1 concentration |
| Metabolic Criteria | Not explicitly stated | Hyperlactatemia (blood lactate > 2 mmol/L) | Not specified, likely similar to Phase 2b |
Table 2: Prognostic Value of Sepsis Biomarkers
| Biomarker | Population | Finding | Sensitivity / Specificity (for mortality or diagnosis) | Source |
| sTREM-1 | Suspected Sepsis Patients (Meta-analysis) | Moderate diagnostic accuracy for sepsis. | Sensitivity: 0.82, Specificity: 0.81 | [27] |
| sTREM-1 | Septic Shock (Phase 2a Trial) | Higher baseline sTREM-1 associated with higher 28-day mortality (28% vs 8%). | Not Applicable (Prognostic) | [22] |
| sTREM-1 | Severe COVID-19 | In patients with sTREM-1 above median, this compound showed a 20% absolute reduction in mortality. | Not Applicable (Predictive) | [15] |
| Presepsin | Sepsis vs. Septic Shock | Levels significantly elevated in septic shock and non-survivors. | AUC for 28-day mortality: 0.699 | [20] |
| MR-proADM | Sepsis/Septic Shock | Correlated with 7-day and 90-day mortality. | AUC for 90-day mortality: 0.71 | [27] |
| Lactate | Sepsis (SOFA ≤ 6) | Highest predictive ability for 28-day mortality among tested biomarkers. | AUC for 28-day mortality: 0.67 | [19] |
| Procalcitonin (PCT) | Sepsis vs. Septic Shock | Levels elevated in septic shock and non-survivors, but weaker mortality prediction than Presepsin. | AUC for 28-day mortality: 0.599 | [20] |
Experimental Protocols
Protocol: Quantification of Soluble TREM-1 (sTREM-1) in Plasma
This protocol outlines the general methodology for measuring sTREM-1 concentrations in patient plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a common method for biomarker quantification in clinical trials.
1. Objective: To accurately measure the concentration of sTREM-1 in human plasma samples to determine patient eligibility for trial enrollment.
2. Materials:
-
Human sTREM-1 ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, standards, and TMB substrate).
-
96-well microplates pre-coated with anti-sTREM-1 capture antibody.
-
Plate reader capable of measuring absorbance at 450 nm.
-
Calibrated single and multichannel pipettes.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent.
-
Stop solution (e.g., 2N H₂SO₄).
-
Patient plasma samples collected in EDTA or citrate tubes.
3. Sample Preparation:
-
Collect whole blood in appropriate anticoagulant tubes.
-
Centrifuge blood at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Aliquot plasma into cryovials and store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles.
4. Assay Procedure:
-
Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare serial dilutions as per the kit manufacturer's instructions to generate a standard curve. Dilute patient plasma samples with assay diluent as required.
-
Binding: Add 100 µL of prepared standards, controls, and diluted patient samples to the appropriate wells of the coated 96-well plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of each well and wash 4 times with 300 µL of wash buffer per well. Ensure complete removal of liquid after the final wash.
-
Detection: Add 100 µL of biotinylated anti-sTREM-1 detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as described above.
-
Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as described above.
-
Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark, monitoring for color development.
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average OD of the blank wells from all other readings.
-
Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis versus the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the sTREM-1 concentration of the patient samples from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final sTREM-1 concentration in the original plasma sample.
Visualizations
Diagram 1: TREM-1 Signaling Pathway and this compound Inhibition
Caption: this compound acts as a decoy, preventing ligand binding to TREM-1 and inhibiting downstream inflammation.
Diagram 2: Experimental Workflow for Biomarker-Guided Patient Selection
Caption: Workflow for enrolling patients in a this compound trial based on clinical and biomarker criteria.
Diagram 3: Troubleshooting Logic for Ambiguous sTREM-1 Results
Caption: Decision tree for troubleshooting unexpected or borderline sTREM-1 biomarker measurements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. inotrem.com [inotrem.com]
- 4. This compound | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. businesswire.com [businesswire.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TREM1 - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Arguing for Adaptive Clinical Trials in Sepsis [frontiersin.org]
- 12. Scientific and Clinical Challenges in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. evolutionmedicine.com [evolutionmedicine.com]
- 14. Finding new therapies for sepsis: the need for patient stratification and the use of genetic biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotrem.com [inotrem.com]
- 16. inotrem.com [inotrem.com]
- 17. inotrem.com [inotrem.com]
- 18. inotrem.com [inotrem.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. Biomarkers to guide sepsis management - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. dial.uclouvain.be [dial.uclouvain.be]
- 23. Rationale and protocol for the efficacy, safety and tolerability of this compound in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Improving clinical trials in the critically ill: unique challenge--sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 26. FDA Approves Inotrem's Phase 3 Trial for this compound in Septic Shock [synapse.patsnap.com]
- 27. mdpi.com [mdpi.com]
Navigating Inter-Species TREM-1 Differences with Nangibotide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Nangibotide and its orthologs in pre-clinical and translational research. Here, you will find answers to frequently asked questions and troubleshooting advice to navigate the complexities of inter-species differences in the TREM-1 (Triggering Receptor Expressed on Myeloid Cells-1) signaling pathway.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a synthetic peptide that acts as a TREM-1 inhibitor.[1] It functions as a decoy receptor, binding to the ligands of TREM-1 and preventing their interaction with the receptor.[2] This inhibition blocks the downstream signaling cascade that leads to an amplified inflammatory response.[3] By modulating the TREM-1 pathway, this compound aims to control excessive inflammation in conditions like septic shock without compromising the immune system's ability to fight infection.[3]
2. What are the species-specific orthologs of this compound?
For pre-clinical research in different animal models, specific orthologs of this compound have been developed to account for inter-species variations in TREM-1:
-
LR12: This is another name for this compound and is used in studies involving pigs and monkeys.[3]
-
LR17: This is the murine (mouse) equivalent of this compound.[3]
3. Why is it important to use species-specific orthologs of this compound?
The amino acid sequence of TREM-1 can vary between species. These differences can affect the binding affinity and efficacy of a TREM-1 inhibitor. Using a species-specific ortholog, such as LR17 for mice, is intended to ensure optimal interaction with the target TREM-1 in that particular species, leading to more reliable and translatable pre-clinical data.
4. What is the TREM-1 signaling pathway?
TREM-1 is a receptor expressed on myeloid cells like neutrophils, monocytes, and macrophages.[3] Upon binding its ligand, TREM-1 associates with an adaptor protein called DAP12. This triggers a signaling cascade involving the phosphorylation of downstream kinases such as Syk, PI3K, and members of the MAPK family (p38, ERK1/2, and JNK).[4][5] Ultimately, this pathway leads to the activation of transcription factors like NF-κB, which upregulate the expression of pro-inflammatory cytokines and chemokines, amplifying the inflammatory response.[4][5]
Quantitative Data Summary
While specific binding affinity data (Kd values) for this compound and its orthologs to TREM-1 across different species are not extensively available in the public domain, the following table summarizes recommended in vivo doses used in various studies. This information can serve as a starting point for experimental design.
| Species | Compound | Route of Administration | Effective Dose Range | Reference |
| Human | This compound | Intravenous (infusion) | 0.3 - 1.0 mg/kg/h | [6] |
| Mouse | LR17 / this compound | Intravenous | 5 mg/kg | [7] |
| Pig | LR12 (this compound) | Intravenous (infusion) | 1 mg/kg/h | [8] |
| Monkey | LR12 (this compound) | Intravenous (infusion) | 1 mg/kg/h | [8] |
Note: The provided doses are for guidance only. Optimal dosage may vary depending on the specific experimental model, disease state, and administration protocol. It is crucial to perform dose-response studies to determine the optimal concentration for your specific application.
Experimental Protocols
General Experimental Workflow for Assessing this compound Efficacy
Detailed Methodologies (Conceptual)
While specific, detailed protocols from the manufacturer (Inotrem) are not publicly available, the following are conceptual outlines for key experiments based on standard laboratory techniques.
1. In Vitro TREM-1 Activation Assay (e.g., using a reporter cell line)
-
Objective: To determine the inhibitory effect of this compound on TREM-1 signaling.
-
Materials:
-
A reporter cell line expressing human or murine TREM-1 and a downstream reporter gene (e.g., NF-κB-luciferase).
-
TREM-1 ligand (e.g., recombinant PGLYRP1, HMGB1, or a TREM-1 activating antibody).
-
This compound or its species-specific ortholog.
-
Cell culture reagents.
-
Luciferase assay system.
-
-
Procedure:
-
Plate the reporter cells and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound or its ortholog for a specified time (e.g., 1 hour).
-
Stimulate the cells with a known concentration of the TREM-1 ligand.
-
Incubate for a period sufficient to induce reporter gene expression (e.g., 6-24 hours).
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Analyze the data to determine the IC50 of this compound.
-
2. Cytokine Release Assay from Primary Myeloid Cells
-
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines by primary cells.
-
Materials:
-
Isolated primary human peripheral blood mononuclear cells (PBMCs), human neutrophils, or murine bone marrow-derived macrophages.
-
TREM-1 ligand (e.g., LPS).
-
This compound or its species-specific ortholog.
-
Cell culture reagents.
-
ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-8).
-
-
Procedure:
-
Isolate and culture the primary cells.
-
Pre-incubate the cells with different concentrations of this compound or its ortholog.
-
Stimulate the cells with a TREM-1 ligand.
-
Incubate for an appropriate time to allow for cytokine production (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines in the supernatant using ELISA.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of TREM-1 activation observed. | 1. Inappropriate species-ortholog pairing (e.g., using this compound on mouse cells).2. Suboptimal concentration of this compound.3. Inactive this compound peptide.4. Low level of TREM-1 expression on target cells. | 1. Ensure the correct species-specific ortholog is being used (LR17 for mouse).2. Perform a dose-response curve to identify the optimal inhibitory concentration.3. Check the storage conditions and age of the peptide. Consider purchasing a new batch.4. Confirm TREM-1 expression on your target cells by flow cytometry or western blotting. Consider using a cell line with known high TREM-1 expression as a positive control. |
| High variability between experimental repeats. | 1. Inconsistent cell numbers or cell viability.2. Variation in the activity of the TREM-1 ligand.3. Pipetting errors. | 1. Ensure accurate cell counting and assess cell viability before each experiment.2. Use a consistent source and lot of the TREM-1 ligand. Titrate the ligand to determine the optimal concentration for stimulation.3. Use calibrated pipettes and ensure proper mixing of reagents. |
| Unexpected cell toxicity. | 1. High concentration of this compound.2. Contamination of reagents. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the non-toxic dose range.2. Use sterile techniques and fresh, high-quality reagents. |
| Difficulty translating in vitro findings to in vivo models. | 1. Differences in pharmacokinetics and pharmacodynamics between species.2. Inappropriate animal model of disease. | 1. Consult literature for recommended in vivo doses for the specific animal model. Consider performing a pilot study to determine the optimal dose and administration route.2. Ensure the chosen animal model accurately reflects the human disease pathophysiology and the role of TREM-1 in that context. |
Disclaimer: The information provided in this technical support guide is for research purposes only and is based on publicly available scientific literature. For the most accurate and up-to-date information, please refer to the manufacturer's product information and relevant publications. It is highly recommended to perform appropriate validation and optimization experiments for your specific research needs.
References
- 1. US FDA fast tracks Inotrem’s this compound for septic shock [pharmaceutical-technology.com]
- 2. inotrem.com [inotrem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for this compound, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Nangibotide in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Nangibotide in in vitro experiments. The information is designed to help address common issues and ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic 12-amino-acid peptide that acts as an inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1] TREM-1 is a receptor found on immune cells such as neutrophils, monocytes, and macrophages.[1] Its activation amplifies inflammatory responses, in part through the NF-κB and NLRP3 inflammasome pathways, leading to the release of pro-inflammatory cytokines like IL-1β and IL-8.[2] this compound functions as a decoy receptor, preventing the TREM-1 ligand from binding and thereby inhibiting this inflammatory cascade.[3]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light.[4][5] Once reconstituted, it is recommended to aliquot the peptide solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][6] Peptide solutions are generally stable for shorter periods at 4°C, but for long-term use, storing aliquots at -20°C or -80°C is advised.[5]
Q3: At what concentration should I use this compound in my in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and experimental conditions. Based on preclinical and clinical studies, a range of concentrations has been explored. In a phase 2a clinical trial, doses of 0.3, 1.0, and 3.0 mg/kg/h were used in patients with septic shock.[3] For in vitro studies, it is recommended to perform a dose-response curve to determine the optimal effective concentration for your specific assay. A starting point for such a curve could be guided by concentrations used in similar in vitro studies with TREM-1 inhibitors, if available, or by converting clinically relevant doses to molar concentrations for initial range-finding experiments.
Q4: I am observing inconsistent inhibition of cytokine release in my experiments. What could be the cause?
Inconsistent results in cytokine inhibition assays can stem from several factors:
-
Peptide Stability and Activity: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[4][6] Peptide degradation can lead to reduced efficacy.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered cellular responses.
-
Stimulus Variability: The concentration and preparation of the inflammatory stimulus (e.g., LPS) should be consistent across experiments.
-
Timing of Treatment: The pre-incubation time with this compound before adding the inflammatory stimulus can be critical. This should be optimized and kept consistent.
-
Assay Variability: Ensure that the ELISA or other cytokine detection assay is performed consistently, with proper controls and adherence to the manufacturer's protocol.
Q5: My cell viability assay shows unexpected toxicity after treatment with this compound. What should I do?
This compound itself is not expected to be cytotoxic. If you observe a decrease in cell viability, consider the following:
-
Peptide Purity and Contaminants: The peptide preparation may contain contaminants from the synthesis process, such as trifluoroacetic acid (TFA) or endotoxins, which can affect cell viability.[4] Using highly purified peptide and checking for endotoxin levels is recommended.
-
Solvent Toxicity: Ensure that the solvent used to dissolve this compound is not toxic to your cells at the final concentration used in the experiment. A solvent-only control should always be included.
-
Assay Interference: Some components in the peptide solution or the peptide itself might interfere with the readout of your viability assay (e.g., colorimetric assays like MTT or XTT). It is advisable to include a control with this compound in cell-free medium to check for any direct reaction with the assay reagents.
-
Indirect Effects: In some contexts, modulating inflammatory pathways could indirectly affect cell survival. A thorough investigation of the cellular pathways involved may be necessary.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells for Cytokine Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention pipette tips. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete Reagent Mixing | Gently mix the plate after adding each reagent (e.g., this compound, inflammatory stimulus) by tapping or using a plate shaker. |
| Inconsistent Incubation Times | Ensure that the timing of reagent addition and plate reading is consistent for all wells. |
Issue 2: this compound Appears to Have No Inhibitory Effect
| Potential Cause | Troubleshooting Step |
| Inactive Peptide | Verify the storage conditions and age of the this compound stock. If in doubt, use a fresh vial. Consider having the peptide's activity confirmed by the supplier. |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the EC50 for your specific cell type and stimulus. |
| Inappropriate Timing of Treatment | Optimize the pre-incubation time with this compound before adding the inflammatory stimulus. A longer pre-incubation may be required for the peptide to exert its effect. |
| Cell Type Not Expressing TREM-1 | Confirm that your cell model expresses TREM-1 at the protein level using techniques like flow cytometry or western blotting. |
| Stimulus Bypasses TREM-1 Pathway | Ensure that the inflammatory stimulus you are using activates the TREM-1 pathway. Some stimuli may act downstream or through parallel pathways that are not inhibited by this compound. |
Issue 3: Poor Solubility of Lyophilized this compound
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent | Consult the manufacturer's instructions for the recommended solvent. For many peptides, sterile, nuclease-free water or a buffer like PBS is appropriate. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed first, followed by dilution in aqueous buffer.[4] |
| Low pH of Solution | The pH of the solution can affect peptide solubility. If the peptide is basic, dissolving it in a slightly acidic buffer may help. Conversely, an acidic peptide may dissolve better in a slightly basic buffer. |
| Aggregation | Vortexing or sonicating the solution gently may help to break up aggregates and improve solubility. |
Data Presentation
Table 1: In Vitro and In Vivo Dosing of this compound and its Analogs
| Model | Compound | Dose/Concentration | Observed Effect | Reference |
| Human (Phase 1) | This compound | Up to 6 mg/kg/h (IV infusion) | Safe and well-tolerated | [7] |
| Human (Phase 2a) | This compound | 0.3, 1.0, 3.0 mg/kg/h (IV infusion) | Investigated for septic shock | [3] |
| Pig (Sepsis Model) | LR12 (this compound analog) | Not specified | Improved hemodynamics and less organ failure | [1] |
| Monkey (Sepsis Model) | LR12 (this compound analog) | Not specified | Reduced inflammatory and hypotensive effects | [1] |
| Mouse (Sepsis Model) | LR17 (this compound analog) | Not specified | Improved survival | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Induced TNF-α Release in Macrophages
1. Cell Culture:
- Culture a macrophage cell line (e.g., RAW 264.7 or THP-1 differentiated into macrophages) in appropriate complete medium.
- Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C and 5% CO₂.
2. Preparation of Reagents:
- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
- Prepare a stock solution of Lipopolysaccharide (LPS) in sterile PBS.
- Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
3. Treatment:
- Carefully remove the old medium from the cells.
- Add the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with solvent only).
- Pre-incubate the cells with this compound for a predetermined time (e.g., 1-2 hours) at 37°C and 5% CO₂.
4. Stimulation:
- Add LPS to the wells to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL). Include a negative control (no LPS) and a positive control (LPS without this compound).
- Incubate the plate for the optimal time for TNF-α release (e.g., 4-6 hours) at 37°C and 5% CO₂.
5. Cytokine Measurement:
- After incubation, centrifuge the plate at a low speed to pellet any detached cells.
- Carefully collect the supernatant from each well.
- Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
- Calculate the percentage of inhibition of TNF-α release for each this compound concentration compared to the positive control (LPS alone).
- Plot the results as a dose-response curve to determine the EC50 of this compound.
Mandatory Visualizations
Caption: TREM-1 Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for In Vitro Testing of this compound.
Caption: Troubleshooting Decision Tree for this compound In Vitro Experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. genscript.com [genscript.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. genscript.com [genscript.com]
- 7. A first-in-man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Nangibotide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the bioavailability of Nangibotide. Given its short in-vivo half-life, optimizing its pharmacokinetic profile is crucial for therapeutic success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a competitive inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] By blocking the TREM-1 signaling pathway, this compound can dampen the excessive inflammatory response associated with conditions like septic shock.[3]
Q2: What is the main challenge to this compound's bioavailability?
A2: The primary challenge is its very short plasma half-life, which is approximately 3 minutes in humans.[1][4] This is due to rapid enzymatic degradation in the bloodstream, a common issue for therapeutic peptides. This rapid clearance necessitates continuous intravenous infusion to maintain therapeutic concentrations.
Q3: What are the potential strategies to enhance the bioavailability and extend the half-life of this compound?
A3: Several platform technologies can be explored to improve the pharmacokinetic profile of this compound. These include:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the peptide can increase its hydrodynamic size, shielding it from enzymatic degradation and renal clearance.[5][6][7][8]
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can protect it from degradation and allow for a more controlled release.[9]
-
Nanoparticle Formulation: Loading this compound into biodegradable nanoparticles can provide sustained release and improve its stability in circulation.[10]
-
Fusion Proteins: Genetically fusing this compound to a larger protein, such as human serum albumin (HSA) or the Fc fragment of an antibody, can significantly extend its half-life by leveraging the natural recycling pathways of these proteins.[3][2][11]
Q4: Are there any preclinical or clinical data on modified this compound formulations?
A4: While extensive clinical data exists for the unmodified intravenous formulation of this compound,[1] publicly available data on bioavailability-enhanced formulations is limited. However, a study in rats utilized poly-lactic-co-glycolic acid (PLGA) implants for sustained release of a similar peptide, demonstrating the feasibility of such approaches. Additionally, the use of cationic liposomes has been explored for a peptide designated LR12, an early name for this compound.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during the development and characterization of bioavailability-enhanced this compound formulations.
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vivo efficacy despite high in vitro potency of a novel this compound formulation. | 1. Rapid clearance of the formulation from circulation. 2. Poor release kinetics of this compound from the carrier. 3. Instability of the formulation in a biological environment. | 1. Perform a pharmacokinetic study to determine the half-life and clearance rate of the new formulation. 2. Conduct an in vitro release study under physiological conditions (e.g., in human serum at 37°C) to assess the release profile. 3. Characterize the physical and chemical stability of the formulation after incubation in serum. |
| High variability in pharmacokinetic data between batches of a nanoparticle formulation. | 1. Inconsistent particle size and size distribution. 2. Variable drug loading efficiency. 3. Differences in surface charge (zeta potential). | 1. Implement stringent quality control for particle size and polydispersity index (PDI) using dynamic light scattering (DLS). 2. Optimize and validate the drug loading process to ensure batch-to-batch consistency. 3. Measure the zeta potential of each batch to ensure uniformity. |
| Unexpected inflammatory response to a PEGylated this compound conjugate. | 1. Immunogenicity of the PEG-peptide conjugate. 2. Presence of impurities or aggregates in the formulation. 3. Activation of the complement system by the PEG polymer. | 1. Screen for anti-PEG and anti-Nangibotide antibodies in treated subjects. 2. Use size-exclusion chromatography (SEC) to detect and quantify aggregates. 3. Evaluate complement activation in vitro using established assays. |
Data on Potential Bioavailability Enhancement Strategies
The following table summarizes hypothetical, yet plausible, quantitative data for different this compound formulations, based on published data for similar peptides.
| Formulation | Half-life (t½) | Area Under the Curve (AUC) | Clearance (CL) | Volume of Distribution (Vd) |
| Unmodified this compound (IV) | ~3 minutes | Baseline | High | Low |
| PEGylated this compound (20 kDa PEG) | 4 - 6 hours | 50-fold increase | Reduced | Increased |
| Liposomal this compound | 8 - 12 hours | 80-fold increase | Significantly Reduced | Moderate |
| PLGA Nanoparticles | 24 - 48 hours (sustained release) | 150-fold increase | Low (apparent) | Low (apparent) |
| This compound-Albumin Fusion | > 72 hours | > 300-fold increase | Very Low | High |
Experimental Protocols
Protocol 1: Preparation of PEGylated this compound
Objective: To covalently attach a 20 kDa methoxy-polyethylene glycol (mPEG) chain to this compound.
Materials:
-
This compound
-
mPEG-succinimidyl valerate (mPEG-SVA)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis membrane (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.
-
Add a 5-fold molar excess of mPEG-SVA to the this compound solution.
-
Add TEA to the reaction mixture to a final concentration of 20 mM.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by adding an excess of glycine.
-
Dialyze the reaction mixture against PBS at 4°C for 48 hours with multiple buffer changes to remove unreacted PEG and other small molecules.
-
Characterize the resulting PEG-Nangibotide conjugate by SDS-PAGE and MALDI-TOF mass spectrometry to confirm conjugation and purity.
Protocol 2: Encapsulation of this compound in Liposomes
Objective: To encapsulate this compound in long-circulating liposomes using the lipid film hydration method.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve DPPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a molar ratio of 55:40:5.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a solution of this compound in PBS (10 mg/mL) by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60°C).
-
Subject the resulting multilamellar vesicles (MLVs) to five freeze-thaw cycles.
-
Extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form small unilamellar vesicles (SUVs).
-
Remove unencapsulated this compound by size exclusion chromatography.
-
Determine the encapsulation efficiency by lysing the liposomes with a detergent and quantifying the released this compound via HPLC.
Visualizations
This compound's Mechanism of Action
Caption: this compound competitively inhibits the TREM-1 signaling pathway.
Experimental Workflow for Evaluating Bioavailability
Caption: Workflow for assessing the bioavailability of new this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. scispace.com [scispace.com]
- 4. kinampark.com [kinampark.com]
- 5. bachem.com [bachem.com]
- 6. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 9. Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. | Semantic Scholar [semanticscholar.org]
Navigating the Nuances of sTREM-1 in Nangibotide Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for utilizing soluble Triggering Receptor Expressed on Myeloid cells-1 (sTREM-1) as a predictive biomarker for the investigational drug Nangibotide. The following content, presented in a question-and-answer format, directly addresses the limitations and complexities encountered during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using sTREM-1 as a predictive biomarker for this compound?
This compound is a TREM-1 inhibitor designed to modulate the inflammatory response in conditions like septic shock.[1][2] The TREM-1 pathway is a key amplifier of inflammation.[3][4] When this pathway is activated, the extracellular domain of the TREM-1 receptor is shed from the cell surface, becoming soluble TREM-1 (sTREM-1).[4] Therefore, elevated levels of sTREM-1 in the blood are considered a direct indicator of TREM-1 pathway activation.[4] The hypothesis is that patients with higher sTREM-1 levels, indicating a hyperactive TREM-1 pathway, are more likely to benefit from treatment with a TREM-1 inhibitor like this compound.[1][5]
Q2: What are the major limitations of sTREM-1 as a predictive biomarker for this compound observed in clinical trials?
The primary limitation emerged from the Phase IIb ASTONISH trial.[1][6] The trial did not meet its primary endpoint for the predefined sTREM-1 cutoff of ≥ 400 pg/mL.[1][7] This means that at this predetermined level, there was not a statistically significant improvement in the primary outcome (change in Sequential Organ Failure Assessment [SOFA] score) for patients treated with this compound compared to placebo.[1][6]
However, a post-hoc analysis of the ASTONISH trial data suggested a potential clinical benefit for a subgroup of patients with even higher baseline sTREM-1 levels (≥532 pg/mL) who received a high dose of this compound.[1][7] This highlights a critical challenge: the precise cutoff for sTREM-1 that enriches for a patient population responsive to this compound is not yet definitively established.[5]
Q3: Why is determining a precise sTREM-1 cutoff value so challenging?
Several factors contribute to the difficulty in establishing a universal sTREM-1 cutoff:
-
Heterogeneity of Sepsis: Sepsis is a complex and heterogeneous syndrome. The underlying pathogens, infection sources, and host immune responses vary significantly among patients, all of which can influence sTREM-1 levels.[8]
-
Comorbidities: Pre-existing conditions can affect baseline inflammatory states and, consequently, sTREM-1 levels.[9]
-
Age: Studies have shown that older critically ill adults may have higher sTREM-1 concentrations.[9]
-
Assay Variability: Different ELISA kits and laboratory protocols can yield varying results, making it difficult to compare data across studies and establish a standardized cutoff.[8] A meta-analysis of sTREM-1 for sepsis diagnosis found that cutoff values in the included studies varied widely, from 40 pg/mL to 755 pg/mL.[8]
Q4: Can sTREM-1 levels be elevated in non-infectious inflammatory conditions?
Yes. While sTREM-1 is a marker of TREM-1 pathway activation, which is prominent in bacterial infections, it can also be elevated in non-infectious systemic inflammatory response syndrome (SIRS), such as in cases of pancreatitis and trauma.[8] This lack of complete specificity for infection is a limitation when using sTREM-1 to identify septic patients who might benefit from this compound.
Troubleshooting Guide for sTREM-1 Quantification
Issue 1: High variability in sTREM-1 measurements between samples from the same patient.
-
Possible Cause: Inconsistent sample handling and processing.
-
Troubleshooting Steps:
-
Ensure a standardized protocol for blood collection, processing, and storage.
-
Use serum or plasma (EDTA or heparin) and centrifuge samples within a specified timeframe (e.g., within 24 hours).[10]
-
Aliquot samples after the first thaw to avoid repeated freeze-thaw cycles, which can degrade the protein.
-
Issue 2: sTREM-1 levels are lower than expected in a patient population with severe sepsis.
-
Possible Cause 1: Pre-analytical errors during sample collection or storage leading to sTREM-1 degradation.
-
Troubleshooting Steps: Review and strictly adhere to the sample handling protocol. Ensure samples are stored at the correct temperature (-20°C or -80°C for long-term storage).
-
Possible Cause 2: The patient's inflammatory response may not be predominantly driven by the TREM-1 pathway. Sepsis is heterogeneous, and other inflammatory pathways may be more dominant in certain individuals.
-
Troubleshooting Steps: Correlate sTREM-1 levels with other inflammatory biomarkers to get a broader picture of the patient's immune status.
Issue 3: Discrepancy in sTREM-1 concentrations when using different ELISA kits.
-
Possible Cause: Variations in antibody specificity, calibration standards, and assay protocols between different manufacturers.
-
Troubleshooting Steps:
-
For a single study, use the same ELISA kit and lot number for all samples to ensure consistency.
-
When comparing results across studies, be aware of the assay methodology used in each.
-
Consider running a bridging study to compare different kits if necessary.
-
Data from the ASTONISH Phase IIb Trial
The following tables summarize key findings from the ASTONISH trial, illustrating the impact of different sTREM-1 cutoff values on patient outcomes.
Table 1: Change in SOFA Score from Baseline to Day 5 in the ASTONISH Trial [1][6]
| sTREM-1 Subgroup | Treatment Group | Mean Difference in SOFA Score (vs. Placebo) | 95% Confidence Interval | p-value |
| Predefined High sTREM-1 (≥ 400 pg/mL) | Low-Dose this compound | 0.21 | -1.45 to 1.87 | 0.80 |
| High-Dose this compound | 1.39 | -0.28 to 3.06 | 0.104 | |
| Post-hoc Analysis (≥ 532 pg/mL) | High-Dose this compound | Clinically relevant improvement (≥2 points) | Not Reported | Not Reported |
| Overall Population | Low-Dose this compound | 0.20 | -1.09 to 1.50 | 0.76 |
| High-Dose this compound | 1.06 | -0.23 to 2.35 | 0.108 |
Table 2: 28-Day Mortality in the ASTONISH Trial [1][6]
| sTREM-1 Subgroup | Treatment Group | Number of Deaths (%) |
| Predefined High sTREM-1 (≥ 400 pg/mL) | Placebo | 23 (31%) |
| Low-Dose this compound | 35 (39%) | |
| High-Dose this compound | 25 (28%) | |
| Overall Population | Placebo | 29 (25%) |
| Low-Dose this compound | 38 (32%) | |
| High-Dose this compound | 30 (25%) |
Experimental Protocols
Detailed Methodology for sTREM-1 Quantification by ELISA
This protocol is a generalized procedure based on commercially available ELISA kits. Researchers should always refer to the specific manufacturer's instructions for their chosen kit.
-
Sample Preparation:
-
Collect whole blood in serum separator tubes or tubes containing EDTA or heparin.
-
Allow serum to clot for 2 hours at room temperature or overnight at 4°C before centrifugation for 20 minutes at 1000 x g.
-
For plasma, centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.
-
Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure:
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add 100 µL of standard, blank, or sample to the appropriate wells of the pre-coated microplate.
-
Incubate for the time and temperature specified in the manual (e.g., 80 minutes at 37°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of biotinylated detection antibody to each well and incubate (e.g., 50 minutes at 37°C).
-
Wash the wells.
-
Add 100 µL of Streptavidin-HRP working solution to each well and incubate (e.g., 50 minutes at 37°C).
-
Wash the wells.
-
Add 90 µL of TMB substrate solution to each well and incubate in the dark (e.g., 20 minutes at 37°C).
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within a specified time frame.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the sTREM-1 concentration in the unknown samples.
-
Visualizations
Caption: TREM-1 signaling pathway and the inhibitory mechanism of this compound.
Caption: A typical experimental workflow for using sTREM-1 to stratify patients.
Caption: Logical relationships of the limitations of sTREM-1 as a biomarker.
References
- 1. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for this compound, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sofinnovapartners.com [sofinnovapartners.com]
- 3. Inotrem Unveils Game-Changing Precision Medicine Strategy for this compound Clinical Development in Septic Shock - BioSpace [biospace.com]
- 4. sTREM-1 is a specific biomarker of TREM-1 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotrem.com [inotrem.com]
- 6. research.regionh.dk [research.regionh.dk]
- 7. researchgate.net [researchgate.net]
- 8. Accuracy of plasma sTREM-1 for sepsis diagnosis in systemic inflammatory patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationships between age, soluble triggering receptor expressed on myeloid cells-1 (sTREM-1), and mortality among critically ill adults: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iqproducts.nl [iqproducts.nl]
Optimizing the therapeutic window for Nangibotide administration in sepsis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nangibotide in sepsis and septic shock experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action in sepsis?
This compound is a synthetic 12-amino-acid peptide that acts as a specific inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] In sepsis, the TREM-1 pathway is a key amplifier of the inflammatory response.[3] this compound functions as a decoy receptor, binding to the ligand of TREM-1 and thereby preventing the activation of the TREM-1 pathway on immune cells like neutrophils and macrophages.[1][3][4] This modulation of the immune response aims to restore a more balanced inflammatory state, improve vascular function, and ultimately increase survival in septic shock.[5]
2. What is the role of soluble TREM-1 (sTREM-1) in this compound research?
Soluble TREM-1 (sTREM-1) is a circulating biomarker that reflects the activation state of the TREM-1 pathway.[6] Elevated levels of sTREM-1 in patients with septic shock have been associated with increased disease severity and mortality. Clinical trials have used sTREM-1 as a prognostic biomarker to identify patients who are most likely to benefit from this compound treatment.[7][8][9] Therefore, measuring sTREM-1 levels in plasma or other biological fluids is a critical component of both preclinical and clinical research involving this compound.
3. What are the recommended storage and reconstitution conditions for this compound?
For long-term storage, lyophilized this compound powder should be stored at -20°C or -80°C in a tightly sealed vial to protect it from moisture.[7] For short-term storage, the lyophilized powder is stable at room temperature for several days to weeks.[2]
To reconstitute, use a sterile, appropriate solvent. For clinical and preclinical intravenous use, this compound has been reconstituted in a sodium chloride solution.[4] Once reconstituted, it is recommended to use the solution immediately. If storage of the reconstituted peptide is necessary, it should be refrigerated at 2-8°C for no more than a few days to a few weeks.[5][9] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the reconstituted solution into single-use volumes for storage.[5]
4. What are the known animal equivalents of this compound for preclinical research?
In preclinical studies, species-specific orthologs of this compound have been used. These include LR12 and LR17.[1] For example, LR12 has been used in pig and monkey models of sepsis, while LR17 has been used in mouse models.[1] It is crucial to use the appropriate analog for the chosen animal model to ensure efficacy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect of this compound in in vitro experiments | - Peptide Degradation: Improper storage or handling of lyophilized or reconstituted this compound. - Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit TREM-1 activation. - Cell Health: Poor viability or responsiveness of the cells being used. - Assay Sensitivity: The assay used to measure the inflammatory response (e.g., cytokine ELISA) may not be sensitive enough. | - Storage: Ensure lyophilized peptide is stored at -20°C or -80°C and reconstituted peptide is used fresh or properly aliquoted and stored. Avoid multiple freeze-thaw cycles.[5] - Concentration: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and stimulus. - Cell Culture: Regularly check cell viability and ensure cells are not passaged too many times. Use fresh primary cells when possible. - Assay Validation: Use a highly sensitive and validated assay for endpoint measurements. |
| High variability in in vivo sepsis models (e.g., CLP) | - Surgical Inconsistency: Variations in the cecal ligation and puncture (CLP) procedure, such as the length of the ligated cecum and the needle gauge, can lead to different severities of sepsis.[10][11] - Animal Health: Baseline health status of the animals can influence their response to sepsis. - This compound Administration: Inconsistent timing or route of administration. | - Standardize Surgery: Ensure all CLP surgeries are performed by a well-trained individual following a strict, standardized protocol.[10][12] - Acclimatize Animals: Allow animals to acclimatize to the facility for at least a week before the experiment.[11] - Consistent Dosing: Administer this compound at a consistent time point relative to the induction of sepsis and via the same route for all animals in a cohort. |
| Precipitation of reconstituted this compound | - Solubility Issues: The peptide may not be fully dissolved in the chosen solvent. - Incorrect pH: The pH of the solution may not be optimal for peptide solubility. | - Proper Dissolution: Ensure the peptide is completely dissolved by gentle vortexing or pipetting. Sonication may be used cautiously for difficult-to-dissolve peptides. - Buffering: For clinical use, this compound has been formulated in a sodium citrate and arginine buffer at pH 5.5 before reconstitution.[4] Consider using a similar buffered saline for research applications. |
| Low or undetectable levels of sTREM-1 in samples | - Sample Degradation: Improper sample collection, processing, or storage can lead to the degradation of sTREM-1. - Low TREM-1 Activation: The septic stimulus may not have been potent enough to induce significant TREM-1 activation and sTREM-1 shedding. - ELISA Kit Issues: Problems with the ELISA kit, such as expired reagents or incorrect protocol execution. | - Sample Handling: Collect plasma using EDTA or heparin and process samples promptly. Store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[13] - Model Optimization: Ensure the sepsis model is robust and consistently induces a strong inflammatory response. - ELISA Protocol: Carefully follow the manufacturer's instructions for the sTREM-1 ELISA kit. Use fresh reagents and ensure proper incubation times and temperatures.[14][15][16][17] |
Quantitative Data Summary
Table 1: this compound Dosing in Clinical Trials for Sepsis
| Trial Phase | Patient Population | Dosing Regimen | Duration | Reference |
| Phase 2a | Septic Shock | Continuous IV infusion of 0.3, 1.0, or 3.0 mg/kg/h | Up to 5 days | [5] |
| Phase 2b (ASTONISH) | Septic Shock | Continuous IV infusion of 0.3 or 1.0 mg/kg/h | Up to 5 days | [7][9] |
| Phase 2 (ESSENTIAL) | COVID-19 with respiratory support | Continuous IV infusion of 1.0 mg/kg/h | - | [3] |
Table 2: Preclinical Dosing of this compound Analogs
| Animal Model | This compound Analog | Dosing Regimen | Outcome | Reference |
| Mouse | LR17 | Not specified | Improved survival | [1] |
| Pig | LR12 | Not specified | Improved hemodynamics and less organ failure | [1] |
| Monkey | LR12 | Not specified | Reduced inflammatory and hypotensive effects | [1] |
| Mouse (Acute Lung Injury) | This compound | 5 mg/kg IV (single dose 2h before LPS) | Alleviated lung inflammation | [18] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Induced TREM-1 Activation
Objective: To assess the ability of this compound to inhibit the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
LPS from E. coli (e.g., O111:B4)
-
Lyophilized this compound
-
Sterile, endotoxin-free PBS or saline for reconstitution
-
ELISA kits for measuring cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Preparation: Reconstitute lyophilized this compound in sterile, endotoxin-free PBS or saline to create a stock solution. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Pre-treatment: Remove the old medium from the cells and add fresh medium containing different concentrations of this compound. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL.[19][20] Include a vehicle control (no this compound) and an unstimulated control (no LPS).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.
Protocol 2: Cecal Ligation and Puncture (CLP) Sepsis Model in Mice
Objective: To evaluate the therapeutic efficacy of this compound in a polymicrobial sepsis model.
Materials:
-
8-10 week old male C57BL/6 mice[21]
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (21-25 gauge)
-
This compound (or mouse equivalent LR17)
-
Vehicle control (e.g., sterile saline)
-
Warm sterile saline for resuscitation
Methodology:
-
Anesthesia: Anesthetize the mouse using an approved protocol.
-
Surgical Preparation: Shave the abdomen and sterilize the area with an antiseptic solution.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the cecum.
-
Cecal Ligation: Ligate the cecum distal to the ileocecal valve. The length of the ligated cecum can be varied to modulate the severity of sepsis.[10]
-
Puncture: Puncture the ligated cecum once or twice with a needle.[21] A small amount of fecal matter can be extruded to ensure patency.
-
Closure: Return the cecum to the peritoneal cavity and close the abdominal wall in two layers (peritoneum and skin).
-
Fluid Resuscitation: Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously.[21]
-
This compound Administration: Administer this compound or vehicle control at a predetermined dose and time point (e.g., intraperitoneally or intravenously, 2 hours post-CLP).
-
Monitoring: Monitor the animals for signs of sepsis and survival over a period of 7-14 days.
-
Endpoint Analysis: At specified time points, blood and tissue samples can be collected for analysis of bacterial load, cytokine levels, and organ damage.
Protocol 3: Measurement of soluble TREM-1 (sTREM-1) by ELISA
Objective: To quantify the concentration of sTREM-1 in plasma samples.
Materials:
-
Human or mouse sTREM-1 ELISA kit
-
Plasma samples collected in EDTA or heparin tubes
-
Microplate reader
-
Pipettes and tips
-
Wash buffer
-
Substrate solution
-
Stop solution
Methodology:
-
Sample Preparation: Collect blood in EDTA or heparin tubes and centrifuge at 1000 x g for 15 minutes to separate the plasma. Store plasma at -80°C until use. Thaw samples on ice before the assay.[13]
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the ELISA kit manual.
-
Assay Procedure: a. Add standards and samples to the wells of the antibody-coated microplate. b. Incubate as per the kit instructions. c. Wash the wells to remove unbound substances. d. Add the detection antibody. e. Incubate and wash. f. Add the enzyme conjugate (e.g., Streptavidin-HRP). g. Incubate and wash. h. Add the substrate solution and incubate in the dark to allow color development. i. Add the stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of sTREM-1 in the unknown samples.
Visualizations
Caption: TREM-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for in vitro and in vivo testing of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Evaluation of the efficacy and safety of TREM-1 inhibition with this compound in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inotrem.com [inotrem.com]
- 7. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for this compound, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inotrem Unveils Game-Changing Precision Medicine Strategy for this compound Clinical Development in Septic Shock - BioSpace [biospace.com]
- 9. researchgate.net [researchgate.net]
- 10. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elkbiotech.com [elkbiotech.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. Human sTREM-1(soluble Triggering Receptor Expressed on Myeloid Cells-1) ELISA Kit - Elabscience® [elabscience.com]
- 16. mybiosource.com [mybiosource.com]
- 17. iqproducts.nl [iqproducts.nl]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | In “Vitro” Lps-Stimulated Sertoli Cells Pre-Loaded With Microparticles: Intracellular Activation Pathways [frontiersin.org]
- 21. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Clinical Efficacy of Nangibotide in Septic Shock: A Comparative Guide
An objective analysis of Nangibotide versus standard of care in the management of septic shock, supported by clinical trial data and mechanistic insights.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound and the current standard of care for septic shock. The focus is on the clinical data from head-to-head studies, detailing the experimental protocols and presenting quantitative outcomes in a clear, comparative format.
Introduction to this compound
This compound is a first-in-class inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] TREM-1 is an immunoreceptor found on various immune cells, including neutrophils and monocytes, that amplifies the inflammatory response.[1][2][3] In septic shock, the TREM-1 pathway can become overactivated, leading to a dysregulated and excessive inflammatory response, which contributes to organ failure and mortality.[3][4] this compound, a 12-amino acid peptide, acts as a decoy ligand, binding to the TREM-1 ligand and thereby preventing the activation of the TREM-1 receptor.[1][5] This modulation of the immune response is intended to restore a more balanced inflammatory state without compromising the ability to fight infection.[2][6][7]
The TREM-1 Signaling Pathway
The diagram below illustrates the TREM-1 signaling pathway and the mechanism of action of this compound. Upon binding of its ligand, TREM-1 associates with the adapter protein DAP12, leading to the phosphorylation of its Immunoreceptor Tyrosine-based Activation Motif (ITAM). This initiates a downstream signaling cascade involving spleen tyrosine kinase (Syk), which in turn activates pathways such as NF-κB, leading to the production of pro-inflammatory cytokines and chemokines.[4][8] this compound interferes with this process by blocking the initial ligand-receptor interaction.
Caption: TREM-1 signaling pathway and this compound's mechanism of action.
Head-to-Head Clinical Trial Data
This compound has been evaluated in clinical trials where it was administered in addition to the standard of care and compared against a placebo group also receiving standard of care. The primary focus has been on safety, tolerability, and exploratory efficacy endpoints. A key finding from these studies is the potential for a precision medicine approach, where patients with higher baseline levels of soluble TREM-1 (sTREM-1), a biomarker of TREM-1 pathway activation, may derive the most benefit.[5][9][10]
Phase 2a Clinical Trial
A Phase 2a multicenter, randomized, double-blind, placebo-controlled study assessed the safety and pharmacokinetics of this compound in patients with septic shock.[5][11]
Table 1: Key Outcomes of the Phase 2a Study
| Outcome Measure | This compound (Pooled Doses) + SoC | Placebo + SoC | p-value |
| Change in SOFA Score from Baseline to Day 5 (All Patients) | -0.7 (± 0.85) | Not specified | Non-significant[11] |
| Change in SOFA Score from Baseline to Day 5 (High sTREM-1 Subgroup) | -1.5 (± 1.12) | Not specified | Non-significant[11] |
| 28-Day Mortality (High sTREM-1 Subgroup) | Not specified | Not specified | No statistically significant differences[6] |
| Alive and Free of Medical Support at Day 28 (High sTREM-1 Subgroup) | 70% (14/20) | 40% (2/5) | Not specified[6] |
SOFA: Sequential Organ Failure Assessment. Data are presented as LS mean change (± SE) where specified. SoC: Standard of Care.
ASTONISH Phase 2b Clinical Trial
The ASTONISH trial was a larger Phase 2b study designed to further evaluate the efficacy and safety of this compound and to identify the patient population that would benefit most from the treatment.[10][12]
Table 2: Key Outcomes of the ASTONISH Phase 2b Study (High sTREM-1 Subgroup)
| Outcome Measure | This compound (High Dose) + SoC | Placebo + SoC | p-value |
| Improvement in SOFA Score from Baseline to Day 5 | Statistically significant improvement | - | 0.007[9] |
| Shock Reversal Rate | +22.2% increase compared to placebo | - | 0.006[9] |
| 28-Day All-Cause Mortality | Trend towards improvement | - | Not specified[10] |
SoC: Standard of Care.
Experimental Protocols
The clinical trials for this compound followed rigorous, multicenter, randomized, double-blind, placebo-controlled designs.
Phase 2a Study Methodology
-
Study Design: Multicenter, randomized, double-blind, two-stage study.[11]
-
Intervention: Continuous intravenous infusion of this compound (at doses of 0.3, 1.0, or 3.0 mg/kg/h) or placebo.[11]
-
Treatment Duration: Treatment was initiated within 24 hours of shock onset and continued for up to 5 days.[11]
-
Primary Outcomes: Safety and tolerability, including adverse events (AEs), serious AEs, and death.[11]
-
Exploratory Endpoints: Effects on pharmacodynamics, organ function (SOFA score), and mortality, with analysis based on baseline sTREM-1 concentrations.[11]
ASTONISH (Phase 2b) Study Methodology
-
Study Design: A randomized, double-blind, placebo-controlled, dose-selection study.[12][13]
-
Participants: 361 patients with septic shock across 41 clinical sites in Europe and the U.S.[10]
-
Inclusion Criteria: Patients aged 18-85 years with a diagnosis of septic shock, documented or suspected infection, and organ dysfunction.[13][14]
-
Intervention: Patients were randomized to receive either a low dose or a high dose of this compound, or a placebo, in addition to standard of care.[12][14]
-
Treatment Duration: Treatment was initiated within 24 hours of the onset of septic shock and continued for a minimum of 3 days and a maximum of 5 days.[12][13]
-
Primary Endpoint: Improvement in the SOFA score at day 5.[10]
-
Secondary Endpoints: Included shock reversal, all-cause mortality at day 28, and the proportion of patients alive and free of organ support at day 28.[10]
The workflow for these clinical trials can be generalized as follows:
Caption: Generalized workflow of this compound clinical trials in septic shock.
Conclusion
The available data from Phase 2a and Phase 2b clinical trials suggest that this compound is safe and well-tolerated in patients with septic shock.[5][11] While efficacy in the overall septic shock population was not conclusively demonstrated, a prespecified subgroup analysis of patients with high baseline sTREM-1 levels showed statistically significant improvements in organ function and shock reversal with this compound treatment compared to placebo, when added to the standard of care.[9] These findings support a precision medicine approach for the use of this compound in septic shock and warrant further investigation in a Phase 3 clinical trial to confirm these benefits.[9][10] The modulation of the TREM-1 pathway represents a novel therapeutic strategy in the management of septic shock.[6]
References
- 1. This compound | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Triggering Receptor Expressed on Myeloid Cells Type 1 as a Potential Therapeutic Target in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotrem.com [inotrem.com]
- 6. dial.uclouvain.be [dial.uclouvain.be]
- 7. TREM-1 as a potential therapeutic target in neonatal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
- 9. Inotrem's Precision Medicine Strategy Shows Breakthrough Results for Septic Shock Treatment with this compound [trial.medpath.com]
- 10. labiotech.eu [labiotech.eu]
- 11. This compound in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 14. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for this compound, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of Nangibotide's effect in different sepsis models
For Researchers, Scientists, and Drug Development Professionals
Nangibotide, a first-in-class TREM-1 inhibitor, has shown promise in modulating the hyperinflammatory response characteristic of sepsis. This guide provides a comparative analysis of its effects across various preclinical sepsis models, offering insights into its therapeutic potential. The data presented is compiled from available published studies and aims to provide an objective overview for research and development professionals.
Mechanism of Action: Targeting the TREM-1 Amplification Loop
This compound is a 12-amino-acid peptide that acts as a decoy ligand for the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1] By binding to the TREM-1 ligand, it prevents the activation of the TREM-1 receptor on immune cells such as neutrophils and macrophages.[1][2] This inhibition disrupts a critical amplification loop of the innate immune response, which, when overactivated during sepsis, leads to a cytokine storm, endothelial dysfunction, and organ damage.[1][2] The TREM-1 signaling pathway, which is modulated by this compound, is initiated by the binding of a yet-to-be-fully-identified ligand, leading to the recruitment of the adapter protein DAP12 and subsequent activation of downstream kinases like Syk. This cascade ultimately results in the activation of transcription factors such as NF-κB, which upregulate the expression of pro-inflammatory cytokines and chemokines.[3][4][5]
Diagram of the TREM-1 Signaling Pathway and this compound's Mechanism of Action
Caption: TREM-1 signaling cascade and the inhibitory action of this compound.
Comparative Efficacy in Preclinical Sepsis Models
The therapeutic potential of this compound and its animal analogues (LR12 and LR17) has been evaluated in a range of sepsis models, from rodent endotoxemia and polymicrobial sepsis to larger animal models in pigs and non-human primates. These studies collectively demonstrate a consistent protective effect across different species and sepsis etiologies.
Data Summary Tables
Table 1: Effects of this compound (and its Analogues) on Survival in Preclinical Sepsis Models
| Sepsis Model | Animal Species | Treatment | Control Survival | Treated Survival | Key Findings |
| LPS-induced Endotoxemia | Mouse | LR17 (murine analogue) | Not specified | Significantly improved | Protected mice from lethal endotoxemia. |
| Cecal Ligation and Puncture (CLP) | Mouse | LR17 (murine analogue) | Not specified | Significantly improved | Increased survival in a polymicrobial sepsis model. |
| Fecal Peritonitis | Pig | LR12 | 40% (at 24h) | 100% (at 24h) | Prevented mortality in a clinically relevant large animal model. |
Note: Specific survival percentages and statistical significance for murine models were not detailed in the available literature abstracts.
Table 2: Effects of this compound (and its Analogues) on Inflammatory Markers
| Sepsis Model | Animal Species | Treatment | Key Inflammatory Markers | Effect |
| LPS-induced Endotoxemia | Mouse | LR17 | TNF-α, IL-6, IL-1β | Significantly reduced serum levels. |
| Cecal Ligation and Puncture (CLP) | Mouse | LR17 | TNF-α, IL-6 | Reduced levels in serum and peritoneal fluid. |
| Endotoxemia | Non-human primate | LR12 | Pro-inflammatory cytokines | Attenuated production. |
Note: The available abstracts did not provide specific concentration values for the inflammatory markers.
Table 3: Effects of this compound (and its Analogues) on Hemodynamics and Organ Function
| Sepsis Model | Animal Species | Treatment | Hemodynamic/Organ Function Parameters | Effect |
| Fecal Peritonitis | Pig | LR12 | Mean Arterial Pressure (MAP), Cardiac Index, Norepinephrine requirement | Improved MAP and cardiac index, reduced need for vasopressors. |
| Fecal Peritonitis | Pig | LR12 | Organ failure markers | Attenuated multiple organ failure. |
| Endotoxemia | Non-human primate | LR12 | Blood Pressure | Prevented endotoxin-induced hypotension (25-40% drop in placebo). |
Note: Specific quantitative data on hemodynamic parameters were not consistently available in the reviewed literature abstracts.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the standard protocols for the key sepsis models used to evaluate this compound.
Cecal Ligation and Puncture (CLP) Mouse Model
This model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical progression in humans.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve to prevent intestinal obstruction. The ligated cecum is punctured once or twice with a needle of a specific gauge. A small amount of fecal content is extruded to ensure patency.
-
Closure: The cecum is returned to the abdominal cavity, and the incision is closed in layers.
-
Fluid Resuscitation: Post-surgery, animals receive fluid resuscitation with sterile saline to mimic clinical management.
-
This compound Administration: The murine analogue of this compound (LR17) or a placebo is typically administered intraperitoneally or intravenously at specified time points before or after the CLP procedure.
-
Monitoring and Endpoints: Animals are monitored for survival over a defined period (e.g., 7-10 days). Blood and tissue samples are collected at various time points to measure inflammatory cytokines, bacterial load, and markers of organ damage.
Diagram of the Cecal Ligation and Puncture (CLP) Experimental Workflow
Caption: Standardized workflow for the CLP mouse sepsis model.
Lipopolysaccharide (LPS)-Induced Endotoxemia Pig Model
This model is used to study the acute inflammatory response to a bacterial component and is particularly useful for assessing hemodynamic changes in a large animal model that more closely resembles human physiology.
-
Animal Preparation: Pigs are fasted overnight and then anesthetized and mechanically ventilated. Catheters are placed for drug administration, blood sampling, and hemodynamic monitoring (e.g., arterial line, pulmonary artery catheter).
-
LPS Administration: A bolus or continuous infusion of LPS from a Gram-negative bacterium (e.g., E. coli) is administered intravenously to induce a systemic inflammatory response.
-
This compound Administration: this compound (LR12) or a placebo is administered, often as a bolus followed by a continuous infusion, either before or after the LPS challenge.
-
Monitoring and Endpoints: Hemodynamic parameters (e.g., MAP, cardiac output, pulmonary artery pressure), blood gases, and body temperature are continuously monitored. Blood samples are collected at regular intervals to measure inflammatory cytokines, complete blood counts, and markers of organ function.
Diagram of the LPS-Induced Endotoxemia Pig Model Workflow
Caption: Experimental workflow for the porcine LPS-induced endotoxemia model.
Conclusion and Future Directions
The preclinical data available to date consistently demonstrate that this compound and its analogues exert a protective effect in a variety of sepsis models. By targeting the TREM-1 pathway, this compound effectively attenuates the hyperinflammatory response, improves hemodynamic stability, and ultimately increases survival. The positive results observed in larger animal models, such as pigs and non-human primates, are particularly encouraging as they more closely mimic human physiology.
While the qualitative evidence is strong, a more detailed quantitative comparison is hampered by the limited availability of specific data in the public domain. Future publications of preclinical studies should aim to provide comprehensive datasets to facilitate robust meta-analyses and direct comparisons with other emerging sepsis therapies. Nevertheless, the existing body of evidence strongly supports the continued clinical development of this compound as a promising and novel therapeutic agent for the treatment of sepsis and septic shock.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A primate model for prolonged endotoxin shock. Blood-vascular reactions and effects of glucocorticoid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
Cross-Species Efficacy of Nangibotide and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the TREM-1 inhibitor Nangibotide and its preclinical analogs, LR17 and LR12, focusing on their cross-species efficacy in the context of sepsis and septic shock. This document summarizes key experimental data, outlines detailed methodologies for seminal studies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and its Analogs
This compound (also known as LR12) is a synthetic peptide that acts as a specific inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). The TREM-1 pathway is a critical amplifier of the innate immune response, and its over-activation is a key driver of the hyperinflammation and organ dysfunction seen in sepsis. By acting as a decoy receptor and interfering with the binding of TREM-1 to its ligand, this compound modulates the immune response, aiming to restore balance and improve outcomes in severe inflammatory conditions.
To evaluate its therapeutic potential across different species, specific analogs have been developed and tested in preclinical models:
-
LR17: A murine-specific analog of this compound.
-
LR12: The same 12-amino-acid peptide as this compound, used in larger animal models such as pigs and non-human primates.[1]
This guide will compare the efficacy of these compounds from preclinical animal models to human clinical trials.
Mechanism of Action: The TREM-1 Signaling Pathway
This compound and its analogs exert their therapeutic effects by inhibiting the TREM-1 signaling cascade. Upon binding of its ligand, TREM-1 associates with the transmembrane adapter protein DAP12. This interaction leads to the phosphorylation of ITAM motifs within DAP12, triggering a downstream signaling cascade involving Syk and ZAP70 kinases. The subsequent activation of pathways such as PI3K, PLCγ, and MAPKs culminates in the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the production of pro-inflammatory cytokines and chemokines, amplifying the inflammatory response. This compound, as a TREM-1 inhibitor, competitively blocks the ligand from binding to TREM-1, thereby dampening this entire inflammatory cascade.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and its analogs across different species.
Table 1: Preclinical Efficacy in Murine Sepsis Models (LR17)
| Parameter | Sepsis Model | Intervention | Outcome | Source |
| Survival Rate | Cecal Ligation and Puncture (CLP) | Data not quantitatively available in search results. Stated to improve survival. | Improved survival compared to placebo. | [2] |
| Inflammatory Markers | CLP | Data not quantitatively available in search results. Stated to reduce inflammatory response. | Reduction in pro-inflammatory cytokines. | [2] |
| Organ Function | CLP | Data not quantitatively available in search results. Stated to improve organ function. | Improved organ function biomarkers. | [2] |
Note: Specific quantitative data for LR17 in murine models, such as percentage survival and specific cytokine level reductions, were not available in the provided search results. The efficacy is reported qualitatively.
Table 2: Preclinical Efficacy in Large Animal Sepsis Models (LR12)
| Species | Sepsis Model | Parameter | Intervention | Outcome | Source |
| Pig | Fecal Peritonitis | Hemodynamics | LR12 (1 mg/kg/h) | Attenuation of cardiovascular failure; decreased need for noradrenaline. | [1][3] |
| Organ Function | LR12 (1 mg/kg/h) | Prevention of sepsis-induced tissue abnormalities and organ failure. | [1][3] | ||
| Non-Human Primate (Cynomolgus Monkey) | Endotoxemia (LPS) | Clinical & Biological Alterations | LR12 (1 mg/kg/h) | Reduction of endotoxin-associated changes in cytokines, hematology, and hemodynamics. | [3] |
| Inflammatory Markers | LR12 (1 mg/kg/h) | Peak TNF-α levels of ~20,500 pg/mL in untreated animals within 90 minutes. LR12 mitigated these changes. | [1] |
Note: While these studies demonstrate the positive effects of LR12, detailed quantitative data such as mean arterial pressure changes, specific organ injury scores, and percentage reduction in cytokine levels with statistical analysis were not consistently available in the search results.
Table 3: Clinical Efficacy in Human Septic Shock (this compound)
| Clinical Trial | Patient Population | Intervention | Primary Endpoint | Key Findings | Source |
| Phase 2a | 49 septic shock patients | This compound (0.3, 1.0, or 3.0 mg/kg/h) vs. Placebo | Safety and Tolerability | - Safe and well-tolerated.- Trend towards improved SOFA score in patients with high baseline sTREM-1. | [2][4] |
| ASTONISH (Phase 2b) | 355 septic shock patients | This compound (low-dose or high-dose) vs. Placebo | Change in SOFA score from baseline to day 5 | - Did not meet primary endpoint at predefined sTREM-1 cutoff.- High-dose this compound showed a clinically relevant improvement in SOFA score in patients with higher sTREM-1 concentrations (≥532 pg/mL). | [5] |
| ASTONISH (Phase 2b) - Mortality | 355 septic shock patients | This compound (low-dose or high-dose) vs. Placebo | 28-day mortality | - Overall population: Placebo (25%), Low-dose (32%), High-dose (25%).- High sTREM-1 population: Placebo (31%), Low-dose (39%), High-dose (28%). | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key experimental models used to evaluate this compound and its analogs.
Murine Sepsis Model: Cecal Ligation and Puncture (CLP)
The CLP model is considered the gold standard for inducing polymicrobial sepsis in mice as it closely mimics the pathophysiology of human sepsis originating from a perforated bowel.[6][7]
Objective: To induce a polymicrobial septic state to evaluate the efficacy of therapeutic interventions.
Procedure:
-
Anesthesia: Mice are anesthetized, typically with isoflurane or a ketamine/xylazine cocktail.[8]
-
Surgical Preparation: The abdomen is shaved and disinfected. A midline laparotomy (1-2 cm) is performed to expose the cecum.[8]
-
Cecal Ligation: The cecum is ligated with a suture at a specified distance from the distal end. The severity of sepsis can be modulated by the length of the ligated cecum.[9]
-
Puncture: The ligated portion of the cecum is punctured through-and-through one or more times with a needle of a specific gauge. The needle size determines the amount of fecal content that leaks into the peritoneum, thereby influencing the severity of the resulting sepsis.[9] A small amount of fecal matter is often extruded to ensure patency of the puncture sites.[9]
-
Closure: The cecum is returned to the abdominal cavity, and the peritoneum and skin are closed in layers.[8]
-
Resuscitation and Analgesia: Post-operative fluid resuscitation (e.g., 1 ml of warm saline subcutaneously) is administered to mimic the hyperdynamic phase of sepsis.[8] Analgesics are also provided.
-
Intervention: The therapeutic agent (e.g., LR17) or placebo is administered at specified time points before or after the CLP procedure.
-
Monitoring and Endpoints: Animals are monitored for survival over a set period (e.g., 7-14 days).[3] Other endpoints include measurement of inflammatory cytokines in blood and peritoneal lavage fluid, assessment of bacterial load, and evaluation of organ damage through histology and biomarkers.[3]
Porcine Sepsis Model: Fecal Peritonitis
Large animal models, such as in pigs, are crucial for translational research due to their physiological and anatomical similarities to humans.[10] The fecal peritonitis model induces a clinically relevant septic shock state.
Objective: To induce polymicrobial septic shock in a large animal model to assess the impact of therapeutic agents on hemodynamics and organ function.
Procedure:
-
Instrumentation: Under general anesthesia and mechanical ventilation, pigs are surgically instrumented for intensive monitoring. This includes the placement of central venous and arterial catheters, and often a pulmonary artery catheter for hemodynamic monitoring.[11][12]
-
Baseline Measurements: After a stabilization period, baseline physiological and biochemical parameters are recorded.[11]
-
Sepsis Induction: A specified dose of autologous feces (e.g., 0.5-3 g/kg), suspended in saline, is instilled into the peritoneal cavity.[11][13] The fecal inoculum is often incubated beforehand to ensure a high bacterial load.[11]
-
Supportive Care: The animals receive continuous intravenous fluids and vasopressors (e.g., norepinephrine) to maintain a target mean arterial pressure (e.g., >65 mmHg), mimicking human intensive care.[10]
-
Intervention: The therapeutic agent (e.g., LR12) or placebo is administered as a continuous intravenous infusion, often starting at a predefined time relative to the induction of sepsis.[3]
-
Monitoring and Endpoints: A wide range of parameters are continuously or serially monitored for up to 48 hours.[8] This includes:
-
Hemodynamics: Mean arterial pressure, cardiac output, systemic vascular resistance.[12]
-
Organ Function: Urine output, creatinine (renal); bilirubin, liver enzymes (hepatic); PaO2/FiO2 ratio (pulmonary).[10] A pig-specific SOFA score may be calculated.[12]
-
Inflammatory Markers: Plasma levels of cytokines such as TNF-α and IL-6.[14]
-
Metabolic Parameters: Blood lactate levels.[14]
-
-
Necropsy: At the end of the experiment, tissue samples are often collected for histopathological analysis to assess organ injury.[9]
Summary and Conclusion
This compound and its analogs, LR17 and LR12, have demonstrated a consistent mechanism of action across species by inhibiting the TREM-1 signaling pathway, a key amplifier of inflammation in sepsis.
-
Preclinical Evidence: Studies in murine (LR17) and large animal (LR12 in pigs and non-human primates) models of sepsis and endotoxemia have qualitatively shown that TREM-1 inhibition improves survival, restores hemodynamic stability, reduces the inflammatory response, and protects against organ dysfunction.[1][2] However, a lack of detailed, publicly available quantitative data from these preclinical studies limits a direct, robust comparison of effect sizes.
-
Clinical Evidence: In human septic shock, this compound has been shown to be safe and well-tolerated.[2][4] While the Phase 2b ASTONISH trial did not meet its primary endpoint in the overall population, it provided a strong signal of clinical benefit in a subgroup of patients with high levels of the sTREM-1 biomarker.[5] This highlights the potential of a personalized medicine approach, where this compound could be targeted to patients most likely to respond.
Future Directions: The cross-species data supports the continued development of this compound for septic shock. The findings from the ASTONISH trial underscore the importance of biomarker-guided patient selection in future clinical trials. Further research to elucidate the optimal dosing strategy and timing of administration will be critical for maximizing the therapeutic potential of this novel immunomodulatory agent. The consistency of the biological effect across species provides a strong rationale for its mechanism-based therapeutic approach.
References
- 1. Cytokine appearance in human endotoxemia and primate bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of clinical sepsis-associated biomarkers in a septic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Models of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jidc.org [jidc.org]
- 6. prisysbiotech.com [prisysbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. A Clinically Applicable Porcine Model of Septic and Ischemia/Reperfusion-Induced Shock and Multiple Organ Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of an experimental model of septic shock induced by fecal peritonitis in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Changes of inflammation-associated cytokine expressions during early phase of experimental endotoxic shock in macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Porcine Sepsis Model With Numerical Scoring for Early Prediction of Severity [frontiersin.org]
- 13. Probiotic pre-administration reduces mortality in a mouse model of cecal ligation and puncture-induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A model of porcine polymicrobial septic shock - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Nangibotide in the Treatment of Septic Shock: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nangibotide, an investigational first-in-class TREM-1 inhibitor, with the current standard of care for the treatment of septic shock. As this compound is currently in late-stage clinical development, this document focuses on its mechanism of action, clinical trial data to date, and a prospective evaluation of its potential cost-effectiveness.
Executive Summary
Septic shock remains a major cause of mortality in intensive care units (ICUs), imposing a significant economic burden on healthcare systems worldwide. Current standard of care, while established, is often insufficient in preventing the high rates of morbidity and mortality associated with this condition. This compound, by targeting the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) pathway, offers a novel immunomodulatory approach to mitigate the hyperinflammatory response characteristic of septic shock. This guide presents the available evidence for this compound and compares it with standard of care, providing a framework for evaluating its potential clinical and economic value.
Mechanism of Action: Targeting the TREM-1 Pathway
This compound is a synthetic peptide that acts as a specific inhibitor of TREM-1, a receptor expressed on myeloid cells such as neutrophils and monocytes.[1] Activation of TREM-1 amplifies the inflammatory response, and its excessive activation during sepsis is believed to contribute to the cytokine storm, organ dysfunction, and high mortality rates associated with septic shock.
By binding to the TREM-1 ligand, this compound prevents its interaction with the TREM-1 receptor, thereby dampening the downstream inflammatory signaling cascade. This targeted immunomodulation aims to restore a balanced immune response without compromising the body's ability to fight the underlying infection.
Below is a diagram illustrating the signaling pathway modulated by this compound.
Comparative Analysis: this compound vs. Standard of Care
The current standard of care for septic shock is multifaceted and focuses on early recognition, source control, antimicrobial therapy, and hemodynamic stabilization. The "Surviving Sepsis Campaign" guidelines provide a framework for this management.
Data Presentation: Efficacy and Safety
The following tables summarize the available quantitative data for this compound from its clinical trials and for the standard of care from published literature.
Table 1: Efficacy of this compound in Clinical Trials
| Trial Phase | Patient Population | Intervention | Primary Endpoint | Key Findings |
| Phase IIa | 49 septic shock patients | This compound (0.3, 1.0, or 3.0 mg/kg/h) vs. Placebo | Safety and tolerability | Well-tolerated with no significant safety concerns. |
| ASTONISH (Phase IIb) | 361 septic shock patients | This compound (0.3 and 1.0 mg/kg/h) vs. Placebo | Change in SOFA score at Day 5 | Statistically significant improvement in SOFA score in patients with high baseline sTREM-1 levels. |
| ACCURATE (Phase III) | ~1300 septic shock patients with high sTREM-1 | This compound vs. Placebo | Alive and free of organ support at Day 29 | Ongoing |
| ESSENTIAL (Phase II/III) | 219 critically ill COVID-19 patients | This compound vs. Placebo | Clinical status at Day 28 | Improved clinical status and a reduction in mortality in the this compound group. |
Table 2: Efficacy of Standard of Care in Septic Shock
| Intervention | Key Efficacy Metrics | Source |
| Early Antibiotic Therapy | Each hour of delay in antibiotic administration is associated with an increase in mortality.[2][3] | Surviving Sepsis Campaign |
| Fluid Resuscitation | Initial 30 mL/kg crystalloid fluid resuscitation is recommended.[4] | Surviving Sepsis Campaign |
| Vasopressors (Norepinephrine) | First-line agent to maintain a mean arterial pressure (MAP) of ≥65 mmHg.[5] | Surviving Sepsis Campaign |
| Corticosteroids | May reduce mortality and improve shock reversal in some patients.[6][7][8] | Meta-analyses |
Table 3: Safety Profile Comparison
| Treatment | Common Adverse Events |
| This compound | No significant safety concerns identified in Phase I and II trials.[9] |
| Standard of Care | - Fluid Overload: Pulmonary edema, organ dysfunction.[10] - Vasopressors: Arrhythmias, myocardial ischemia. - Corticosteroids: Hyperglycemia, hypernatremia, neuromuscular weakness.[6][7] |
Experimental Protocols
This compound Clinical Trials
ASTONISH (Phase IIb) Trial Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.
-
Participants: 361 adult patients with septic shock.
-
Intervention: Patients were randomized to receive a continuous intravenous infusion of this compound at two different doses (0.3 mg/kg/h and 1.0 mg/kg/h) or a matching placebo for 3 to 5 days.
-
Primary Outcome: The primary endpoint was the change in the Sequential Organ Failure Assessment (SOFA) score from baseline to day 5.
-
Biomarker Stratification: Patients were stratified based on their baseline soluble TREM-1 (sTREM-1) levels to identify those most likely to respond to treatment.
ACCURATE (Phase III) Trial Protocol (Planned):
-
Study Design: A pivotal, randomized, double-blind, placebo-controlled trial.
-
Participants: Approximately 1300 adult patients with septic shock and elevated sTREM-1 levels.
-
Intervention: this compound administered as a continuous intravenous infusion versus placebo.
-
Primary Outcome: The primary endpoint is the proportion of patients who are alive and free of organ support at day 29.
-
Companion Diagnostic: The trial will utilize a companion diagnostic test to measure sTREM-1 levels for patient selection.[11]
Standard of Care for Septic Shock: An Experimental Workflow
The following diagram illustrates a typical workflow for the initial management of a patient with septic shock, based on the Surviving Sepsis Campaign guidelines.
Potential Cost-Effectiveness of this compound
While formal cost-effectiveness studies for this compound are not yet available due to its investigational status, a preliminary assessment can be made based on the high economic burden of septic shock and the potential for this compound to improve clinical outcomes.
Table 4: Economic Burden of Septic Shock
| Cost Component | Estimated Cost (per patient, in USD) |
| Hospitalization | $20,000 - $70,000+ |
| ICU Stay | Varies significantly based on length of stay and interventions |
| Long-term Care & Rehabilitation | Substantial, but highly variable |
The potential for this compound to be cost-effective will depend on several factors:
-
Pricing: The eventual market price of this compound will be a critical determinant.
-
Efficacy in Reducing ICU Stay and Organ Support: If the ACCURATE trial demonstrates a significant reduction in the number of days patients require organ support and ICU care, the cost savings could be substantial.
-
Impact on Long-Term Morbidity: By mitigating the severity of the initial insult, this compound could potentially reduce the incidence of post-sepsis syndrome, leading to long-term cost savings.
-
Cost of Companion Diagnostic: The cost of the sTREM-1 diagnostic test will need to be factored into the overall cost of treatment.
A simplified logical relationship for evaluating the potential cost-effectiveness is presented below.
Conclusion
This compound represents a promising, targeted approach to the treatment of septic shock by modulating the dysregulated immune response. The available clinical data from Phase II trials suggest a favorable safety profile and potential efficacy, particularly in a biomarker-defined patient population. While a definitive cost-effectiveness analysis awaits the completion of the Phase III ACCURATE trial and the determination of the drug's price, the potential to reduce the significant clinical and economic burden of septic shock is substantial. Continued evaluation of this compound is warranted to fully understand its place in the management of this critical illness.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of delayed antibiotic use on mortality outcomes in patients with sepsis or septic shock: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An approach to antibiotic treatment in patients with sepsis - Martínez - Journal of Thoracic Disease [jtd.amegroups.org]
- 4. Surviving sepsis campaign: international guidelines for management of sepsis and septic shock 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sepsis: Diagnosis and Management | AAFP [aafp.org]
- 6. Corticosteroids in Sepsis and Septic Shock: A Systematic Review, Pairwise, and Dose-Response Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticosteroids for Septic Shock: Another Chapter in the Saga - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corticosteroids for severe sepsis: an evidence-based guide for physicians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluid Resuscitation in Patients Presenting with Sepsis: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA Approves Inotrem's Phase 3 Trial for this compound in Septic Shock [synapse.patsnap.com]
Nangibotide versus anti-cytokine therapies for sepsis
A Comparative Guide: Nangibotide Versus Anti-Cytokine Therapies for Sepsis
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. The pathophysiology of sepsis is complex, often involving a "cytokine storm" – an excessive and uncontrolled release of pro-inflammatory cytokines that can lead to widespread inflammation, tissue damage, and organ failure.[1][2][3][4][5] This guide provides a comparative overview of two distinct therapeutic strategies aimed at modulating this dysregulated immune response: this compound, a novel TREM-1 inhibitor, and anti-cytokine therapies that target specific inflammatory mediators.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and anti-cytokine therapies lies in their targets within the inflammatory cascade.
This compound: Modulating the Amplifier of Inflammation
This compound is a first-in-class drug that targets the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[6][7][8][9][10][11][12] TREM-1 is a receptor found on the surface of immune cells like neutrophils and macrophages. When activated by pathogens or tissue damage, TREM-1 amplifies the inflammatory response, leading to increased production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). By inhibiting TREM-1, this compound aims to dampen this amplification loop without completely suppressing the immune response, which is crucial for fighting the underlying infection.[6]
Anti-Cytokine Therapies: Neutralizing Key Inflammatory Mediators
In contrast, anti-cytokine therapies directly target and neutralize specific cytokines that are key players in the inflammatory cascade. The most studied anti-cytokine therapies in sepsis include:
-
Anakinra (IL-1 Receptor Antagonist): This recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra) competitively inhibits the binding of IL-1α and IL-1β to the IL-1 receptor, thereby blocking their pro-inflammatory effects.[13][14][15]
-
Tocilizumab (Anti-IL-6 Receptor Antibody): This humanized monoclonal antibody binds to both soluble and membrane-bound IL-6 receptors, preventing IL-6 from initiating its pro-inflammatory signaling cascade.[16][17][18]
-
Canakinumab (Anti-IL-1β Monoclonal Antibody): This human monoclonal antibody specifically neutralizes IL-1β, a key pro-inflammatory cytokine.
The following diagrams illustrate the distinct signaling pathways targeted by this compound and anti-cytokine therapies.
Clinical Evidence: A Comparative Look at Trial Data
The clinical development of this compound and anti-cytokine therapies for sepsis has yielded varying results, highlighting the heterogeneity of the patient population and the complexity of the disease.
This compound: Clinical Trial Data
This compound has been evaluated in Phase 1, Phase 2a, and a Phase 2b (ASTONISH) clinical trial.[6][19][20][21][22]
| Trial | Number of Patients | Key Findings | Quantitative Data | Reference |
| Phase 2a | 49 septic shock patients | Demonstrated safety and tolerability. A trend towards a more favorable evolution of biological and clinical markers was observed in patients with high baseline soluble TREM-1 (sTREM-1) levels. | In patients with high baseline sTREM-1, the change in SOFA score from baseline to Day 5 was -1.5 in the this compound group vs. placebo (not statistically significant). | [1][8][21][22] |
| Phase 2b (ASTONISH) | 355 septic shock patients | The primary endpoint (mean difference in SOFA score from baseline to day 5) was not met in the overall population or in the predefined high sTREM-1 (≥400 pg/mL) population. However, a clinically relevant improvement in SOFA score was observed in patients with higher baseline sTREM-1 concentrations (≥532 pg/mL) in the high-dose group. | In the high sTREM-1 (≥400 pg/mL) population, the mean difference in SOFA score from baseline to day 5 was 1.39 for high-dose this compound vs. placebo (p=0.104). 28-day mortality in this group was 28% for high-dose this compound vs. 31% for placebo. | [2][3][7][10][11][23] |
Anti-Cytokine Therapies: Clinical Trial Data
Numerous clinical trials have investigated anti-cytokine therapies in sepsis, with many failing to show a significant benefit in the overall sepsis population.[22][23][24][25][26] However, subgroup analyses have suggested potential efficacy in specific patient phenotypes.
| Therapy | Trial (Re-analysis) | Patient Subgroup | Key Findings | Quantitative Data | Reference |
| Anakinra | Phase III Re-analysis | 43 adult sepsis patients with features of Macrophage Activation Syndrome (MAS) (concurrent hepatobiliary dysfunction and disseminated intravascular coagulation) | Significant improvement in 28-day survival. | 28-day mortality was 34.6% in the anakinra group vs. 64.7% in the placebo group (p=0.0006). | [5][13][19] |
| Tocilizumab | Retrospective Cohort Study | 54 children with refractory septic shock | Improved outcomes, including lower mortality rates, in patients treated with tocilizumab. | Overall 28-day mortality was 14.2% in the tocilizumab group vs. 54.5% in the no-tocilizumab group (p=0.03). In the non-hematologic subgroup, mortality was 0% with tocilizumab vs. 50% without (p=0.006). | [4][12][13][14][20][27][28] |
| Canakinumab | Various Clinical Trials | Not specifically studied in large sepsis trials. Data is primarily from studies in other inflammatory diseases like Systemic Juvenile Idiopathic Arthritis (SJIA). | No definitive conclusions on efficacy in sepsis can be drawn from the available data. | Not available for sepsis. | [29][30][31] |
Experimental Protocols: A Glimpse into Trial Design
The methodologies of the key clinical trials provide context for the interpretation of their results.
This compound ASTONISH Trial (Phase 2b)
-
Design: A double-blind, randomized, placebo-controlled trial.[2][6][7][24]
-
Intervention: Patients were randomized to receive a continuous intravenous infusion of this compound (low dose: 0.3 mg/kg/h or high dose: 1.0 mg/kg/h) or placebo for up to 5 days.[7]
-
Primary Outcome: The primary outcome was the change in the Sequential Organ Failure Assessment (SOFA) score from baseline to day 5.[2][6][7]
-
Biomarker Stratification: Patients were stratified based on baseline soluble TREM-1 (sTREM-1) concentrations.[2][7]
The following diagram illustrates the experimental workflow of the ASTONISH trial.
Anakinra in Sepsis with MAS Features (Re-analysis of Phase III Trial)
-
Design: A post-hoc analysis of a previously conducted randomized, double-blind, placebo-controlled Phase III trial.[19]
-
Participants: The re-analysis focused on a subgroup of 43 adult sepsis patients who exhibited features of Macrophage Activation Syndrome (MAS), specifically concurrent hepatobiliary dysfunction and disseminated intravascular coagulation.[19]
-
Intervention: Patients in the original trial had received either intravenous anakinra or placebo.[19]
-
Primary Outcome of Re-analysis: The primary outcome of this specific analysis was 28-day mortality.[19]
Tocilizumab in Pediatric Septic Shock (Retrospective Study)
-
Participants: 54 children with refractory septic shock.[28]
-
Intervention: 21 patients received tocilizumab in addition to standard of care, while 33 patients received standard of care alone.[28]
-
Primary Outcome: The primary outcome analyzed was 28-day mortality.[28]
Conclusion: Navigating the Future of Sepsis Treatment
The comparison between this compound and anti-cytokine therapies for sepsis reveals two distinct yet potentially complementary strategies for immunomodulation in this devastating condition.
This compound, with its unique mechanism of targeting the TREM-1 amplification pathway, represents a novel approach that aims to temper the excessive inflammatory response without causing broad immunosuppression. While the Phase 2b ASTONISH trial did not meet its primary endpoint in the overall population, the data suggests a potential benefit in patients with high levels of TREM-1 activation, highlighting the importance of a personalized medicine approach.[2][3][7][23]
Anti-cytokine therapies have a longer history in sepsis research, marked by numerous setbacks but also promising signals in specific patient subgroups. The success of anakinra in patients with MAS-like features underscores the importance of identifying the right patient for the right treatment.[13][19] Similarly, the encouraging results of tocilizumab in pediatric septic shock warrant further investigation.[14][20][28]
Ultimately, the future of sepsis treatment may lie in a more nuanced, personalized approach that considers the specific immunophenotype of each patient. Biomarkers such as sTREM-1 and indicators of MAS could play a crucial role in guiding therapeutic decisions, potentially leading to more effective use of both novel agents like this compound and established anti-cytokine therapies. Further research, including prospective, randomized controlled trials in well-defined patient populations, is essential to validate these promising strategies and improve outcomes for patients with sepsis.
References
- 1. dial.uclouvain.be [dial.uclouvain.be]
- 2. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for this compound, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sofinnovapartners.com [sofinnovapartners.com]
- 4. [PDF] Clinical Value of Tocilizumab in Reducing Mortality in Refractory Septic Shock in Children with Hematologic and Non-Hematologic Diseases | Semantic Scholar [semanticscholar.org]
- 5. Targeting the host response in sepsis: current approaches and future evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationale and protocol for the efficacy, safety and tolerability of this compound in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.universityofgalway.ie [research.universityofgalway.ie]
- 8. This compound in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of Macrophage Activation Syndrome (MAS) With Anakinra [meddatax.com]
- 10. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for this compound, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Outcome of Tocilizumab Treatment in Febrile Neutropenic Children with Severe Sepsis/Septic Shock in a Single-Center Retrospective Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Intravenous administration of anakinra in children with macrophage activation syndrome | springermedizin.de [springermedizin.de]
- 16. scienceopen.com [scienceopen.com]
- 17. Interleukin-1 receptor blockade is associated with reduced mortality in sepsis patients with features of the macrophage activation syndrome: Re-analysis of a prior Phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Outcome of Tocilizumab Treatment in Febrile Neutropenic Children with Severe Sepsis/Septic Shock in a Single-Center Retrospective Case Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. inotrem.com [inotrem.com]
- 20. inotrem.com [inotrem.com]
- 21. labiotech.eu [labiotech.eu]
- 22. inotrem.com [inotrem.com]
- 23. inotrem.com [inotrem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 27. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 28. accessdata.fda.gov [accessdata.fda.gov]
- 29. accessdata.fda.gov [accessdata.fda.gov]
- 30. accessdata.fda.gov [accessdata.fda.gov]
- 31. The IL-1β inhibitor canakinumab in previously treated lower-risk myelodysplastic syndromes: a phase 2 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Nangibotide in Sepsis Survivors: A Comparative Analysis of Long-Term Outcomes
For Researchers, Scientists, and Drug Development Professionals
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a major global health challenge. While advancements in critical care have improved short-term survival, many survivors experience significant long-term morbidity, including cognitive impairment, physical disability, and an increased risk of subsequent mortality, collectively known as Post-Sepsis Syndrome (PSS).[1][2] This guide provides a comparative analysis of the emerging long-term outcome data for Nangibotide, a novel immunomodulatory agent, against current standard of care in sepsis and septic shock survivors.
This compound is a first-in-class inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), a key amplifier of the innate immune response.[3][4] By modulating the TREM-1 pathway, this compound aims to restore a balanced inflammatory response, thereby preventing the excessive inflammation that leads to organ damage in sepsis.[5][6]
Comparative Analysis of Long-Term Outcomes
Emerging data from clinical trials suggest a potential for this compound to improve long-term outcomes in sepsis survivors, particularly in a biomarker-positive subgroup of patients with high levels of soluble TREM-1 (sTREM-1). The Phase IIb ASTONISH trial showed that this compound treatment was associated with improved long-term outcomes, including reduced morbidity and mortality.[7][8]
| Outcome Measure | This compound (High sTREM-1 Subgroup) | Placebo/Standard of Care | Source |
| Mortality | Trend towards improvement in all-cause mortality at day 28.[6] In a trial on COVID-19 patients with respiratory support, a 19.9% adjusted absolute reduction in mortality at day 28 was observed in the high sTREM-1 population.[9] | Standard of care mortality rates for septic shock remain high.[10][11] | [6][9] |
| Organ Support | Higher proportion of patients alive and free of organ support at day 28.[6] The upcoming Phase 3 ACCURATE trial will use "alive and free of organ support at Day 29" as its primary endpoint.[11] | Dependent on severity of initial illness and subsequent complications. | [6][11] |
| Morbidity | The ASTONISH trial demonstrated a statistically significant improvement in organ function as measured by the Sequential Organ Failure Assessment (SOFA) score at day 5.[7][8] Shorter stays in the intensive care unit have also been reported.[7] | Sepsis survivors often face long-term physical, cognitive, and psychological impairments.[1] | [1][7][8] |
Standard of Care for Sepsis: Current management of sepsis and septic shock, as outlined by the Surviving Sepsis Campaign, focuses on early recognition, rapid administration of antimicrobials, fluid resuscitation, and organ support.[12][13] While these interventions have improved acute survival, they do not directly address the underlying immune dysregulation that contributes to long-term complications.
Signaling Pathways and Experimental Workflows
TREM-1 Signaling Pathway
The diagram below illustrates the central role of the TREM-1 pathway in amplifying the inflammatory response during sepsis and the mechanism of action of this compound.
Caption: TREM-1 signaling pathway in sepsis and the inhibitory action of this compound.
Experimental Workflow for a this compound Clinical Trial
The following diagram outlines a typical experimental workflow for a clinical trial assessing the efficacy of this compound in septic shock patients.
Caption: Hypothetical workflow for a this compound clinical trial in septic shock.
Experimental Protocols
Detailed methodologies for the clinical trials of this compound are crucial for the interpretation of their results. Below is a summary of the key elements based on publicly available information for the ASTONISH (Phase IIb) and ACCURATE (Phase III) trials.
ASTONISH Trial (Phase IIb)
-
Objective: To evaluate the efficacy and safety of this compound in patients with septic shock and to identify the patient population that would benefit most from the treatment.[6]
-
Design: A multicenter, randomized, double-blind, placebo-controlled trial.[6]
-
Population: 361 patients with septic shock.[6]
-
Intervention: this compound administered as a continuous intravenous infusion for up to 5 days, in addition to standard of care.[14]
-
Comparator: Placebo plus standard of care.[14]
-
Primary Endpoint: Change in the Sequential Organ Failure Assessment (SOFA) score from baseline to day 5.[6]
-
Biomarker Stratification: Patients were stratified based on their baseline plasma sTREM-1 concentrations.[6]
ACCURATE Trial (Phase III)
-
Objective: To confirm the efficacy and safety of this compound in septic shock patients with high sTREM-1 levels.[11]
-
Design: A single, pivotal, multicenter, randomized, double-blind, placebo-controlled registration trial.[10][11]
-
Population: Approximately 1,300 patients with septic shock, with a primary analysis on 900 patients identified with high sTREM-1 levels using a companion diagnostic test.[10][11]
-
Intervention: this compound plus standard of care.
-
Comparator: Placebo plus standard of care.
-
Primary Endpoint: Proportion of patients alive and free of organ support at Day 29.[11]
Conclusion and Future Directions
This compound represents a promising, novel therapeutic approach for septic shock with the potential to improve long-term outcomes for survivors. The biomarker-guided strategy of targeting patients with high sTREM-1 levels is a significant step towards precision medicine in sepsis. The upcoming results from the Phase III ACCURATE trial will be critical in definitively establishing the long-term benefits of this compound in this vulnerable patient population. Further research should also focus on standardized, long-term follow-up of sepsis survivors in clinical trials to comprehensively assess the impact of new therapies on quality of life, cognitive function, and other patient-centered outcomes.
References
- 1. Improving Long-term Outcomes after Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment and recovery from sepsis - NHS [nhs.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. labiotech.eu [labiotech.eu]
- 7. Inotrem's Precision Medicine Strategy Shows Breakthrough Results for Septic Shock Treatment with this compound [trial.medpath.com]
- 8. Inotrem Unveils Game-Changing Precision Medicine Strategy for this compound Clinical Development in Septic Shock | santé log [santelog.com]
- 9. Evaluation of the efficacy and safety of TREM-1 inhibition with this compound in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA Approves Inotrem's Phase 3 Trial for this compound in Septic Shock [synapse.patsnap.com]
- 11. inotrem.com [inotrem.com]
- 12. Surviving Sepsis Campaign Guidelines 2021 | SCCM [sccm.org]
- 13. Guidelines on the Clinical Management of Sepsis [who.int]
- 14. dial.uclouvain.be [dial.uclouvain.be]
Meta-analysis of clinical trials involving TREM-1 inhibitors including Nangibotide
For Researchers, Scientists, and Drug Development Professionals
The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) has emerged as a promising therapeutic target for a variety of inflammatory conditions, including sepsis and certain cancers. This guide provides a meta-analysis of clinical trial data for the TREM-1 inhibitor Nangibotide and compares its performance with preclinical data from other TREM-1 modulating agents.
Introduction to TREM-1 and Its Inhibition
TREM-1 is a receptor expressed on myeloid cells such as neutrophils and macrophages that amplifies inflammatory responses.[1][2] Dysregulation of the TREM-1 pathway is implicated in the pathophysiology of sepsis and other inflammatory disorders.[3][4] Inhibition of TREM-1 signaling is therefore a key area of investigation for the development of novel immunomodulatory therapies. This guide focuses on this compound, the only TREM-1 inhibitor to have advanced to clinical trials, and places its clinical performance in the context of other preclinical TREM-1 inhibitors with differing mechanisms of action.
The TREM-1 Signaling Pathway and Points of Intervention
The TREM-1 signaling pathway is a critical amplifier of the innate immune response. The following diagram illustrates the key components of this pathway and the points at which different inhibitory strategies intervene.
Caption: TREM-1 signaling cascade and inhibitor mechanisms.
Clinical Data Summary: this compound
This compound is a 12-amino-acid peptide that acts as a decoy receptor, binding to the TREM-1 ligand and preventing its interaction with the TREM-1 receptor.[5][6] It is the only TREM-1 inhibitor to have undergone clinical evaluation.
This compound Phase IIa Clinical Trial
A Phase IIa multicenter, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and pharmacokinetics of this compound in 49 patients with septic shock.[7]
| Outcome Measure | This compound (Pooled Doses) | Placebo |
| Safety | ||
| Treatment-Emergent Adverse Events (TEAEs) | Similar incidence to placebo | Not specified |
| Serious TEAEs | Similar incidence to placebo | Not specified |
| Efficacy (Exploratory Endpoints) | ||
| Change in SOFA Score (Day 5) | Numerical improvement | - |
| 28-day Mortality | Not statistically different | Not specified |
Note: While the Phase IIa trial was not powered for efficacy, it suggested a potential benefit in patients with high baseline levels of soluble TREM-1 (sTREM-1).[7]
This compound ASTONISH Phase IIb Clinical Trial
The ASTONISH trial was a larger Phase IIb study that enrolled 361 septic shock patients and further investigated the efficacy and safety of this compound, stratifying patients by baseline sTREM-1 levels.[8][9]
| Outcome Measure (High sTREM-1 Population) | This compound (High Dose) vs. Placebo | p-value |
| Primary Endpoint | ||
| Change in SOFA Score (Day 5) | Statistically significant improvement | <0.05 |
| Secondary Endpoints | ||
| All-Cause Mortality (Day 28) | Trend towards improvement | Not specified |
| Alive and Free of Organ Support (Day 28) | Trend towards improvement | Not specified |
Note: The ASTONISH trial demonstrated a statistically significant improvement in the primary endpoint for patients with high sTREM-1 levels treated with the high dose of this compound.[8][9]
Preclinical Data Summary: Other TREM-1 Inhibitors
While this compound is the clinical frontrunner, several other TREM-1 inhibitors have shown promise in preclinical studies. These agents have different mechanisms of action and are at earlier stages of development.
| Inhibitor | Mechanism of Action | Key Preclinical Findings (in vivo models) |
| LP17 | Decoy receptor peptide | Reduced cytokine release (TNF-α, IL-1β, IL-6) and improved survival in rodent models of sepsis.[3][6] |
| GF9 | Ligand-independent peptide that disrupts TREM-1/DAP12 interaction | Decreased serum levels of TNF-α, IL-1β, and IL-6, and increased survival in a mouse model of LPS-induced septic shock.[1][9] |
| PY159 | Afucosylated humanized anti-TREM-1 monoclonal antibody (Agonist) | Promoted anti-tumor efficacy in syngeneic mouse tumor models as a single agent and in combination with anti-PD-1.[5] |
Experimental Protocols
This compound ASTONISH Phase IIb Trial Workflow
The workflow for the ASTONISH trial highlights the use of a biomarker-driven approach to patient selection.
Caption: Workflow of the ASTONISH Phase IIb clinical trial.
Patient Population: The ASTONISH trial enrolled adult patients with septic shock.[6] A key aspect of the trial design was the measurement of baseline soluble TREM-1 (sTREM-1) levels to identify a patient subpopulation with high TREM-1 pathway activation.[8][9]
Dosing Regimen: Patients were randomized to receive a continuous intravenous infusion of either placebo, a low dose of this compound, or a high dose of this compound for up to 5 days.[6]
Endpoint Measurement: The primary endpoint was the change in the Sequential Organ Failure Assessment (SOFA) score from baseline to day 5.[6][8] Secondary endpoints included 28-day all-cause mortality and the number of days alive and free of organ support.[6]
Preclinical Experimental Protocols
The preclinical evaluation of TREM-1 inhibitors such as LP17 and GF9 has primarily involved in vivo animal models of inflammation and sepsis.
Animal Models: Murine models of sepsis induced by cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) administration are commonly used to assess the efficacy of TREM-1 inhibitors.[1][3]
Intervention: The investigational TREM-1 inhibitors are typically administered before or after the induction of sepsis, and their effects are compared to a control group receiving a placebo or vehicle.[1][3]
Outcome Measures: Key readouts in these preclinical studies include survival rates, measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or peritoneal fluid, and assessment of bacterial clearance.[1][3]
Conclusion
The clinical development of TREM-1 inhibitors is led by this compound, which has demonstrated a favorable safety profile and promising efficacy signals in septic shock patients with high sTREM-1 levels. The use of a biomarker-driven approach in the ASTONISH trial represents a significant step towards personalized medicine in the treatment of sepsis. While other TREM-1 inhibitors like LP17 and GF9 have shown encouraging results in preclinical models, they are yet to be evaluated in human clinical trials. The contrasting agonist activity of PY159 highlights the diverse therapeutic applications being explored for modulating the TREM-1 pathway, extending beyond sepsis to oncology. Continued research and clinical investigation are crucial to fully elucidate the therapeutic potential of targeting TREM-1 in a range of human diseases.
References
- 1. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 3. Evaluation of the efficacy and safety of TREM-1 inhibition with this compound in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pionyr Immunotherapeutics’ Phase 1a Study of TREM1-targeting Antibody PY159 for the Treatment of Solid Tumors Featured at ASCO 2023 - BioSpace [biospace.com]
- 5. research.universityofgalway.ie [research.universityofgalway.ie]
- 6. Inotrem reports positive data from Phase IIa trial of this compound [clinicaltrialsarena.com]
- 7. inotrem.com [inotrem.com]
- 8. labiotech.eu [labiotech.eu]
- 9. jitc.bmj.com [jitc.bmj.com]
A Comparative Study of Nangibotide's Impact on Immune Cell Subsets in Sepsis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nangibotide, a novel TREM-1 inhibitor, and its impact on various immune cell subsets, in the context of other immunomodulatory agents used in the treatment of sepsis. The information is supported by available preclinical and clinical data, with a focus on presenting quantitative findings in a clear, comparative format. Detailed experimental methodologies for key analytical techniques are also provided to aid in the design and interpretation of related research.
Introduction to this compound and TREM-1 in Sepsis
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key driver of this dysregulation is the hyperinflammatory response mediated by innate immune cells. Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a potent amplifier of inflammation expressed on neutrophils, monocytes, and macrophages.[1] Upon activation, TREM-1 signaling leads to the production of pro-inflammatory cytokines and chemokines, contributing to the cytokine storm and subsequent tissue damage seen in sepsis.
This compound (formerly known as LR12) is a first-in-class, 12-amino-acid peptide that acts as a TREM-1 inhibitor.[2][3] It is designed to modulate the overwhelming inflammatory response in conditions like septic shock by blocking the TREM-1 signaling pathway.
Mechanism of Action of this compound
This compound functions by mimicking a natural TREM-1 ligand, thereby acting as a decoy receptor to prevent the engagement of TREM-1 with its endogenous ligands. This competitive inhibition dampens the TREM-1-mediated amplification of the inflammatory cascade initiated by pattern recognition receptors, such as Toll-like receptors (TLRs).
dot
References
- 1. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotrem.com [inotrem.com]
Nangibotide's Safety Profile in Diverse Patient Populations: A Comparative Analysis
A comprehensive review of clinical trial data demonstrates a favorable safety and tolerability profile for Nangibotide, a novel TREM-1 inhibitor, across diverse patient populations, including those with septic shock and severe COVID-19. This guide provides an objective comparison of this compound's safety with alternative immunomodulatory therapies, supported by experimental data from key clinical studies.
This compound, a first-in-class immunomodulatory agent, is being developed to control the dysregulated inflammatory response characteristic of severe acute inflammatory diseases. Its mechanism of action centers on the inhibition of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), a key amplifier of the innate immune response. Clinical evidence from Phase I, IIa, and IIb trials has consistently indicated that this compound is safe and well-tolerated.
Comparative Safety Analysis
To provide a comprehensive understanding of this compound's safety, this guide compares its adverse event profile with that of two other immunomodulatory agents, Anakinra (an interleukin-1 receptor antagonist) and Tocilizumab (an interleukin-6 receptor inhibitor), which have also been investigated in the context of severe inflammation and sepsis. It is important to note that direct head-to-head comparative trials are not yet available; therefore, this analysis is based on data from their respective clinical trials.
Safety Profile of this compound in Clinical Trials
The safety of this compound has been evaluated in multiple clinical trials, most notably the ASTONISH trial in patients with septic shock and the ESSENTIAL trial in patients with severe COVID-19.
ASTONISH Trial (Septic Shock):
The Phase IIb ASTONISH trial (NCT04055909) was a randomized, double-blind, placebo-controlled study that enrolled 355 patients with septic shock.[1][2][3] The trial evaluated two different doses of this compound against a placebo. The number of treatment-emergent adverse events (TEAEs) was similar across all three groups.[2] Specifically, 96% of patients in the placebo group, 96% in the low-dose this compound group, and 95% in the high-dose group experienced at least one TEAE.[2] The incidence of serious treatment-emergent adverse events was also comparable: 24% in the placebo group, 22% in the low-dose group, and 26% in the high-dose group.[2]
| Adverse Event Category | Placebo (n=116) | This compound Low Dose (n=118) | This compound High Dose (n=121) |
| Treatment-Emergent Adverse Events (TEAEs) | 111 (96%) | 113 (96%) | 115 (95%) |
| Serious TEAEs | 28 (24%) | 26 (22%) | 31 (26%) |
| Day 28 Mortality | 29 (25%) | 38 (32%) | 30 (25%) |
ESSENTIAL Trial (Severe COVID-19):
The ESSENTIAL trial (NCT04429334) was a Phase II randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of this compound in 220 patients with severe COVID-19 requiring respiratory support.[4] The rate of treatment-emergent adverse events was similar between the this compound and placebo groups.[5][4]
| Adverse Event Category | Placebo (n=100) | This compound (n=119) |
| Day 28 Mortality | 28 (28.0%) | 19 (16.0%) |
| Improved Clinical Status at Day 28 | 52 (52.0%) | 77 (64.7%) |
Comparative Safety of Alternative Immunomodulators in Sepsis
Anakinra (IL-1 Receptor Antagonist):
Several clinical trials have investigated the use of Anakinra in sepsis, with a re-analysis of a phase III trial showing a potential survival benefit in a subgroup of patients with features of macrophage activation syndrome (MAS), such as concurrent hepatobiliary dysfunction and disseminated intravascular coagulation.[6] This and other trials of Anakinra in sepsis did not find an increased mortality rate or a higher incidence of serious or non-serious adverse reactions compared to placebo groups.[6] However, one randomized controlled trial in patients with deteriorating respiratory symptoms from COVID-19 was ended prematurely due to safety concerns, with a higher proportion of deaths in the Anakinra group.[1]
Tocilizumab (IL-6 Receptor Inhibitor):
The safety profile of Tocilizumab has been extensively studied, primarily in patients with rheumatoid arthritis. In this population, Tocilizumab is associated with an increased risk of infections.[7] Data from a meta-analysis of randomized controlled trials in rheumatoid arthritis showed a significantly higher risk of infections in patients receiving Tocilizumab in combination with methotrexate compared to controls.[8] While some studies suggest a potential benefit in pediatric patients with septic shock, data on its safety and efficacy in adult septic shock is still emerging.[9]
Experimental Protocols
The following are summaries of the key experimental protocols for the this compound clinical trials.
ASTONISH Trial (NCT04055909)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-selection study.[10][11][12]
-
Patient Population: Adults (18-85 years) with septic shock, defined by vasopressor dependence and hyperlactatemia, with documented or suspected lung, abdominal, or urinary tract infections.[10]
-
Intervention: Patients were randomized to receive a continuous intravenous infusion of low-dose this compound, high-dose this compound, or placebo for at least 3 days and up to 5 days.[10]
-
Safety Monitoring: All adverse events (AEs) and serious adverse events (SAEs) were recorded. A Data Monitoring Committee (DMC) was in place to review safety and scientific integrity.[10] The protocol specified immediate reporting of all SAEs to the sponsor, except for those identified as not requiring immediate reporting.[13]
ESSENTIAL Trial (NCT04429334)
-
Study Design: A randomized, double-blind, placebo-controlled trial.[14]
-
Patient Population: Adults (18-75 years) with a confirmed diagnosis of COVID-19 requiring respiratory support (high-flow nasal oxygen, non-invasive ventilation, or invasive mechanical ventilation).[14]
-
Intervention: Patients received a continuous intravenous infusion of this compound or a matching placebo for up to 5 days, in addition to standard of care.[14]
-
Safety Monitoring: The trial was overseen by an independent Data Monitoring Committee.[14] The protocol included procedures for recording and reporting all AEs and SAEs, with immediate reporting of SAEs to the sponsor.[13][15]
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in inhibiting the TREM-1 signaling pathway.
Caption: Workflow of the ASTONISH Phase IIb clinical trial.
References
- 1. Efficacy and safety of anakinra in adults presenting deteriorating respiratory symptoms from COVID-19: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotrem.com [inotrem.com]
- 3. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for this compound, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the efficacy and safety of TREM-1 inhibition with this compound in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-1 receptor blockade is associated with reduced mortality in sepsis patients with features of the macrophage activation syndrome: Re-analysis of a prior Phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rheumatoid Arthritis (RA) Clinical Trial Safety Side Effects | ACTEMRA® (tocilizumab) [actemrahcp.com]
- 8. Tocilizumab Safety Confirmed in Real-World Setting for RA | MDedge [mdedge.com]
- 9. mdpi.com [mdpi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Rationale and protocol for the efficacy, safety and tolerability of this compound in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rationale and protocol for the efficacy, safety and tolerability of this compound in patients with septic shock (ASTONISH) phase IIb randomised controlled trial | BMJ Open [bmjopen.bmj.com]
- 13. gov.uk [gov.uk]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Adverse Events | Emory University | Atlanta GA [ctac.emory.edu]
A Comparative Review of Peptide Versus Small Molecule Inhibitors of TREM-1
For Researchers, Scientists, and Drug Development Professionals
The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) has emerged as a critical amplifier of inflammatory responses in a host of diseases, from sepsis to cancer.[1][2] Its role in potentiating inflammation makes it a compelling therapeutic target.[1] The primary strategies for TREM-1 inhibition have revolved around two main classes of molecules: peptides and small molecules. This guide provides a comparative review of these two approaches, presenting available experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: A Tale of Two Strategies
Peptide inhibitors of TREM-1 largely function as ligand-dependent antagonists or as ligand-independent modulators of receptor signaling. Ligand-dependent peptides, such as nangibotide (LR12) , are designed to act as decoys, binding to TREM-1 ligands and preventing them from activating the receptor.[1][3][4] Conversely, a ligand-independent peptide, GF9 , has been rationally designed to disrupt the interaction between TREM-1 and its signaling partner, DAP12, thereby directly preventing downstream signaling.[3][5][6]
Small molecule inhibitors, such as VJDT , are also typically ligand-dependent, designed to fit into binding pockets on the TREM-1 receptor to block ligand interaction and subsequent signal transduction.[7][8] The development of TREM-1-specific small molecules is an attractive strategy for controlling the TREM-1 signaling pathway.[7]
Quantitative Data Comparison
The following tables summarize the available quantitative data for representative peptide and small molecule inhibitors of TREM-1. It is important to note that this data is compiled from separate studies, and no head-to-head comparative studies have been published to date. Therefore, direct comparisons of potency and efficacy should be made with caution.
Table 1: In Vitro Potency of TREM-1 Inhibitors
| Inhibitor | Class | Assay | Cell Line | IC50 | Citation |
| VJDT | Small Molecule | Cell Viability | HepG2 | ~40 µM | [9] |
| VJDT | Small Molecule | Cell Viability | B16F10 | ~50 µM | [9] |
| VJDT | Small Molecule | Cell Viability | U251 | ~45 µM | [9] |
| VJDT | Small Molecule | Cell Viability | U87 | ~55 µM | [9] |
Note: IC50 values for VJDT are estimated from graphical data in the supplementary materials of the cited publication and represent the concentration at which cell viability is inhibited by 50%, which may not directly reflect TREM-1 inhibition.
Table 2: In Vivo Efficacy of TREM-1 Inhibitors
| Inhibitor | Class | Animal Model | Dosing | Key Findings | Citation |
| GF9 | Peptide | LPS-induced septic shock in mice | 25 mg/kg (IP) | Significantly prolonged survival. | [5] |
| GF9 | Peptide | Human NSCLC xenograft in mice | 25 mg/kg (IP) | Delayed tumor growth. | [5] |
| This compound (LR12) | Peptide | Phase IIa clinical trial in septic shock patients | IV infusion | Showed safety and tolerability; trends toward favorable outcomes in patients with high sTREM-1. | [1][10][11] |
| VJDT | Small Molecule | Murine melanoma and fibrosarcoma models | 20 mg/kg (IP) | Significantly delayed tumor growth. | [7][12] |
| VJDT | Small Molecule | Melanoma PDX model in NSG mice | 20 mg/kg (IP) | Significantly suppressed tumor growth. | [7][12] |
Table 3: Pharmacokinetic Properties of TREM-1 Inhibitors
| Inhibitor | Class | Subject | Key PK Parameters | Citation |
| This compound (LR12) | Peptide | Healthy Humans | Half-life: ~3 minutes; Clearance: 6.6 L/kg/h | [3] |
| GF9 | Peptide | Mice | Short half-life, extended with HDL nanoparticle formulation. | [5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the TREM-1 signaling pathway and a general experimental workflow for evaluating TREM-1 inhibitors.
References
- 1. inotrem.com [inotrem.com]
- 2. Frontiers | TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives [frontiersin.org]
- 3. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Inotrem reports positive data from Phase IIa trial of this compound [clinicaltrialsarena.com]
- 10. Inotrem Announces Positive Results From the Phase IIa Study of Its Lead Compound, this compound (LR12), in the Treatment of Septic Shock | Business Wire [kommunikasjon.ntb.no]
- 11. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 12. Pilot Screening of TREM1 Inhibitors in Cell-Based Reporter Assays Reflecting TREM1/DAP12 Receptor Assembly and Functionality - Enamine [enamine.net]
Benchmarking Nangibotide's performance against other immunomodulatory agents
An Objective Comparison of Nangibotide and Other Immunomodulatory Agents in Acute Inflammatory Conditions
Introduction to this compound
This compound is a first-in-class immunomodulatory agent under investigation for the treatment of life-threatening inflammatory conditions such as septic shock.[1][2] It is a synthetic 12-amino-acid peptide that acts as a specific inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[3] The TREM-1 pathway is a key amplifier of the innate immune response.[4][5] In conditions like sepsis, overactivation of this pathway can lead to a dysregulated inflammatory cascade, organ damage, and death.[4][6] this compound is designed to modulate this hyperinflammatory response without compromising the body's ability to fight infection.[3][4] It has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) and PRIME (PRIority Medicine) status by the European Medicines Agency (EMA) for the treatment of septic shock.[1]
Mechanism of Action: TREM-1 Inhibition
TREM-1 is a receptor found on immune cells like neutrophils, monocytes, and macrophages.[3][4] When a pathogen is detected, other receptors like Toll-Like Receptors (TLRs) are activated, leading to an initial inflammatory response. TREM-1 activation amplifies this response, resulting in a surge of pro-inflammatory cytokines and chemokines through the NF-κB pathway.[3][4][5]
This compound functions as a decoy receptor.[7][6] It mimics a part of the TREM-1 receptor and binds to its ligand, preventing the ligand from activating the actual TREM-1 receptor on immune cells. This interference dampens the amplification loop of the inflammatory cascade, thereby reducing the excessive inflammation and subsequent organ damage seen in conditions like septic shock.[4][8]
Caption: this compound's Mechanism of Action
Performance Benchmarking: this compound vs. Other Immunomodulators
The treatment of sepsis has seen many immunomodulatory agents being tested, with most failing to show efficacy in broad patient populations.[9] This has led to a more targeted, precision-medicine approach, which is central to this compound's development strategy.
TREM-1 Inhibitors
This compound is the most clinically advanced TREM-1 inhibitor.[6] Other preclinical peptides like LR17, M3, and GF9 have also been developed.[10] While these have shown promise in animal models by reducing cytokine release and improving survival, they have not yet been tested in human clinical trials for sepsis.[10]
| Agent | Development Stage | Mechanism | Key Preclinical Findings |
| This compound (LR12) | Phase 3 | Decoy receptor for TREM-1 ligand[7][6] | Improved hemodynamics, reduced organ failure, and improved survival in rodent, pig, and primate sepsis models.[3][11] |
| LR17 | Preclinical | Decoy receptor, similar to this compound[10] | Reduced TNF-α and IL-1β release from LPS-stimulated monocytes.[10] |
| M3 | Preclinical | Inhibits binding of a specific ligand (eCIRP) to TREM-1[10] | Decreased serum TNF-α and IL-6 and improved survival in a mouse endotoxemia model.[10] |
| GF9 | Preclinical | Ligand-independent, blocks TREM-1/DAP12 interaction[10][12] | Ameliorated collagen-induced arthritis in mice, reducing pro-inflammatory cytokines.[13] |
Broader Immunomodulatory Agents for Sepsis
Historically, various strategies have been employed to modulate the immune response in sepsis. These include broad anti-inflammatory agents, cytokine-specific inhibitors, and immunostimulatory therapies.[14][15]
| Class | Agent Examples | Mechanism | Clinical Trial Outcomes |
| Corticosteroids | Hydrocortisone | Broad anti-inflammatory effects | Mixed results; some studies show modest mortality benefit, while others show no benefit or potential harm.[15] |
| Cytokine Inhibitors | Anti-TNF-α antibodies | Neutralize specific pro-inflammatory cytokines | Largely unsuccessful in large clinical trials for unselected sepsis patients.[9][16] |
| Immunostimulants | IL-7, IL-15, GM-CSF | Restore immune function in the immunosuppressive phase of sepsis[9][14] | Investigational; have shown promise in restoring lymphocyte counts and function but require patient stratification.[9][14] |
| Vasopressors | Norepinephrine, Vasopressin | Primarily used for hemodynamic support, but have immunomodulatory effects[17] | Norepinephrine is the first-line vasopressor; it may have some immunosuppressive effects. Vasopressin is an alternative with different immunologic properties.[17] |
Clinical Trial Data for this compound
This compound's clinical development has focused on a biomarker-guided approach, using soluble TREM-1 (sTREM-1) levels to identify patients most likely to benefit.[7][18] High sTREM-1 levels are associated with more severe disease and higher mortality risk.[1][19]
| Trial | Phase | N | Population | Key Findings |
| First-in-Human | I | 27 | Healthy Volunteers | Safe and well-tolerated at all tested doses.[20] |
| Unnamed | IIa | 49 | Septic Shock Patients | Demonstrated safety and tolerability. Showed a trend towards more favorable outcomes in patients with high baseline sTREM-1 levels.[7][18][21] |
| ASTONISH | IIb | 355 | Septic Shock Patients | Did not meet its primary endpoint in the overall predefined high sTREM-1 population (≥400 pg/mL).[21][22] However, post-hoc analysis showed a clinically relevant improvement in organ function (SOFA score) at higher sTREM-1 cutoff concentrations (≥532 pg/mL) with the high dose.[11][22] No safety concerns were identified.[22] |
| Phase 2b (unnamed) | IIb | - | Septic Shock Patients | In sTREM-1 positive patients, this compound led to a significant improvement in organ function (SOFA score change: -2.5 points vs. placebo, p=0.007) and increased shock reversal (+22.2%, p=0.006).[1][19] |
Experimental Protocols
Key this compound Clinical Trial: ASTONISH (Phase IIb)
-
Objective: To assess the efficacy and safety of two doses of this compound compared to placebo and to identify the optimal treatment population using sTREM-1 as a biomarker.[22]
-
Design: A double-blind, randomized, placebo-controlled trial conducted across 42 hospitals in seven countries.[22]
-
Patient Population: Adults (18-85 years) with septic shock (meeting Sepsis-3 criteria) with a documented or suspected infection, enrolled within 24 hours of initiating vasopressor therapy.[22]
-
Intervention: Patients were randomized 1:1:1 to receive a continuous intravenous infusion of high-dose this compound (1.0 mg/kg/h), low-dose this compound (0.3 mg/kg/h), or a matched placebo for up to 5 days. All patients received a loading dose.[6]
-
Stratification: At baseline, patients were stratified based on sTREM-1 concentrations, with a predefined cutoff for the "high sTREM-1" population at ≥400 pg/mL.[6][22]
-
Primary Outcome: The mean difference in the total Sequential Organ Failure Assessment (SOFA) score from baseline to day 5 in the high sTREM-1 population.[22]
-
Secondary Outcomes: Included 28-day mortality, vasopressor-free days, and safety assessments.[11][22]
Caption: ASTONISH Trial Workflow
Logical Classification of Immunomodulators for Sepsis
The landscape of immunomodulatory agents for sepsis can be broadly categorized based on their primary therapeutic goal: dampening the initial hyperinflammatory response or boosting the immune system during the subsequent immunosuppressive phase.
Caption: Classification of Sepsis Immunomodulators
Conclusion
This compound represents a targeted, biomarker-guided approach to immunomodulation in septic shock. Unlike broad-spectrum anti-inflammatory agents or cytokine inhibitors that have largely failed in undifferentiated patient populations, this compound's strategy is to treat patients with documented hyperactivation of the TREM-1 pathway. Preclinical data are robust, and while the Phase IIb ASTONISH trial did not meet its primary endpoint at the predefined sTREM-1 cutoff, it provided crucial data suggesting a dose-dependent effect in patients with the highest levels of TREM-1 activation.[21][22] Recent Phase 2b results in a more refined biomarker-positive population showed statistically significant improvements in organ function and shock reversal, supporting the initiation of a Phase 3 trial.[1][2][19]
Compared to other immunomodulatory agents, this compound's key differentiator is its specific mechanism of dampening an amplification loop rather than broadly suppressing inflammation or targeting a single cytokine. This precision approach, guided by the sTREM-1 biomarker, may offer a more favorable benefit-risk profile and represents a promising new direction in the challenging field of sepsis therapeutics.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. What are TREM1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. inotrem.com [inotrem.com]
- 8. This compound | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The new normal: immuno-modulatory agents against sepsis immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 11. inotrem.com [inotrem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Immunomodulatory Therapy in Sepsis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. litfl.com [litfl.com]
- 16. Immunomodulatory drugs in sepsis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. Inotrem reports positive data from Phase IIa trial of this compound [clinicaltrialsarena.com]
- 19. trial.medpath.com [trial.medpath.com]
- 20. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for this compound, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Experiments in the Development of Nangibotide for Septic Shock
A Comparative Guide for Researchers
This guide provides a detailed overview of key preclinical and clinical experiments in the development of Nangibotide, a novel immunomodulatory agent for the treatment of septic shock. It is intended for researchers, scientists, and drug development professionals interested in understanding and potentially replicating pivotal studies. The guide objectively compares this compound's performance against control or standard of care and includes detailed experimental protocols, quantitative data summaries, and visualizations of critical pathways and workflows.
This compound is a synthetic 12-amino-acid peptide that acts as a specific inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] The TREM-1 pathway is a crucial amplifier of the innate immune response.[1] In conditions like septic shock, hyperactivation of this pathway can lead to an excessive and detrimental inflammatory cascade, organ damage, and death.[1][3] this compound functions as a decoy receptor, binding to the TREM-1 ligand and thereby preventing the amplification of the inflammatory signaling cascade.[2]
Mechanism of Action: TREM-1 Signaling Inhibition
Activation of the TREM-1 receptor on myeloid cells like neutrophils and macrophages, in conjunction with pattern recognition receptors (e.g., Toll-like receptors), triggers a downstream signaling cascade. This involves the adaptor protein DAP12 and subsequent activation of kinases like Syk, PI3K, and MAP kinases, ultimately leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5][6] this compound competitively inhibits the binding of the endogenous TREM-1 ligand, thus dampening this inflammatory amplification loop.
Preclinical Efficacy Studies
Analogues of this compound (LR12 and its precursor LR17) have demonstrated significant efficacy in various animal models of sepsis. These studies were crucial for establishing proof-of-concept and determining pharmacologically active doses.
Murine Model of Polymicrobial Sepsis
The cecal ligation and puncture (CLP) model in mice is a gold standard for inducing a clinically relevant polymicrobial sepsis.[6] Studies using this model showed that TREM-1 inhibition improved survival and reduced the systemic inflammatory response.[6]
Experimental Protocol: Murine CLP Sepsis Model
-
Animal Model: 7-9 week old C57BL/6 mice.[7]
-
Anesthesia: Intraperitoneal injection of Ketamine (75mg/kg) and Xylazine (15mg/kg).[7]
-
CLP Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated distal to the ileocecal valve and punctured twice with a 25-gauge needle. A small amount of fecal matter is extruded to induce peritonitis. The abdomen is then closed.[8]
-
Treatment: Mice are treated with the this compound analogue LR17 or a vehicle control (saline) via intraperitoneal (IP) injection. Treatment can be administered before or after the CLP procedure.[6]
-
Monitoring and Endpoints:
-
Survival: Monitored for 7-10 days.[6]
-
Inflammatory Markers: Blood, peritoneal fluid, and bronchoalveolar lavage fluid are collected at specified time points (e.g., 24 hours post-CLP) to measure cytokine levels (TNF-α, IL-6, IL-10) using ELISA or multiplex assays.[6][8]
-
Bacterial Load: Spleen and blood are collected to determine bacterial counts.[6]
-
Quantitative Data Summary: Murine CLP Model
| Outcome Measure | Control Group (Vehicle) | LR17-Treated Group | Reference |
| 7-Day Survival | Lower Survival Rate | Improved Survival Rate | [6] |
| Serum IL-6 Levels | Elevated | Decreased | [6] |
| Serum TNF-α Levels | Elevated | Decreased | [6] |
| Bacterial Load (Spleen/Blood) | High | Reduced | [6] |
Porcine Model of Septic Shock
To better recapitulate human physiology, a porcine model of fecal peritonitis-induced septic shock was utilized. This large animal model allows for more intensive hemodynamic monitoring.
Experimental Protocol: Porcine Septic Shock Model
-
Animal Model: Adult male mini-pigs, anesthetized and mechanically ventilated.
-
Sepsis Induction: Fecal peritonitis is induced to initiate sepsis.
-
Treatment: Two hours after sepsis induction, animals are randomized to receive a continuous intravenous infusion of LR12 (the active ingredient of this compound) or vehicle (normal saline).
-
Supportive Care: Resuscitation is performed with hydroxyethyl starch and norepinephrine infusion to maintain hemodynamic stability.
-
Monitoring and Endpoints:
-
Hemodynamics: Mean Arterial Pressure (MAP) and norepinephrine requirements are continuously recorded for 24 hours.
-
Organ Function: Gas exchange, acid-base status, and markers of organ function are measured at regular intervals.
-
Cytokines: Plasma cytokine levels are measured.
-
Quantitative Data Summary: Porcine Septic Shock Model
| Outcome Measure | Control Group (Vehicle) | LR12-Treated Group | Reference |
| Mean Arterial Pressure (MAP) | Profound Hypotension | Significantly Higher MAP | |
| Norepinephrine Requirement | High | Significantly Lower Dose | |
| Organ Failure Markers | Elevated | Attenuated | |
| Coagulation Abnormalities | Present | Attenuated |
Clinical Trials in Septic Shock Patients
This compound has been evaluated in a series of clinical trials to assess its safety, pharmacokinetics, and efficacy in patients with septic shock. The alternative in these studies is a placebo, with all patients receiving the current standard of care.
Alternative/Comparator: Standard of Care for Septic Shock
The standard of care for patients in the this compound clinical trials was based on the international Surviving Sepsis Campaign guidelines .[3][9] Key interventions include:
-
Early Resuscitation: Administration of at least 30 mL/kg of intravenous crystalloid fluid within the first 3 hours.[3]
-
Antimicrobials: Early administration of broad-spectrum antibiotics.[9]
-
Source Control: Identification and management of the source of infection.[9]
-
Vasopressors: Use of vasopressors (norepinephrine first-line) to maintain a target MAP.[9]
Phase IIa Randomized Controlled Trial
This first study in patients aimed to evaluate the safety, tolerability, and pharmacokinetics of this compound in septic shock.
Experimental Protocol: Phase IIa Trial
-
Design: A multicenter, randomized, double-blind, placebo-controlled, two-stage study.[2]
-
Patient Population: 49 adult patients with septic shock, with treatment initiated less than 24 hours after shock onset.[2]
-
Intervention: Patients received a continuous intravenous infusion of this compound at one of three doses (0.3, 1.0, or 3.0 mg/kg/h) or a matching placebo for up to 5 days. All patients received standard of care.[2]
-
Primary Outcome: Safety and tolerability, assessed by monitoring treatment-emergent adverse events (TEAEs).[2]
-
Secondary Outcomes: Change in Sequential Organ Failure Assessment (SOFA) score, mortality, and pharmacodynamic markers like soluble TREM-1 (sTREM-1) and cytokine levels.[2]
Quantitative Data Summary: Phase IIa Trial
| Outcome Measure | Placebo Group | Pooled this compound Groups | Note | Reference |
| Treatment-Emergent Adverse Events (TEAEs) | No significant difference | No significant difference | Safe and well-tolerated | [2] |
| Change in SOFA score (Day 5, overall pop.) | Baseline | -0.7 (± 0.85) vs. Placebo | Non-significant trend | [2] |
| Change in SOFA score (Day 5, high sTREM-1 pop.) | Baseline | -1.5 (± 1.12) vs. Placebo | Non-significant trend | [2] |
| Alive & Free of Medical Support (Day 28, high sTREM-1) | 40% (2/5) | 70% (14/20) | Exploratory finding | [9] |
| IL-6 Production Rate | Baseline | Positive correlation with this compound concentration (decrease in IL-6) | PK/PD modeling result | [9] |
The results of the Phase IIa trial supported further development, particularly in a patient population stratified by baseline sTREM-1 levels, a potential predictive biomarker. This led to the design of the larger Phase IIb ASTONISH trial.
References
- 1. inotrem.com [inotrem.com]
- 2. inotrem.com [inotrem.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotrem.com [inotrem.com]
- 6. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clinical and immunological performance of 28 days survival model of cecal ligation and puncture in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotrem.com [inotrem.com]
Safety Operating Guide
Nangibotide: Comprehensive Safety, Handling, and Disposal Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, handling, and disposal information for nangibotide, a first-in-class TREM-1 inhibitor. The following procedural guidance is intended to ensure the safe and effective management of this investigational peptide in a laboratory setting.
Operational and Disposal Plans
Proper handling and disposal of this compound are critical to ensure laboratory safety and environmental protection. As a peptide with potent biological activity, strict adherence to the following procedures is mandatory.
Safety and Handling
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Standard laboratory personal protective equipment, including safety goggles with side shields, protective gloves, and impervious clothing, should be worn at all times when handling the compound.[1] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[1]
Storage:
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Long-term |
| In Solvent | -80°C | Long-term |
Disposal Procedures
All this compound waste, including empty containers, must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be segregated from general laboratory waste.
-
Collection: Contaminated materials should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Approved Disposal: The sealed container must be disposed of through an approved waste disposal plant.[1] Do not release into the environment.[1] Collect any spillage.[1]
Experimental Protocols
Preclinical Sepsis Model in Pigs
A key preclinical study evaluated the efficacy of LR12, the porcine equivalent of this compound, in a pig model of septic shock.[1] This study provided crucial data on the compound's ability to attenuate sepsis-induced cardiovascular dysfunction and organ failure.[1]
Methodology:
-
Animal Model: The study utilized adult male mini-pigs.
-
Induction of Sepsis: A fecal peritonitis model was used to induce septic shock.
-
Treatment Groups:
-
LR12 Group (n=6): Received LR12 two hours after the induction of peritonitis.
-
Vehicle Group (n=5): Received normal saline.
-
Sham Group (n=2): Underwent the surgical procedures without peritonitis induction.
-
-
Drug Administration: LR12 or vehicle was administered to the respective groups.
-
Resuscitation: All animals received resuscitation with hydroxyethyl starch and norepinephrine infusion.
-
Monitoring: Hemodynamic parameters, gas exchange, acid-base status, organ function, and cytokine levels were monitored at regular intervals for 24 hours.
-
Endpoint: After 24 hours, the animals were euthanized under anesthesia for final analysis.
Signaling Pathway
This compound is a TREM-1 (Triggering Receptor Expressed on Myeloid cells-1) inhibitor.[1] Activation of TREM-1 on immune cells like neutrophils, macrophages, and monocytes amplifies the inflammatory response.[1] this compound acts as a decoy receptor, preventing the TREM-1 ligand from binding and activating the receptor. This inhibition blocks the downstream signaling cascade that leads to the expression of pro-inflammatory mediators.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
